The Discovery and Isolation of Anthopleurin-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Anthopleurin-A (AP-A), a potent cardiotonic poly...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Anthopleurin-A (AP-A), a potent cardiotonic polypeptide derived from the sea anemone Anthopleura xanthogrammica. This document details the experimental protocols for its purification, summarizes key quantitative data, and illustrates the underlying molecular mechanisms and experimental workflows.
Introduction: Discovery of a Novel Cardiotonic Agent
Anthopleurin-A is a polypeptide toxin first isolated from the sea anemones Anthopleura xanthogrammica and Anthopleura elegantissima.[1][2] These marine organisms utilize Anthopleurin toxins for defense and as an alarm pheromone.[1] Initial investigations into the bioactivity of crude aqueous-ethanolic extracts of these sea anemones revealed potent cardiotoxicity in rats and a powerful positive inotropic (contractility-enhancing) effect with no significant chronotropic (heart rate-altering) effect.[1] This unique pharmacological profile spurred further research, leading to the isolation of several isoforms, including Anthopleurin-A, -B, and -C.[1] AP-A, a 49-amino acid polypeptide with three disulfide bridges, has garnered significant interest as a potential therapeutic agent and a valuable tool for studying cardiac physiology due to its potent and selective action on cardiac muscle.[3][4] On a molar basis, AP-A has been shown to be over 200 times more potent than digoxin in increasing the force of contraction in isolated cat heart papillary muscles.[5][6]
Experimental Protocols
Isolation and Purification of Anthopleurin-A
The following protocol is a synthesized representation of the methods described in the scientific literature for the isolation and purification of Anthopleurin-A from Anthopleura xanthogrammica.
2.1.1. Extraction of Crude Venom
Homogenization: Whole sea anemones or their tentacles are homogenized in a suitable buffer, such as aqueous ethanol.[1][7] This process disrupts the nematocysts (stinging organelles) to release the toxins.[7][8]
Centrifugation: The homogenate is centrifuged to pellet cellular debris.
Supernatant Collection: The resulting supernatant, containing the crude venom extract, is carefully collected for further purification.
2.1.2. Chromatographic Purification
A multi-step chromatographic approach is employed to isolate Anthopleurin-A from the crude extract.
Gel Filtration Chromatography:
The crude extract is first subjected to gel filtration chromatography (e.g., using Sephadex G-50).
This step separates molecules based on their size, providing an initial fractionation of the venom components.
Ion-Exchange Chromatography:
Fractions showing cardiotonic activity from the gel filtration step are pooled and applied to an ion-exchange chromatography column (e.g., DEAE-cellulose).
This technique separates molecules based on their net charge, further purifying the polypeptide toxins.
Authored for Researchers, Scientists, and Drug Development Professionals Introduction Anthopleurin-A (AP-A) is a potent polypeptide cardiotonic agent and neurotoxin isolated from sea anemones.[1] It belongs to a family o...
Author: BenchChem Technical Support Team. Date: November 2025
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Anthopleurin-A (AP-A) is a potent polypeptide cardiotonic agent and neurotoxin isolated from sea anemones.[1] It belongs to a family of toxins that modulate the function of voltage-gated sodium channels, making it a valuable tool for studying ion channel physiology and a potential lead compound in the development of novel cardiac therapies.[1][2] This technical guide provides an in-depth overview of Anthopleurin-A, focusing on its biological source, biochemical properties, mechanism of action, and the experimental protocols used for its study.
Biological Source
Anthopleurin-A is primarily isolated from the venom of two species of sea anemones commonly found along the rocky shores of the Pacific Ocean:
Anthopleura xanthogrammica (Giant Green Anemone)[2][3]
In these organisms, Anthopleurin functions not only as a toxin for predation and defense but also as an alarm pheromone to warn nearby anemones of danger.[3][4] The highest concentrations of the toxin are found in the body column, which is exposed to predators.[3]
Biochemical and Biophysical Properties
Anthopleurin-A is a water-soluble polypeptide characterized by a stable structure maintained by three disulfide bridges.[3] Its structure is predominantly composed of four short strands of antiparallel beta-sheets.[3][5]
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Anthopleurin-A exerts its physiological effects by binding to neurotoxin receptor site 3 on the extracellular side of voltage-gated sodium channels (NaV).[2][8] This interaction does not block the channel pore but rather modifies its gating properties, specifically by slowing the inactivation process.[2][9]
This delayed inactivation prolongs the open state of the sodium channel during membrane depolarization, leading to an increased influx of sodium ions.[2][9] In cardiac myocytes, this sustained sodium current enhances myocardial contractility, producing a positive inotropic effect.[1][10] Anthopleurin-A shows a higher affinity for cardiac NaV isoforms (specifically Nav1.5) compared to neuronal isoforms.[11]
Signaling Pathway of Anthopleurin-A Action
Caption: Anthopleurin-A binds to Site 3 on NaV channels, slowing inactivation and increasing Na+ influx.
Experimental Protocols
Isolation and Purification of Anthopleurin-A
The isolation of Anthopleurin-A from sea anemone tissues is a multi-step process involving initial extraction followed by several chromatographic purification stages.[12][13]
Protocol Overview:
Homogenization: Whole sea anemones or specific tissues are homogenized in a buffer solution (e.g., watery-methanolic extract) to create a crude extract.[12][14]
Initial Separation: The crude extract is subjected to initial separation techniques to remove bulk contaminants. This often involves:
Centrifugation: To pellet insoluble cellular debris.
Dialysis: Using a membrane with a specific molecular weight cutoff (e.g., 3500 Da) to remove small molecules and salts.[13]
Ion Exchange Chromatography: The dialyzed extract is passed through an anion exchange column (e.g., QAE-Sephadex A25).[13] Proteins are eluted using a salt gradient, separating them based on their net charge.
Gel Filtration Chromatography: Fractions containing the toxin are further purified by size exclusion chromatography (e.g., Sephadex G50) to separate proteins based on their molecular size.[13]
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reverse-phase HPLC (RP-HPLC) on a C18 column.[13] This separates the different isoforms of Anthopleurin with high resolution.
Purity Verification: The purity of the final product is confirmed using techniques like SDS-PAGE and mass spectrometry.[1][15]
Isolation and Purification Workflow
Caption: A generalized workflow for the isolation and purification of Anthopleurin-A from sea anemones.
Electrophysiological Analysis using Voltage-Clamp
The functional effects of Anthopleurin-A on voltage-gated sodium channels are quantified using the voltage-clamp technique, often applied to isolated single cells.[8][16]
Protocol Overview:
Cell Preparation: Single cardiac myocytes (e.g., canine cardiac Purkinje cells) or neuroblastoma cells are enzymatically isolated and prepared for electrophysiological recording.[8][13]
Patch-Clamp Setup: A whole-cell patch-clamp configuration is established. A glass micropipette filled with an appropriate intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
Control Recording: Baseline sodium currents (INa) are recorded. The cell membrane is held at a negative holding potential (e.g., -80 mV) and then stepped to various depolarizing potentials to elicit INa. Key parameters measured include:
Peak current amplitude.
Time to peak current.
Time course of current inactivation.
Voltage-dependence of activation and inactivation.
Application of Anthopleurin-A: A known concentration of AP-A (e.g., 1 x 10-8 M) is applied to the extracellular solution bathing the cell.[17]
Post-Toxin Recording: After application of the toxin, the same voltage protocols are applied. The effects of AP-A are quantified by comparing the pre- and post-toxin recordings. The primary observed effect is a marked prolongation of the decay of the sodium current, indicating slowed inactivation.[8][18]
Quantitative Effects on Sodium Channel Gating
Studies using voltage-clamp techniques have provided quantitative data on how Anthopleurin-A modifies sodium channel kinetics in cardiac cells.
The potent positive inotropic effect of Anthopleurin-A has led to its investigation as a potential therapeutic agent for heart failure.[1][4] It enhances the force of myocardial contraction without significantly altering the heart rhythm.[4][17] Studies have shown that AP-A has a higher therapeutic index than digitalis glycosides like digoxin, suggesting a potentially wider margin of safety.[1][10] Its unique mechanism of action, targeting the sodium channel to modulate contractility, presents a novel approach compared to traditional inotropic drugs.[1]
An In-Depth Technical Guide to the Isolation of Toxins from Anthopleura xanthogrammica
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies for isolating, purifying, and characterizing peptide toxins from the giant green...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating, purifying, and characterizing peptide toxins from the giant green sea anemone, Anthopleura xanthogrammica. The protocols detailed herein are synthesized from established scientific literature and are intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug discovery.
Introduction
The sea anemone Anthopleura xanthogrammica is a rich source of bioactive peptides, most notably the Anthopleurins, which are potent modulators of voltage-gated sodium channels. These toxins, including Anthopleurin-A (ApA) and Anthopleurin-B (ApB), have been instrumental as pharmacological tools for studying the structure and function of ion channels. Their cardiotonic and neurotoxic properties also make them intriguing candidates for therapeutic development. This guide outlines the critical steps for the successful isolation and characterization of these valuable compounds.
Toxin Profiles and Quantitative Data
Several toxins have been isolated and characterized from Anthopleura xanthogrammica. The most prominent are the Type 1 sodium channel toxins, Anthopleurin-A and Anthopleurin-B. More recent molecular approaches have identified additional novel isoforms.
K0.5 of 329 nM (RT4-B cells) and 1354 nM (N1E-115 cells)[3]
PCR3-7 (Novel 49-residue toxin)
Not specified
49
Not specified
Voltage-gated Na+ channels
Enhances veratridine-dependent sodium uptake
K0.5 of 47 nM (RT4-B cells) and 108 nM (N1E-115 cells)[3]
AX-I (Neurotoxic protein)
Not specified
Not specified
Not specified
Not specified
Neurotoxic
Not specified
Experimental Protocols
The isolation of toxins from Anthopleura xanthogrammica typically involves a multi-step process encompassing initial extraction followed by a series of chromatographic purifications.
Extraction of Crude Venom
The initial step involves the extraction of the crude venom from the sea anemone tissues. Homogenization is a commonly employed method.
Protocol:
Tissue Collection: Collect specimens of Anthopleura xanthogrammica. The whole organism can be used for extraction.
Homogenization: Homogenize the collected tissue in a suitable buffer. A common choice is an aqueous-ethanolic solution to precipitate some unwanted proteins while keeping the peptide toxins in solution. Alternatively, a simple phosphate buffer can be used.
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a sufficient duration to pellet cellular debris.
Supernatant Collection: Carefully collect the supernatant, which contains the crude venom extract. This extract can be lyophilized for long-term storage or directly subjected to the next purification step.
Gel Filtration Chromatography
Gel filtration, or size-exclusion chromatography, is an effective initial step to separate the low molecular weight peptide toxins from larger proteins and other macromolecules.
Protocol:
Column Preparation: Equilibrate a Sephadex G-50 column with a suitable buffer, such as 0.1 M ammonium acetate (pH 7.0).
Sample Loading: Dissolve the lyophilized crude extract in the equilibration buffer and apply it to the column.
Elution: Elute the column with the equilibration buffer at a constant flow rate.
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to detect protein elution.
Activity Assay: Screen the collected fractions for the desired biological activity (e.g., toxicity to crabs or mice, or in vitro assays on isolated heart muscle). Pool the active fractions.
RP-HPLC is a high-resolution technique used to separate the various peptide toxins based on their hydrophobicity.
Protocol:
Column: Utilize a C18 reverse-phase column.
Mobile Phases:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound peptides. A typical gradient might be from 5% to 60% Mobile Phase B over 60 minutes.
Detection: Monitor the elution profile at 214 nm and 280 nm.
Fraction Collection and Analysis: Collect the peaks and subject them to biological activity assays and further characterization, such as mass spectrometry and amino acid sequencing.
Molecular Biology Approach: Recombinant Toxin Production
An alternative to isolation from the natural source is the recombinant expression of the toxins. This approach allows for the production of large quantities of specific toxins and facilitates site-directed mutagenesis studies.
Protocol Overview:
Gene Synthesis/Cloning: Synthesize the gene encoding the desired toxin (e.g., Anthopleurin-B) or amplify it from a cDNA library prepared from Anthopleura xanthogrammica tentacles.
Vector Ligation: Clone the gene into a suitable expression vector, often as a fusion protein with a tag for purification (e.g., thioredoxin).
Transformation: Transform the expression vector into a suitable host, such as E. coli.
Expression: Induce the expression of the fusion protein.
Purification: Purify the fusion protein using affinity chromatography.
Cleavage and Refolding: Cleave the fusion tag and refold the toxin to its native conformation, which may involve the use of a glutathione redox couple to facilitate correct disulfide bond formation.
Final Purification: Purify the recombinant toxin to homogeneity using RP-HPLC.
Mandatory Visualizations
Experimental Workflow for Toxin Isolation
Caption: Workflow for the isolation and purification of toxins from Anthopleura xanthogrammica.
Signaling Pathway of Anthopleurin Action on Voltage-Gated Sodium Channels
Anthopleurin-A: A Deep Dive into Structure and Cardiotonic Function
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Anthopleurin-A (AP-A) is a potent polypeptide cardiotonic agent isolated from the sea anemone Anthopleura xanthogrammica. Belong...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Anthopleurin-A (AP-A) is a potent polypeptide cardiotonic agent isolated from the sea anemone Anthopleura xanthogrammica. Belonging to the family of sea anemone toxins, AP-A has garnered significant interest within the scientific community for its selective action on cardiac tissue, presenting a potential therapeutic avenue for cardiac insufficiencies. This technical guide provides a comprehensive overview of the structure and function of Anthopleurin-A, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.
Molecular Structure of Anthopleurin-A
Anthopleurin-A is a 49-amino acid polypeptide characterized by a compact and stable three-dimensional structure. This stability is largely conferred by the presence of three disulfide bridges.
Primary and Secondary Structure
The primary structure of AP-A consists of a single polypeptide chain of 49 amino acid residues. Its secondary structure is dominated by a four-stranded antiparallel β-sheet. This β-sheet motif is a common feature among sea anemone toxins and is crucial for the molecule's overall fold and function.
Tertiary Structure and Conformational Heterogeneity
The tertiary structure of Anthopleurin-A in aqueous solution has been elucidated using nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4] The molecule adopts a compact fold with the four β-strands connected by loops. A notable feature of AP-A's structure is its conformational heterogeneity in solution, which arises from cis-trans isomerization about the Gly40-Pro41 peptide bond.[2] High-field NMR has revealed the presence of both major and minor conformers, which may have implications for its binding kinetics and biological activity.[2]
Mechanism of Action and Physiological Function
Anthopleurin-A exerts its primary physiological effect by modulating the function of voltage-gated sodium channels (NaV), with a pronounced selectivity for the cardiac isoform, NaV1.5.
Interaction with Voltage-Gated Sodium Channels
AP-A binds to the extracellular receptor site 3 of the α-subunit of voltage-gated sodium channels. This binding slows the inactivation of the channel, leading to a prolonged influx of sodium ions during the action potential. This toxin retains a remarkable ability to discriminate between the cardiac (NaV1.5) and neuronal sodium channels.[5]
Positive Inotropic Effect on Cardiac Muscle
The prolonged sodium influx caused by AP-A leads to an increase in intracellular calcium concentration via the sodium-calcium exchanger. This elevation in intracellular calcium enhances the force of myocardial contraction, resulting in a potent positive inotropic effect.[6] Notably, this increase in contractility is not typically accompanied by an increase in heart rate.[6] At nanomolar concentrations, AP-A enhances myocardial contractility without affecting automaticity.[7]
Electrophysiological Effects
Electrophysiological studies have demonstrated that Anthopleurin-A significantly prolongs the duration of the cardiac action potential, a direct consequence of the slowed sodium channel inactivation.[8][9] This effect is particularly evident in ventricular myocytes.
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity and physiological effects of Anthopleurin-A.
Table 2: In Vivo and Ex Vivo Effects of Anthopleurin-A.
Experimental Protocols
Determination of 3D Structure by NMR Spectroscopy
The three-dimensional structure of Anthopleurin-A in solution was determined using high-field nuclear magnetic resonance (NMR) spectroscopy.
Methodology:
Sample Preparation: Lyophilized Anthopleurin-A is dissolved in an aqueous buffer, typically at a pH that mimics physiological conditions.
NMR Data Acquisition: A series of two-dimensional NMR experiments are performed, including:
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of AP-A.[1][3]
Structure Calculation: The distance constraints obtained from NOESY spectra, along with dihedral angle constraints from coupling constants, are used as input for structure calculation algorithms (e.g., distance geometry and simulated annealing) to generate an ensemble of 3D structures consistent with the experimental data.
NMR Structure Determination Workflow.
Whole-Cell Patch Clamp Electrophysiology
The effects of Anthopleurin-A on the electrophysiological properties of cardiac myocytes are studied using the whole-cell patch-clamp technique.[13][14]
Methodology:
Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat).[9]
Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an intracellular solution mimicking the ionic composition of the cell's interior.
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
Data Recording: The cell is voltage-clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit sodium currents. The currents are recorded in the absence and presence of Anthopleurin-A in the extracellular solution.
Data Analysis: The recorded currents are analyzed to determine the effects of AP-A on parameters such as peak current amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation.
Whole-Cell Patch Clamp Workflow.
Measurement of Inotropic Effect
The positive inotropic effect of Anthopleurin-A is quantified by measuring the contractile force of isolated cardiac muscle preparations, such as papillary muscles.[15]
Methodology:
Tissue Preparation: Papillary muscles are dissected from the ventricles of animal hearts (e.g., cat, guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenated.
Stimulation: The muscle is electrically stimulated at a fixed frequency to elicit regular contractions.
Force Measurement: The isometric contractile force is measured using a force transducer and recorded.
Drug Application: After a stabilization period, Anthopleurin-A is added to the organ bath in increasing concentrations.
Data Analysis: The change in contractile force is measured at each concentration to determine the dose-response relationship and calculate parameters such as the EC50.
Signaling Pathway
The positive inotropic effect of Anthopleurin-A is mediated by a well-defined signaling pathway initiated by its interaction with cardiac voltage-gated sodium channels.
AP-A Signaling Pathway.
Conclusion
Anthopleurin-A stands out as a fascinating and potent cardiotonic polypeptide. Its well-defined structure, selective mechanism of action on cardiac sodium channels, and resultant positive inotropic effect make it a valuable tool for cardiovascular research. The detailed understanding of its structure-function relationship, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further investigation into its therapeutic potential and for the design of novel cardiotonic drugs.
Anthopleurin-A: A Technical Guide to its Polypeptide Sequence, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction Anthopleurin-A (AP-A) is a potent cardiotonic polypeptide isolated from the sea anemone Anthopleura xanthogrammica. As a Type 1 sea anemone tox...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthopleurin-A (AP-A) is a potent cardiotonic polypeptide isolated from the sea anemone Anthopleura xanthogrammica. As a Type 1 sea anemone toxin, it selectively targets voltage-gated sodium channels (Nav), representing a valuable tool for cardiovascular research and a potential lead compound for the development of novel inotropic agents. This technical guide provides an in-depth overview of the Anthopleurin-A polypeptide, including its sequence, structure, mechanism of action, and the experimental protocols used for its characterization.
Polypeptide Sequence and Physicochemical Properties
Anthopleurin-A is a single-chain polypeptide consisting of 49 amino acid residues. Its primary structure is characterized by the presence of six cysteine residues that form three disulfide bridges, crucial for its tertiary structure and biological activity.
Table 1: Physicochemical Properties of Anthopleurin-A
Property
Value
Reference
Amino Acid Sequence
GVSCLCDSDGPSVRGNTLSGTLWLYPSGCPSGWHNCKAHGPTIGWCCKQ
Molecular Weight
5184 Da
Number of Residues
49
Disulfide Bridges
Cys4-Cys46, Cys6-Cys36, Cys29-Cys47
The polypeptide's compact, β-sheet-rich structure is essential for its interaction with the voltage-gated sodium channel.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Anthopleurin-A exerts its physiological effects by binding to receptor site 3 on the extracellular loop of the S3-S4 linker in domain IV of voltage-gated sodium channels. This binding traps the voltage sensor in its activated state, thereby inhibiting the fast inactivation of the channel. The prolonged sodium influx during an action potential leads to an increase in intracellular calcium concentration, resulting in a positive inotropic effect on cardiac muscle.
Signaling pathway of Anthopleurin-A action on a cardiomyocyte.
Quantitative Data on Biological Activity
Anthopleurin-A exhibits a notable selectivity for the cardiac sodium channel isoform (Nav1.5) over neuronal isoforms. Its effects have been quantified through various electrophysiological and binding assays.
Table 2: Electrophysiological Effects of Anthopleurin-A on Cardiac Myocytes
Parameter
Control
Anthopleurin-A (50-100 nM)
Reference
Peak Na+ Current (INa)
Normalized to 1
Increased
Time Constant of Inactivation (τh)
~1.1 ms
Significantly increased
Steady-State Inactivation (V1/2)
No significant change
Positive shift
Action Potential Duration (APD)
Normal
Markedly prolonged
Table 3: Binding Affinities of Anthopleurin-A for Voltage-Gated Sodium Channel Isoforms
Channel Isoform
Apparent Kd
Reference
Cardiac (Nav1.5)
2.5 nM
Neuronal (rat brain)
120 nM
Experimental Protocols
Isolation and Purification of Anthopleurin-A
The following is a generalized protocol for the isolation and purification of Anthopleurin-A from Anthopleura xanthogrammica. Specific details may vary based on the original literature.
Workflow for the purification of Anthopleurin-A.
Methodology:
Extraction: Homogenize fresh or frozen Anthopleura xanthogrammica tissue in an aqueous ethanol solution.
Clarification: Centrifuge the homogenate to pellet insoluble material.
Concentration: Reduce the volume of the supernatant, typically using rotary evaporation, to concentrate the crude extract.
Gel Filtration Chromatography: Apply the concentrated extract to a gel filtration column (e.g., Sephadex G-50) to separate components based on size. Collect fractions and screen for cardiotonic activity.
Ion-Exchange Chromatography: Pool active fractions and apply to a cation-exchange column (e.g., CM-cellulose). Elute with a salt gradient to separate proteins based on charge.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the active fractions using RP-HPLC to obtain highly pure Anthopleurin-A.
Verification: Confirm the purity and identity of the final product using techniques such as mass spectrometry and amino acid analysis.
Polypeptide Sequencing by Edman Degradation
The primary sequence of Anthopleurin-A was originally determined using Edman degradation.
Methodology:
Reduction and Alkylation: Reduce the disulfide bonds of the purified polypeptide and alkylate the resulting free cysteine residues to prevent re-oxidation.
N-terminal Labeling: React the N-terminal amino group of the polypeptide with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
Cleavage: Treat the PTC-polypeptide with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the polypeptide intact.
Conversion and Identification: Convert the unstable thiazolinone derivative to a more stable phenylthiohydantoin (PTH)-amino acid. Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to known standards.
Repetitive Cycles: Repeat the labeling, cleavage, and identification steps sequentially to determine the amino acid sequence from the N-terminus.
Electrophysiological Analysis using Whole-Cell Patch Clamp
The effects of Anthopleurin-A on voltage-gated sodium channels are typically studied using the whole-cell patch-clamp technique on isolated cardiomyocytes.
Workflow for whole-cell patch-clamp analysis.
Methodology:
Cell Preparation: Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig, rat) by enzymatic digestion.
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution mimicking the intracellular ionic composition.
Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (GΩ seal).
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
Voltage Clamp: Use a patch-clamp amplifier to control the cell's membrane potential (voltage clamp) and record the resulting ionic currents.
Data Acquisition: Apply specific voltage protocols to elicit and measure sodium currents in the absence (control) and presence of Anthopleurin-A in the extracellular solution.
Analysis: Analyze the recorded currents to determine the effects of Anthopleurin-A on parameters such as peak current amplitude, inactivation kinetics, and voltage-dependence of channel gating.
Conclusion
Anthopleurin-A is a well-characterized polypeptide toxin that serves as a valuable pharmacological tool for studying the structure and function of voltage-gated sodium channels. Its potent and selective action on the cardiac Nav1.5 isoform makes it a subject of ongoing interest in the field of cardiovascular drug development. The detailed understanding of its sequence, structure, and mechanism of action, facilitated by the experimental protocols outlined in this guide, provides a solid foundation for future research and therapeutic applications.
Exploratory
Anthopleurin-A: A Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals Abstract Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. As a potent modulator of voltage-gated sodiu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. As a potent modulator of voltage-gated sodium channels (NaV), it has become an invaluable tool for probing the structure and function of these critical ion channels. This document provides an in-depth examination of Ap-A's mechanism of action, focusing on its binding site, its profound effects on channel gating kinetics, and its notable isoform specificity. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Core Mechanism: Inhibition of Fast Inactivation via Site 3 Binding
Anthopleurin-A is classified as a "site 3" toxin, a group of polypeptide toxins that bind to a specific extracellular receptor site on the α-subunit of voltage-gated sodium channels.[1][2] The primary consequence of this interaction is a dramatic slowing and inhibition of the channel's fast inactivation process.[1][3][4]
Molecular Binding Site
Ap-A binds to the extracellular loop connecting the S3 and S4 transmembrane segments in domain IV (DIV) of the sodium channel α-subunit.[2] The S4 segment in each of the four domains (DI-DIV) acts as the channel's voltage sensor, moving outward in response to membrane depolarization to initiate channel activation.[2] By binding to the S3-S4 linker of DIV, Ap-A effectively "traps" the DIV S4 segment in its outward, activated position.[1][5] This action allosterically disrupts the conformational changes required for the fast inactivation gate to close the channel pore, leading to a persistent inward sodium current.[1][6]
Studies using chimeras of different sodium channel isoforms have confirmed that domain IV is the principal determinant for the binding affinity of Ap-A.[7] Mutagenesis experiments have further identified specific anionic residues within this S3-S4 loop as critical for toxin interaction, suggesting a key electrostatic component to the binding.[1][8]
Effects on Sodium Channel Gating Kinetics
The binding of Ap-A profoundly alters the gating properties of the sodium channel:
Inhibition of Fast Inactivation: The most significant effect is the marked slowing of the sodium current decay during sustained depolarization.[3][9] Ap-A selectively modifies the transition from the open state to the inactivated state (O→I) but has minimal effect on inactivation that occurs directly from the closed state.[1][10][11] This results in a prolonged channel open time and a persistent sodium influx.[6]
Modification of Activation: The effects on channel activation are less pronounced. Some studies report a slight increase in the peak sodium conductance (gNa) and a minor hyperpolarizing shift in the voltage-dependence of activation.[3][11]
Slowing of Recovery from Inactivation: Ap-A decreases the rate of recovery from inactivation. It particularly increases the slow time constant of recovery, which can lead to a use-dependent decrease in peak current amplitude during high-frequency stimulation.[3][9]
Reduction in Gating Charge: By locking the DIV S4 segment, Ap-A reduces the total gating charge (Qmax) that moves during depolarization.[5][10] The difference in gating charge measured before and after toxin application represents the charge associated with the movement of the DIV S4 segment.[10][12]
Quantitative Data on Ap-A's Effects
The following tables summarize the quantitative effects of Anthopleurin-A on various sodium channel parameters as documented in the literature.
Table 1: Effects of Anthopleurin-A on Sodium Channel Gating Parameters
The characterization of Ap-A's mechanism of action relies on a combination of electrophysiological, molecular, and biochemical techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique for studying the effects of Ap-A on ionic currents and gating kinetics in real-time.
Cell Preparation: Single myocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig ventricles or canine Purkinje fibers).[3] Alternatively, cell lines heterologously expressing specific NaV isoforms are used.
Recording Configuration: The whole-cell configuration of the patch-clamp technique is established, allowing control of the membrane potential and measurement of the resulting transmembrane sodium current (INa).
Voltage Protocols:
Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -140 mV) to ensure all channels are in a resting state.[3] A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV) are applied to elicit INa and determine the effect of Ap-A on peak current amplitude and activation voltage-dependence.
Steady-State Inactivation (h∞): A two-pulse protocol is used. A long conditioning prepulse (e.g., 500 ms) to various potentials is applied to induce inactivation, followed by a test pulse to a constant potential (e.g., -30 mV) to measure the fraction of available channels.
Recovery from Inactivation: A two-pulse protocol with a variable inter-pulse interval at a negative holding potential is used to determine the time course of recovery from inactivation induced by a preceding depolarizing pulse.[3]
Data Analysis: The recorded currents are analyzed to extract key kinetic parameters, such as the time constant of inactivation (τh), peak conductance (gNa), and the voltage midpoints (V₁/₂) and slope factors of activation and inactivation curves.
Site-Directed Mutagenesis and Chimera Construction
These molecular techniques are essential for identifying the specific domains and amino acid residues involved in toxin binding.
Chimeric Channels: Chimeric NaV channels are created by swapping entire domains (e.g., swapping domain IV from the skeletal muscle isoform into the cardiac isoform) between channels that exhibit different affinities for Ap-A.[7] These chimeras are then expressed in a null system (e.g., Xenopus oocytes or HEK293 cells) and tested for Ap-A sensitivity using electrophysiology. This approach successfully identified domain IV as the key determinant of Ap-A's isoform preference.[7]
Point Mutations: Specific amino acid residues within the identified binding region (e.g., the DIV S3-S4 loop) are mutated to other residues (e.g., with different charge or size).[8] The effect of these mutations on the binding affinity and kinetics of Ap-A is then quantified to pinpoint critical interactive residues.
Ion Flux Assays
This biochemical method provides a higher-throughput means of assessing toxin potency (K₀.₅ or EC₅₀).
Principle: The assay measures the influx of ²²Na⁺ or a surrogate ion into a population of cells expressing a specific NaV isoform.
Methodology: Cells are incubated with a baseline channel activator, such as veratridine, which promotes a sustained channel opening.[13] Various concentrations of Ap-A are then added. By inhibiting inactivation, Ap-A enhances the veratridine-dependent sodium uptake. The amount of ion influx is quantified using scintillation counting or fluorescence, and the concentration-response curve is used to determine the K₀.₅ of the toxin.[13]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key pathways and processes described.
Figure 1: Mechanism of Action pathway for Anthopleurin-A on sodium channels.
Figure 2: Experimental workflow for whole-cell patch-clamp analysis of Ap-A effects.
Figure 3: Logical relationship explaining the isoform specificity of Anthopleurin-A.
Anthopleurin-A as a Sea Anemone Alarm Pheromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth examination of Anthopleurin-A (AP-A) and its role as an alarm pheromone in the sea anemone, Anthopleura elegantiss...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Anthopleurin-A (AP-A) and its role as an alarm pheromone in the sea anemone, Anthopleura elegantissima. Wounded individuals of this species release AP-A, triggering a characteristic withdrawal and contraction response in nearby conspecifics, a crucial survival mechanism against predation.[1] This document details the biochemical properties of AP-A, the current understanding of its signaling pathway, and comprehensive experimental protocols for studying this fascinating chemosensory interaction.
Core Concepts
Anthopleurin-A is a polypeptide component of sea anemone venom that dually functions as a potent toxin and a chemical alarm signal.[1] When an Anthopleura elegantissima is damaged, the release of AP-A into the surrounding water alerts other anemones to the presence of a threat, inducing them to retract their tentacles and oral disc to minimize exposure to predators.[1]
Quantitative Data
The biological activity of the alarm pheromone, referred to in early literature as "anthopleurine," is highly potent. The median effective concentration (EC50) required to elicit the withdrawal response has been determined, although more extensive dose-response and kinetic data are needed for a complete understanding.
The alarm response to Anthopleurin-A is initiated by its interaction with specific receptors on the surface of the sea anemone's tentacles. While the receptor has not been definitively isolated, the downstream signaling cascade is strongly suggested to involve the modulation of voltage-gated sodium channels.
Anthopleurins are known to bind to these channels and slow their inactivation, leading to a prolonged state of depolarization.[1] This sustained excitation of nerve or muscle cells is the likely trigger for the widespread muscle contraction that constitutes the visible alarm response—the withdrawal of tentacles and constriction of the body column.
Interestingly, the amino acid L-proline has been identified as a competitive inhibitor of the alarm pheromone response.[3] This suggests that L-proline may compete with Anthopleurin-A for binding to the same or an allosterically linked receptor site, thereby preventing the initiation of the signaling cascade. This inhibitory mechanism may play a role in preventing the anemone from responding to the alarm pheromone when feeding cues (which can include proline) are present.[3]
Caption: Proposed signaling pathway for the Anthopleurin-A mediated alarm response.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the alarm pheromone response in Anthopleura elegantissima.
Pheromone Extraction and Purification
A standardized method for obtaining Anthopleurin-A is crucial for reproducible bioassays.
Objective: To isolate and purify Anthopleurin-A from Anthopleura elegantissima.
Materials:
Anthopleura elegantissima specimens
Seawater (filtered)
Distilled water
Homogenizer
Centrifuge and tubes
Ion-exchange chromatography columns and resins
Spectrophotometer
Procedure:
Collect healthy Anthopleura elegantissima specimens and maintain them in a controlled aquarium environment.
Homogenize the anemone tissues in cold, distilled water.
Centrifuge the homogenate to pellet cellular debris.
Collect the supernatant, which contains the crude extract.
Subject the crude extract to ion-exchange chromatography to separate the components based on charge.
Elute the fractions and monitor the absorbance at 280 nm to detect protein-containing fractions.
Test the fractions for alarm pheromone activity using the bioassay described below.
Pool the active fractions and perform further purification steps as necessary (e.g., size-exclusion chromatography, HPLC).
Caption: Workflow for the extraction and purification of Anthopleurin-A.
Alarm Pheromone Bioassay
This bioassay is designed to quantify the withdrawal response of Anthopleura elegantissima to Anthopleurin-A.
Objective: To determine the dose-response relationship of the alarm pheromone.
Materials:
Healthy, acclimated Anthopleura elegantissima of a similar size
Individual glass bowls or beakers
Filtered seawater
Solutions of purified Anthopleurin-A at various concentrations
Control solution (seawater or vehicle)
Pipettes
Video recording equipment (optional, for detailed behavioral analysis)
Timer
Procedure:
Place individual anemones in separate bowls with a standard volume of filtered seawater and allow them to acclimate until fully expanded.
Prepare a series of dilutions of the purified Anthopleurin-A in seawater.
Introduce a small, precise volume of a test concentration of Anthopleurin-A into the water surrounding the anemone. For the control group, add an equal volume of seawater.
Immediately start a timer and observe the anemone's response.
Quantify the response. This can be done by:
Binary scoring: Record whether a withdrawal response (tentacle retraction and column contraction) occurs within a set time frame (e.g., 2 minutes).
Latency to respond: Measure the time from stimulus introduction to the first sign of tentacle retraction.
Magnitude of response: Score the degree of contraction on a predefined scale (e.g., 0 = no response, 1 = partial tentacle retraction, 2 = full tentacle and oral disc retraction, 3 = full retraction and column contraction).
After each trial, replace the water in the bowl with fresh seawater and allow the anemone a sufficient recovery period (e.g., 1-2 hours) before the next trial.
Repeat the procedure for each concentration and the control, using multiple anemones for each condition to ensure statistical power.
Analyze the data to generate a dose-response curve, from which the EC50 can be calculated.
Caption: Experimental workflow for the Anthopleurin-A bioassay.
Electrophysiological Recording
This protocol outlines a general approach for recording the electrical activity of sea anemone tentacles in response to chemosensory stimulation.
Objective: To measure the electrophysiological response of tentacle nerve cells to Anthopleurin-A.
Materials:
Anthopleura elegantissima specimens
Dissecting microscope
Micro-manipulators
Glass microelectrodes
Amplifier and data acquisition system
Perfusion system
Seawater
Solutions of Anthopleurin-A
Procedure:
Isolate a tentacle from an anemone and place it in a recording chamber with a constant flow of seawater.
Using a micro-manipulator, carefully place a glass microelectrode onto the surface of the tentacle to record extracellular nerve impulses.
Establish a baseline recording of spontaneous neural activity.
Switch the perfusion to a solution containing a known concentration of Anthopleurin-A.
Record the changes in the frequency and amplitude of nerve impulses.
Wash out the Anthopleurin-A with normal seawater and record the return to baseline activity.
Repeat with different concentrations of Anthopleurin-A to determine the dose-dependent effect on neural firing.
Future Directions
While significant progress has been made in understanding the role of Anthopleurin-A as an alarm pheromone, several areas warrant further investigation. The definitive identification and characterization of the Anthopleurin-A receptor is a key next step. Elucidating the full downstream signaling cascade, beyond the involvement of sodium channels, will provide a more complete picture of this chemosensory pathway. Furthermore, a more detailed quantitative analysis of the behavioral response, including the influence of environmental factors, will enhance our understanding of the ecological significance of this chemical communication. The development of synthetic Anthopleurin-A analogs could also be a valuable tool for probing the structure-activity relationship of the pheromone and its receptor, with potential applications in the development of novel pharmaceuticals.
The Dual-Faceted Biological Role of Anthopleurin-A in Anthopleura elegantissima: A Toxin and a Sentinel
An In-depth Technical Guide for Researchers and Drug Development Professionals The aggregating sea anemone, Anthopleura elegantissima, a common inhabitant of the rocky intertidal zones of the Pacific Ocean, possesses a s...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
The aggregating sea anemone, Anthopleura elegantissima, a common inhabitant of the rocky intertidal zones of the Pacific Ocean, possesses a sophisticated chemical arsenal for survival. Central to this defense and predatory strategy is Anthopleurin-A (ApA), a potent polypeptide toxin. This technical guide delves into the core biological functions of ApA, its mechanism of action, and the experimental methodologies used to elucidate its properties, providing a comprehensive resource for scientists and professionals in pharmacology and drug development.
Executive Summary
Anthopleurin-A is a 49-amino acid polypeptide that plays a crucial dual role in the biology of Anthopleura elegantissima. Primarily, it functions as a potent neurotoxin deployed for both predation and defense against predators. Its mechanism of action involves a high-affinity binding to voltage-gated sodium channels, which leads to a delay in their inactivation and results in prolonged action potentials and increased cellular excitability. This is particularly effective in the cardiac and nervous systems of its prey and predators. Concurrently, ApA acts as an alarm pheromone, released upon tissue damage, to signal danger to nearby clonal aggregations of anemones, prompting them to contract and defend themselves. The profound physiological effects of ApA, especially its positive inotropic action on cardiac muscle, have made it a valuable molecular probe for studying sodium channel function and a potential lead compound in the development of novel cardiotonic agents.
The Ecological Significance of Anthopleurin-A
The primary biological role of Anthopleurin-A for Anthopleura elegantissima is rooted in its ecological interactions. The toxin is a key component of the anemone's venom, which is delivered via specialized stinging organelles called nematocysts located in its tentacles and other tissues.
Predation: ApA facilitates the capture of small fish, crustaceans, and other organisms that come into contact with the anemone's tentacles. The toxin rapidly paralyzes prey by disrupting neuromuscular transmission.
Defense: When threatened by predators, the anemone releases ApA, which acts as a powerful deterrent. The distribution of the toxin is not uniform throughout the anemone's body; the body regions most exposed to predators contain the highest concentrations of Anthopleurins[1].
Alarm Pheromone: Upon injury, the release of ApA into the water serves as a chemical alarm signal to other anemones in the vicinity[1]. This triggers a defensive response, causing them to withdraw their tentacles and contract their bodies to minimize exposure to potential threats[1].
Molecular and Pharmacological Profile
Anthopleurin-A is a water-soluble protein with a molecular weight of approximately 5183 Daltons, characterized by a stable structure maintained by three disulfide bridges[1]. It belongs to a family of sea anemone toxins that target voltage-gated sodium channels.
Mechanism of Action
Anthopleurin-A exerts its effects by binding to receptor site 3 on the extracellular surface of voltage-gated sodium channels (NaV)[2]. This binding modifies the channel's gating properties, specifically by slowing the inactivation process. The prolonged influx of sodium ions during an action potential leads to a number of physiological effects, most notably an increase in the force of contraction in cardiac muscle, known as a positive inotropic effect.
Quantitative Data
The potency and effects of Anthopleurin-A and its isoforms have been quantified in various experimental models.
The study of Anthopleurin-A has necessitated the development and application of various specialized experimental procedures.
Toxin Isolation and Purification
A common protocol for isolating Anthopleurins from Anthopleura elegantissima involves the following steps:
Homogenization: Whole anemones or dissected tissues are homogenized in a buffered aqueous-ethanolic solution.
Extraction: The homogenate is centrifuged, and the supernatant containing the crude extract is collected.
Dialysis: The crude extract is dialyzed against distilled water using a membrane with an appropriate molecular weight cutoff (e.g., 3500 Da) to remove small molecules and salts.
Chromatography: The dialyzed extract is subjected to a series of chromatographic steps for purification:
Anion Exchange Chromatography: Using a resin such as QAE-Sephadex at a specific pH (e.g., pH 8) to separate molecules based on their charge.
Gel Filtration Chromatography: Using a resin like Sephadex G-50 to separate proteins based on their size.
High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase column (e.g., C18) to achieve high purity of the toxin.
Assessment of Inotropic Activity
The positive inotropic effect of Anthopleurin-A is a key aspect of its biological activity and can be measured as follows:
In Vitro Assay using Isolated Papillary Muscle:
Preparation: Papillary muscles are dissected from the heart of a suitable animal model (e.g., cat, rabbit) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
Stimulation: The muscle is stimulated electrically at a fixed frequency to induce contractions.
Measurement: The isometric or isotonic contractile force is measured using a force transducer connected to a recording system.
Drug Application: After a stabilization period, increasing concentrations of Anthopleurin-A are added to the organ bath, and the change in contractile force is recorded to determine the dose-response relationship.
Electrophysiological Recording
The effect of Anthopleurin-A on voltage-gated sodium channels is studied using electrophysiological techniques, such as the whole-cell patch-clamp method:
Cell Preparation: Isolated cardiac myocytes or neuronal cells expressing the sodium channel of interest are used.
Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -140 mV). A series of voltage steps are then applied to activate the sodium channels.
Data Acquisition: The resulting sodium currents are recorded and analyzed. The application of Anthopleurin-A to the external solution will cause a characteristic slowing of the current inactivation, which can be quantified.
Signaling Pathways and Logical Relationships
The biological effects of Anthopleurin-A are a direct consequence of its interaction with voltage-gated sodium channels. The following diagrams illustrate the mechanism of action and the experimental workflow for its characterization.
Caption: Mechanism of Anthopleurin-A's positive inotropic effect.
Caption: Experimental workflow for the study of Anthopleurin-A.
Conclusion
Anthopleurin-A from Anthopleura elegantissima is a remarkable example of a natural toxin that has been evolutionarily honed for multiple biological roles. Its potent and specific interaction with voltage-gated sodium channels makes it an invaluable tool for neurobiology and pharmacology. The detailed understanding of its structure, function, and mechanism of action not only provides insights into the chemical ecology of sea anemones but also opens avenues for the rational design of novel therapeutics, particularly for cardiovascular disorders. Continued research into this and other marine toxins will undoubtedly unveil further complexities of ion channel function and offer new opportunities for drug discovery.
An In-depth Technical Guide to the Isoforms of Anthopleurin and Their Functions
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known isoforms of Anthopleurin, potent polypeptide toxins isolated from sea anemones of the An...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known isoforms of Anthopleurin, potent polypeptide toxins isolated from sea anemones of the Anthopleura genus. This document details their molecular characteristics, functional effects on voltage-gated sodium channels, and the downstream cellular consequences. Furthermore, it outlines key experimental methodologies for their study and presents signaling pathways and experimental workflows using Graphviz visualizations.
Introduction to Anthopleurin Isoforms
Anthopleurins are a group of polypeptide toxins found in the venom of sea anemones, primarily Anthopleura xanthogrammica and Anthopleura elegantissima.[1] In their natural environment, these toxins serve as a defense mechanism and as an alarm pheromone to warn nearby anemones of predators.[1] The primary molecular target of Anthopleurins is the voltage-gated sodium channel (VGSC), making them valuable tools for studying ion channel function and potential leads for therapeutic development, particularly in the context of cardiac function.[1][2] At least four major isoforms have been identified and characterized: Anthopleurin-A (Ap-A), Anthopleurin-B (Ap-B), Anthopleurin-C (Ap-C), and Anthopleurin-Q (Ap-Q).[1] More recently, additional isoforms have been identified through molecular biology techniques.[3]
Molecular and Functional Characteristics
Anthopleurins are water-soluble proteins characterized by a structure composed of four short strands of antiparallel beta-sheets, stabilized by three disulfide bridges.[1] Their primary mechanism of action is the binding to receptor site 3 on the extracellular loop of domain IV of the alpha subunit of voltage-gated sodium channels.[1][4] This interaction significantly slows the inactivation of the channel, leading to a prolonged influx of sodium ions during membrane depolarization.[1][4]
Comparative Analysis of Isoform Potency
The various isoforms of Anthopleurin exhibit distinct potencies and selectivities for different subtypes of voltage-gated sodium channels. This variation is attributed to differences in their amino acid sequences.
Note: Potency values can vary depending on the experimental system (e.g., electrophysiology vs. ion flux assays) and the specific channel subtype being investigated.
Anthopleurin-B is notably more potent than Anthopleurin-A, with some studies indicating it is approximately 10 to 12.5 times more effective as a heart stimulant.[6] The enhanced potency and altered selectivity of Ap-B are largely attributed to amino acid substitutions at key positions, particularly Arg-12 and Lys-49, which are not present in Ap-A.[7]
Signaling Pathways and Cellular Consequences
The prolonged activation of voltage-gated sodium channels by Anthopleurins initiates a cascade of downstream cellular events. The primary consequence is a sustained depolarization of the cell membrane.
Sodium Influx and Membrane Depolarization
The binding of an Anthopleurin isoform to the sodium channel slows its inactivation, leading to a persistent inward sodium current. This sustained influx of positive charge prolongs the action potential duration.
Fig. 1: Anthopleurin's primary mechanism of action on sodium channels.
Calcium Influx and Secondary Signaling
The prolonged membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs) and can also reverse the direction of the sodium-calcium exchanger (NCX), leading to an influx of extracellular calcium and a rise in intracellular calcium concentration.
Fig. 2: Downstream effects of prolonged depolarization on intracellular calcium.
This elevation in intracellular calcium can, in turn, modulate a variety of cellular processes, including neurotransmitter release in neurons and muscle contraction in cardiomyocytes. Studies on Anthopleurin-Q have demonstrated its ability to augment intracellular calcium concentration in cortical neurons, an effect that is dependent on both sodium and calcium influx.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of Anthopleurin isoforms.
Purification of Anthopleurin Isoforms from Sea Anemones
Objective: To isolate and purify individual Anthopleurin isoforms from the crude venom of Anthopleura species.
Methodology:
Homogenization: Whole sea anemones or their tentacles are homogenized in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 4°C.
Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cellular debris. The supernatant, containing the crude venom, is collected.
Gel Filtration Chromatography: The crude extract is subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate proteins based on size. Fractions are collected and assayed for activity.
Ion Exchange Chromatography: Active fractions from gel filtration are further purified using ion-exchange chromatography (e.g., CM-cellulose or DEAE-cellulose) with a salt gradient (e.g., 0 to 1 M NaCl) to separate isoforms based on their charge.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is typically achieved using RP-HPLC on a C18 column with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a counter-ion (e.g., 0.1% trifluoroacetic acid). This separates the highly similar isoforms.
Purity Assessment: The purity of the isolated isoforms is assessed by techniques such as SDS-PAGE and mass spectrometry.
Fig. 3: Workflow for the purification of Anthopleurin isoforms.
Electrophysiological Analysis using Whole-Cell Patch Clamp
Objective: To characterize the effects of Anthopleurin isoforms on the gating properties of specific voltage-gated sodium channel subtypes expressed in a cellular system (e.g., HEK293 cells or neurons).
Methodology:
Cell Preparation: Cells expressing the desired sodium channel subtype are cultured on coverslips.
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.4 with CsOH).
Recording: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
Voltage-Clamp Protocol: The cell is voltage-clamped at a holding potential where sodium channels are in the closed state (e.g., -120 mV). A series of depolarizing voltage steps are applied to elicit sodium currents.
Toxin Application: The purified Anthopleurin isoform is applied to the cell via the extracellular bath solution.
Data Acquisition and Analysis: Sodium currents are recorded before and after toxin application. Changes in peak current amplitude, inactivation kinetics (e.g., time constant of decay), and the voltage-dependence of activation and inactivation are analyzed.
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to Anthopleurin application.
Methodology:
Cell Loading: Adherent cells on coverslips are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
Washing: The cells are washed with fresh buffer to remove excess dye.
Imaging: The coverslip is mounted on an inverted microscope equipped with a fluorescence imaging system.
Baseline Measurement: A baseline fluorescence is recorded before the addition of the toxin.
Toxin Application: The Anthopleurin isoform is added to the bath, and fluorescence is continuously monitored.
Data Analysis: The change in fluorescence intensity over time is used to calculate the relative change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to determine the absolute calcium concentration.
Site-Directed Mutagenesis of Anthopleurin
Objective: To investigate the role of specific amino acid residues in the function of an Anthopleurin isoform by creating targeted mutations in its gene.
Methodology:
Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed.
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid vector containing the wild-type Anthopleurin gene as a template. The entire plasmid is amplified.
Template Digestion: The PCR product is treated with a restriction enzyme that specifically digests methylated DNA (e.g., DpnI). This selectively removes the original, bacterially-derived template plasmid, leaving the newly synthesized, unmethylated, mutated plasmids.
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.
Screening and Sequencing: Plasmids are isolated from the resulting bacterial colonies and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
Protein Expression and Functional Analysis: The mutated Anthopleurin protein is then expressed, purified, and its function is analyzed using the methods described above (e.g., electrophysiology) to compare its activity to the wild-type protein.
Therapeutic Implications and Future Directions
The ability of Anthopleurins to modulate voltage-gated sodium channels, particularly the cardiac subtype (Nav1.5), has made them subjects of interest for the development of novel cardiac stimulants.[2][5] Their positive inotropic effect (increasing the force of heart muscle contraction) without significantly altering heart rate presents a potentially favorable therapeutic profile compared to existing drugs like digitalis glycosides.[8] Further research into the structure-function relationships of different isoforms and the development of synthetic analogs with improved selectivity and pharmacokinetic properties could lead to the design of new drugs for cardiovascular diseases. Additionally, their selectivity for different sodium channel subtypes makes them invaluable pharmacological tools for dissecting the physiological roles of these channels in various tissues.
An In-depth Technical Guide to Anthopleurin-A Binding Sites on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the binding sites of Anthopleurin-A (Ap-A) on voltage-gated sodium channels (VGSCs). It is designe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding sites of Anthopleurin-A (Ap-A) on voltage-gated sodium channels (VGSCs). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who are interested in the molecular mechanisms of toxin-channel interactions and their potential for therapeutic applications. This document details the molecular basis of Ap-A's interaction with VGSCs, presents quantitative binding data, outlines key experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to Anthopleurin-A and Voltage-Gated Sodium Channels
Anthopleurin-A is a polypeptide neurotoxin isolated from the sea anemone Anthopleura xanthogrammica. It belongs to the class of site-3 toxins, which are known to modulate the function of voltage-gated sodium channels. VGSCs are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. These channels are composed of a large alpha subunit, which forms the ion-conducting pore and contains the voltage-sensing domains, and one or more smaller beta subunits. The alpha subunit is organized into four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).
Ap-A exerts its effects by binding to a specific site on the extracellular surface of the VGSC alpha subunit, thereby altering the channel's gating properties. Specifically, Ap-A binding slows or inhibits the fast inactivation process, leading to a prolonged influx of sodium ions during an action potential. This technical guide will delve into the precise location of the Ap-A binding site and the functional consequences of this interaction.
The Anthopleurin-A Binding Site: A Molecular Perspective
The binding site for Anthopleurin-A and other site-3 toxins is located on the extracellular loop connecting the S3 and S4 transmembrane segments of domain IV (DIV S3-S4 linker) of the VGSC alpha subunit. The S4 segment of each domain acts as the primary voltage sensor, and its outward movement upon membrane depolarization is a critical step in channel activation and subsequent inactivation.
By binding to this region, Ap-A physically hinders the outward movement of the DIV S4 voltage sensor. This inhibition of the voltage sensor's movement is directly coupled to the slowing of fast inactivation, a process that is critical for the proper repolarization of the cell membrane. This mechanism of action has been elucidated through a combination of electrophysiological studies, site-directed mutagenesis, and structural biology.
Key Residues Involved in Binding
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues on both the VGSC and Ap-A that are critical for their interaction. For instance, studies on the rat brain IIA sodium channel (NaV1.2) have shown that a specific glutamic acid residue in the DIV S3-S4 linker is a key determinant of toxin binding. Mutation of this residue to a neutral or positively charged amino acid significantly reduces the affinity of the channel for sea anemone toxins.
On the toxin side, specific cationic residues on Anthopleurin-B (Ap-B), a close analog of Ap-A, have been shown to be important for its high-affinity binding and isoform selectivity. For example, Arg-12 and Lys-49 in Ap-B are crucial for its ability to discriminate between cardiac and neuronal sodium channel isoforms[1]. While Ap-A and Ap-B differ by only seven amino acids, these differences are responsible for their distinct isoform preferences[2].
Quantitative Analysis of Anthopleurin-A Binding Affinity
The affinity of Anthopleurin-A for different VGSC isoforms varies significantly, with a notable preference for the cardiac isoform, NaV1.5. This isoform selectivity is a key aspect of its pharmacological profile. The following tables summarize the quantitative data on the binding affinities of Ap-A and related toxins for various sodium channel isoforms.
Table 1: Binding Affinities of Anthopleurins and Related Toxins to Voltage-Gated Sodium Channel Isoforms. This table presents a compilation of dissociation constants (Kd), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for Anthopleurin-A, Anthopleurin-B, and Anemonia sulcata toxin II (ATX-II) across different VGSC isoforms and experimental methodologies.
Experimental Protocols
The characterization of the Anthopleurin-A binding site on VGSCs relies on a combination of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments cited in this guide.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the membrane of a single cell, allowing for the functional characterization of ion channels.
Objective: To measure the effect of Anthopleurin-A on the kinetics of voltage-gated sodium currents.
Cell Preparation:
Isolate single ventricular myocytes from guinea pig hearts via enzymatic digestion.
Maintain cells in a holding solution until use.
Solutions:
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, pH adjusted to 7.4 with CsOH.
Recording Procedure:
Establish a whole-cell patch clamp configuration on an isolated myocyte.
Hold the membrane potential at -140 mV to ensure all sodium channels are in the resting state.
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 100 or 1000 ms) to elicit sodium currents.
Record the resulting sodium currents in the absence (control) and presence of Anthopleurin-A (50-100 nM) in the external solution.
Analyze the changes in the rate of current decay (inactivation), peak current amplitude, and the voltage-dependence of activation and inactivation.
Radioligand Binding Assay
This assay is used to quantify the binding of a radiolabeled ligand (in this case, a derivative of Anthopleurin-A or a competing ligand) to its receptor (the sodium channel).
Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) for Anthopleurin-A on a specific VGSC isoform.
Materials:
Membrane preparations from cells expressing the VGSC isoform of interest.
Radiolabeled toxin (e.g., [¹²⁵I]-labeled Anthopleurin-A or a related toxin).
Unlabeled Anthopleurin-A for competition assays.
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
Glass fiber filters and a filtration apparatus.
Scintillation counter.
Procedure (Saturation Binding):
Incubate varying concentrations of the radiolabeled toxin with a fixed amount of membrane preparation in the binding buffer.
In a parallel set of tubes, include a high concentration of unlabeled toxin to determine non-specific binding.
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate specific binding by subtracting non-specific binding from total binding.
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid changes into the protein of interest to study the impact of these changes on protein function.
Objective: To identify key amino acid residues in the VGSC that are involved in Anthopleurin-A binding.
Procedure:
Obtain the cDNA encoding the VGSC alpha subunit.
Design mutagenic primers that contain the desired nucleotide change to alter a specific amino acid residue in the DIV S3-S4 linker.
Use polymerase chain reaction (PCR) with the mutagenic primers and the VGSC cDNA as a template to generate a DNA fragment containing the mutation.
Ligate the mutated DNA fragment back into an appropriate expression vector.
Verify the presence of the desired mutation by DNA sequencing.
Express the mutant VGSC in a suitable cell line (e.g., HEK293 cells).
Characterize the binding of Anthopleurin-A to the mutant channel using whole-cell patch clamp electrophysiology or radioligand binding assays as described above.
Compare the binding affinity of Ap-A for the mutant channel to that for the wild-type channel to determine the importance of the mutated residue.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of Anthopleurin-A and a typical experimental workflow for its characterization.
Caption: Signaling pathway of Anthopleurin-A action on a voltage-gated sodium channel.
Caption: Experimental workflow for characterizing Anthopleurin-A binding to VGSCs.
Conclusion and Future Directions
Anthopleurin-A serves as a powerful molecular probe for dissecting the structure and function of voltage-gated sodium channels. Its specific interaction with the DIV S3-S4 linker has provided invaluable insights into the molecular mechanisms of channel inactivation. The high affinity and isoform selectivity of Ap-A and its analogs make them attractive scaffolds for the development of novel therapeutic agents targeting specific VGSC isoforms involved in various channelopathies, including cardiac arrhythmias and chronic pain.
Future research in this area will likely focus on obtaining high-resolution crystal or cryo-EM structures of Ap-A in complex with different VGSC isoforms to provide a more detailed atomic-level understanding of their interaction. Furthermore, the development of more potent and selective Ap-A analogs through protein engineering and chemical synthesis holds great promise for the creation of next-generation ion channel modulators with improved therapeutic profiles. This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to harness the therapeutic potential of these fascinating marine toxins.
Anthopleurin-A Toxin: A Deep Dive into its Cardiac Effects
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the cardiac effects of Anthopleurin-A (Ap-A), a polypeptide toxin isolated from the sea anemone An...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cardiac effects of Anthopleurin-A (Ap-A), a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. Ap-A has garnered significant interest in cardiovascular pharmacology due to its potent positive inotropic (contractility-enhancing) effects on the heart muscle. This document details its mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols for its investigation, and provides visual representations of its cellular signaling pathways and experimental workflows.
Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Anthopleurin-A exerts its primary cardiac effects by binding to a specific site (neurotoxin receptor site 3) on the extracellular side of voltage-gated sodium channels (Nav) in cardiomyocytes. This binding event does not block the channel but rather slows its inactivation process. The delayed inactivation leads to a prolonged influx of sodium ions (Na⁺) during the plateau phase of the cardiac action potential. This sustained inward sodium current is the cornerstone of Ap-A's cardiotonic activity.
The increased intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), leading to a reduced efflux and/or increased influx of calcium ions (Ca²⁺). The resulting elevation in intracellular calcium concentration enhances the amount of calcium available for binding to the myofilaments, thereby augmenting the force of myocardial contraction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of Anthopleurin-A on cardiac function.
Marked prolongation of action potential duration (APD).[2]
Canine Purkinje Fibers
Dog
> 20 µg/L
Dose-dependent increase in APD and refractory period.[4]
Guinea Pig Ventricular Myocytes
Guinea Pig
50-100 nM
Markedly slowed rate of decay of Na⁺ current (INa) and increased peak INa conductance by 38±5.5%.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cardiac effects of Anthopleurin-A.
Isolated Papillary Muscle Preparation and Contractility Measurement
This protocol is designed to assess the direct inotropic effects of Ap-A on an isolated cardiac muscle preparation.
Tissue Preparation:
Euthanize a male New Zealand White rabbit (or other suitable species) via cervical dislocation.
Rapidly excise the heart and place it in oxygenated (95% O₂, 5% CO₂) Tyrode's solution at 37°C. The composition of Tyrode's solution is (in mM): NaCl 135, KCl 4.5, MgCl₂ 1, CaCl₂ 2, Glucose 11, and HEPES 20, with the pH adjusted to 7.4 with NaOH.[6]
Dissect the right ventricle to expose the papillary muscles.
Carefully excise a thin papillary muscle with its tendinous and ventricular wall ends intact.
Experimental Setup:
Mount the muscle vertically in a temperature-controlled organ bath (37°C) containing continuously oxygenated Tyrode's solution.
Attach the tendinous end to a fixed hook and the ventricular end to an isometric force transducer.
Stimulate the muscle electrically via two platinum electrodes placed parallel to the muscle. Use square-wave pulses of 5 ms duration and a voltage approximately 20% above the threshold, at a frequency of 1 Hz.
Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload to achieve the maximal developed tension.
Data Acquisition:
Record the isometric contractile force using a suitable data acquisition system.
After a stable baseline is achieved, add Anthopleurin-A to the organ bath in a cumulative concentration-response manner.
Record the changes in peak developed tension and other contractile parameters (e.g., rate of tension development, time to peak tension).
Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This protocol allows for the detailed investigation of the effects of Ap-A on ion channel function in single cardiac myocytes.
Myocyte Isolation:
Anesthetize a guinea pig with an appropriate anesthetic.
Excise the heart and cannulate the aorta on a Langendorff apparatus.
Perfuse the heart retrogradely with a Ca²⁺-free Tyrode's solution to wash out the blood.
Switch to a perfusion solution containing collagenase and protease to enzymatically digest the cardiac tissue.
After digestion, mince the ventricular tissue and gently triturate to release individual myocytes.
Store the isolated myocytes in a high-potassium storage solution until use.
Electrophysiological Recording:
Place an aliquot of the myocyte suspension in a recording chamber on the stage of an inverted microscope.
Superfuse the cells with an external solution (e.g., Tyrode's solution).
Fabricate patch pipettes from borosilicate glass capillaries and fill with an appropriate internal solution. For recording sodium currents, the internal solution may contain (in mM): CsCl 120, NaCl 5, MgATP 5, HEPES 10, EGTA 10, adjusted to pH 7.2 with CsOH.
Approach a single, healthy myocyte with the patch pipette and form a high-resistance (gigaohm) seal.
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
Voltage-Clamp Protocol and Data Analysis:
Use a patch-clamp amplifier and data acquisition software to control the membrane potential and record the resulting ionic currents.
To study the effect on the sodium current, hold the cell at a negative potential (e.g., -100 mV) to ensure the availability of sodium channels.
Apply depolarizing voltage steps to elicit sodium currents.
After recording baseline currents, perfuse the cell with a solution containing Anthopleurin-A.
Record the changes in the amplitude, kinetics (activation and inactivation), and voltage-dependence of the sodium current.
Mandatory Visualizations
Signaling Pathway of Anthopleurin-A in a Cardiomyocyte
Caption: Signaling pathway of Anthopleurin-A in a cardiac myocyte.
Experimental Workflow for Investigating Anthopleurin-A's Inotropic Effect
The Neurotoxicology of Anthopleurin Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Anthopleurin peptides, derived from sea anemones of the genus Anthopleura, are potent neurotoxins that exert their effects by modulating the fu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthopleurin peptides, derived from sea anemones of the genus Anthopleura, are potent neurotoxins that exert their effects by modulating the function of voltage-gated sodium channels (NaV). These peptides have become invaluable tools for studying the structure and function of NaV channels and hold potential as lead compounds for the development of novel therapeutics. This technical guide provides an in-depth overview of the neurotoxic effects of Anthopleurin peptides, focusing on their mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties.
Core Mechanism of Neurotoxicity: Modulation of Voltage-Gated Sodium Channels
The primary neurotoxic effect of Anthopleurin peptides stems from their ability to bind to site 3 of voltage-gated sodium channels. This binding event slows or inhibits the fast inactivation process of the channel, leading to a prolonged influx of sodium ions during an action potential.[1][2][3] This disruption of normal channel gating results in a hyperexcitable state in neurons, characterized by prolonged action potentials and repetitive firing, ultimately leading to excitotoxicity.[4]
Signaling Pathway of Anthopleurin-Induced Neurotoxicity
The interaction of Anthopleurin peptides with NaV channels triggers a cascade of events leading to neuronal hyperexcitability. The following diagram illustrates this pathway.
Figure 1: Signaling pathway of Anthopleurin-induced neurotoxicity.
Quantitative Effects of Anthopleurin Peptides
The potency and isoform selectivity of Anthopleurin peptides have been quantified in various studies. The following tables summarize key quantitative data on the effects of different Anthopleurin peptides on NaV channels.
Table 1: Quantitative effects of Anthopleurin peptides on voltage-gated sodium channels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neurotoxic effects of Anthopleurin peptides.
Whole-Cell Voltage Clamp Electrophysiology
This technique is used to measure the effect of Anthopleurin peptides on the macroscopic currents flowing through NaV channels in a whole cell.
Cell Preparation:
Isolate primary neurons (e.g., dorsal root ganglion neurons) or use cell lines stably expressing a specific NaV channel isoform (e.g., HEK293 cells expressing NaV1.7).
Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) and culture under standard conditions.
Solutions:
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Recording Protocol:
Establish a whole-cell patch clamp configuration.
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all NaV channels are in the closed, resting state.
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit Na+ currents.
Perfuse the cell with the external solution containing the Anthopleurin peptide at the desired concentration.
Repeat the voltage-step protocol to record the peptide-modified currents.
Data Analysis:
Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.
Analyze the decay kinetics of the current to determine the rate of inactivation.
To study steady-state inactivation, apply a series of pre-pulses to various potentials before a test pulse to a fixed potential (e.g., -10 mV) and plot the normalized peak current as a function of the pre-pulse potential.
Workflow Diagram:
Figure 2: Workflow for whole-cell voltage clamp experiments.
Single-Channel Recording
This high-resolution technique allows for the observation of the activity of individual NaV channels and how they are affected by Anthopleurin peptides.
Methodology:
Use the cell-attached or excised-patch configuration of the patch-clamp technique.
The solutions are similar to those used in whole-cell recordings, with the pipette solution containing the Anthopleurin peptide.
Apply depolarizing voltage steps to elicit channel openings and record the resulting single-channel currents.
Data Analysis:
Idealize the single-channel records to create a trace of channel open and closed states.
Generate amplitude histograms to determine the single-channel conductance.
Construct dwell-time histograms for open and closed states to analyze the channel kinetics. The effect of Anthopleurin peptides will be evident as a significant increase in the mean open time.[3]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of Anthopleurin peptides to NaV channels. A competitive binding assay is often employed.
Protocol:
Membrane Preparation: Prepare synaptosomes or membranes from a tissue rich in NaV channels (e.g., rat brain).
Radioligand: Use a radiolabeled ligand that binds to site 3 of the NaV channel, such as [3H]saxitoxin.
Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled Anthopleurin peptide.
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the Anthopleurin peptide concentration. Fit the data to a competition binding equation to determine the IC50, which can then be used to calculate the Ki (an estimate of the Kd).
Workflow Diagram:
Figure 3: Workflow for a competitive radioligand binding assay.
Calcium Imaging
This technique is used to visualize the neurotoxic effects of Anthopleurin peptides by measuring changes in intracellular calcium concentration ([Ca2+]i), which is an indicator of neuronal activity.
Protocol:
Cell Culture: Culture primary neurons (e.g., dorsal root ganglion or cortical neurons) on glass-bottom dishes.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Incubate the cells with the dye in a physiological buffer.
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a camera.
Baseline Recording: Record baseline fluorescence for a period before applying the peptide.
Peptide Application: Perfuse the cells with a solution containing the Anthopleurin peptide.
Post-application Recording: Continue to record the fluorescence to capture the changes in [Ca2+]i induced by the peptide.
Data Analysis:
Select regions of interest (ROIs) corresponding to individual neurons.
Measure the mean fluorescence intensity within each ROI over time.
Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium response. Neurotoxic effects will manifest as a large and sustained increase in intracellular calcium.
Site-Directed Mutagenesis
This molecular biology technique is used to identify the specific amino acid residues on the NaV channel that are critical for the binding of Anthopleurin peptides.
Protocol:
Mutagenesis: Introduce point mutations into the cDNA of the NaV channel, targeting residues in the putative binding site (e.g., the S3-S4 loop in domain IV).[6]
Expression: Express the wild-type and mutant channels in a suitable expression system (e.g., Xenopus oocytes or HEK293 cells).
Functional Analysis: Use whole-cell voltage clamp or other functional assays to assess the effect of the Anthopleurin peptide on the mutant channels. A significant reduction in the peptide's effect on a mutant channel indicates that the mutated residue is important for binding or transduction of the effect.
Conclusion
Anthopleurin peptides are powerful neurotoxins that act by delaying the inactivation of voltage-gated sodium channels. Their potent and specific mechanism of action has made them indispensable tools in the study of ion channel physiology and pharmacology. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the neurotoxic effects of these and other ion channel modulators, paving the way for a deeper understanding of neuronal excitability and the development of novel therapeutic agents.
Evolutionary Significance of Anthopleurin Toxins in Sea Anemones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the evolutionary significance of Anthopleurin toxins, a fascinating class of polypeptides produced...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the evolutionary significance of Anthopleurin toxins, a fascinating class of polypeptides produced by sea anemones of the genus Anthopleura. We will delve into their ecological roles, molecular evolution, structure-function relationships, and the experimental methodologies used to elucidate their properties. This document is intended to serve as a comprehensive resource for researchers in toxinology, pharmacology, and drug development.
Introduction: The Multifaceted Roles of Anthopleurin Toxins
Sea anemones, sessile marine predators, have evolved a sophisticated chemical arsenal for both predation and defense. Among the most well-characterized components of their venom are the Anthopleurin (AP) toxins. These small proteins, typically 46-49 amino acids in length, are potent modulators of voltage-gated ion channels, primarily sodium (Nav) and potassium (Kv) channels.[1][2][3] Their evolutionary significance stems from their diverse ecological functions, which include prey capture, defense against predators, and even intraspecific competition.[2][3][4] Furthermore, some Anthopleurins have been identified as alarm pheromones, signaling danger to nearby anemones.[5] The molecular evolution of these toxins, characterized by gene duplication and positive selection, has given rise to a variety of isoforms with distinct potencies and target selectivities, making them valuable tools for studying ion channel function and potential leads for drug development.[1]
Quantitative Analysis of Anthopleurin Toxin Potency
The various isoforms of Anthopleurin exhibit a range of potencies and selectivities for different ion channel subtypes and target organisms. This diversity is a direct result of their evolutionary adaptation to specific ecological niches and prey types. The following tables summarize the available quantitative data on the biological activity of different Anthopleurin isoforms.
Table 1: Lethal and Effective Doses of Anthopleurin Toxins
The study of Anthopleurin toxins involves a multi-step process from the collection of sea anemones to the detailed characterization of the purified toxins. Below are detailed methodologies for key experiments.
Toxin Isolation and Purification
Objective: To isolate and purify Anthopleurin toxins from sea anemone tissues.
Methods:
Venom Extraction:
Homogenization: Whole sea anemones or specific tissues (e.g., tentacles) are homogenized in a suitable buffer (e.g., phosphate buffer). This method is effective but can result in a complex mixture of proteins.[4]
Milking: Gentle squeezing of the sea anemone to collect secreted venom. This method is less harmful to the animal and can yield a purer venom sample.[4]
Electrical Stimulation: Application of a mild electrical current to induce the discharge of nematocysts and release of venom. This technique allows for the collection of relatively pure venom, and the animals can survive the procedure.[12]
Initial Purification:
The crude extract is often subjected to initial purification steps such as ammonium sulfate precipitation to concentrate the protein fraction.
Dialysis is used to remove salts and small molecules.[1]
Chromatographic Separation: A series of chromatographic techniques are employed to separate the toxins based on their physicochemical properties.
Gel Filtration Chromatography (Size Exclusion): Separates proteins based on their molecular weight. Columns such as Sephadex G-50 are commonly used.[1][13]
Ion Exchange Chromatography: Separates proteins based on their net charge. Anion exchangers like QAE-Sephadex or cation exchangers like Fractogel EMD SO3- are used. The pH of the buffer is critical for effective separation.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates proteins based on their hydrophobicity. C18 columns are frequently used for the final purification of Anthopleurin toxins.[1][13]
Toxin Sequencing
Objective: To determine the amino acid sequence of the purified Anthopleurin toxins.
Methods:
Edman Degradation: A classical method for N-terminal sequencing of proteins. The purified toxin is treated with phenyl isothiocyanate, which reacts with the N-terminal amino acid. This derivative is then cleaved and identified, and the cycle is repeated.[5]
cDNA Cloning and Sequencing:
RNA Extraction: Total RNA is extracted from the sea anemone tissues.
Reverse Transcription: Messenger RNA (mRNA) is reverse-transcribed into complementary DNA (cDNA) using reverse transcriptase.
PCR Amplification: Degenerate primers, designed based on conserved regions of known Anthopleurin sequences, are used to amplify the toxin-encoding cDNA.
Cloning and Sequencing: The amplified PCR product is cloned into a suitable vector and sequenced to deduce the amino acid sequence of the toxin precursor, which includes the signal peptide, pro-peptide, and the mature toxin.[4][14]
Functional Characterization using Electrophysiology
Objective: To characterize the effects of purified Anthopleurin toxins on the activity of ion channels.
Method: Patch-Clamp Technique
Cell Preparation: Single cells expressing the ion channel of interest (e.g., cardiac myocytes, neurons, or transfected cell lines) are isolated.[8][15]
Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm diameter) is fabricated using a micropipette puller. The pipette is filled with an appropriate intracellular solution.[8][15][16][17]
Gigaohm Seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane. This electrically isolates the patch of membrane under the pipette.[8][15][16][17]
Recording Configurations:
Whole-Cell Recording: The membrane patch is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell. This configuration is used to record the total ionic current flowing through all the channels in the cell membrane.[8][15][16][17]
Cell-Attached Recording: The membrane patch remains intact, allowing the recording of the activity of single ion channels within the patch.
Voltage-Clamp Protocol: The membrane potential is held constant ("clamped") at a specific voltage by an amplifier. The current required to maintain this voltage is measured, which corresponds to the flow of ions through the channels.
Toxin Application: The purified Anthopleurin toxin is applied to the bath solution containing the cell. Changes in the ionic currents are recorded before and after toxin application to determine its effect on channel gating (activation, inactivation) and conductance.[8][15][18]
Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of the toxin, and to characterize its effects on the voltage-dependence and kinetics of the ion channel.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Anthopleurin toxins and a typical experimental workflow for their study.
Signaling Pathway of Anthopleurin on Voltage-Gated Sodium Channels
Caption: Anthopleurin toxin binds to receptor site 3 on the voltage-gated sodium channel, slowing its inactivation and leading to prolonged sodium influx and cellular hyperexcitability.
Experimental Workflow for Anthopleurin Toxin Characterization
Caption: A generalized workflow for the characterization of Anthopleurin toxins, from venom extraction to structural and functional analysis.
Molecular Evolution and Structure-Function Relationships
The diversity of Anthopleurin toxins is a product of accelerated evolution, driven by gene duplication and positive Darwinian selection.[1] This has resulted in a family of toxins with variations in their amino acid sequences, leading to differences in their affinity and selectivity for various ion channel subtypes.
The three-dimensional structure of Anthopleurins is characterized by a compact fold stabilized by three disulfide bridges. A key feature is a flexible loop containing a cluster of charged and hydrophobic residues that forms the primary binding interface with the ion channel.[5] For instance, in Anthopleurin-B, residues such as Arg-12, Pro-13, and Lys-49 have been shown to be critical for its high affinity and selectivity for cardiac sodium channels.[5] Site-directed mutagenesis studies have been instrumental in identifying these key residues and understanding the molecular basis of toxin-channel interactions.[5][19] Specifically, a crucial interaction occurs between a positively charged residue on the toxin (e.g., Lys-37 in ApB) and a negatively charged residue (e.g., Asp-1612) in the S3-S4 loop of domain IV of the sodium channel.[19]
Conclusion and Future Directions
The evolutionary journey of Anthopleurin toxins has resulted in a remarkable array of potent and selective ion channel modulators. Their significance extends from their vital ecological roles in the survival of sea anemones to their invaluable application as pharmacological tools and potential therapeutic agents. The detailed study of their structure, function, and evolution continues to provide profound insights into the molecular mechanisms of ion channel gating and the intricate processes of molecular evolution in venomous animals. Future research, aided by advancements in genomics, proteomics, and structural biology, will undoubtedly uncover novel Anthopleurin isoforms with unique properties, further expanding their potential in biomedical research and drug discovery.
Anthopleurin-A: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals Introduction Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that se...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that selectively targets voltage-gated sodium channels (NaV channels), primarily in cardiac muscle.[1][2][3][4] Ap-A modifies the gating properties of these channels, leading to a prolongation of the action potential duration and an increase in cardiac contractility. These characteristics make Anthopleurin-A a valuable tool for studying the physiology of cardiac and neuronal sodium channels and a potential lead compound in the development of novel inotropic drugs.
This document provides detailed application notes and experimental protocols for the use of Anthopleurin-A in a research setting. It includes a summary of its effects on sodium channel kinetics, protocols for key experiments, and a diagram of its signaling pathway.
Data Presentation
Table 1: Effects of Anthopleurin-A on Cardiac Sodium Channel Gating and Kinetics
Anthopleurin-A binds to site 3 on the extracellular loop of domain IV of the voltage-gated sodium channel α-subunit.[2] This binding traps the S4 voltage sensor in its activated state, thereby inhibiting the fast inactivation of the channel. The prolonged influx of sodium ions during the action potential leads to an increase in intracellular calcium concentration via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect on cardiac muscle.
Caption: Anthopleurin-A Signaling Pathway.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Sodium Current Measurement in Cardiomyocytes
This protocol is designed to measure the effects of Anthopleurin-A on voltage-gated sodium currents (INa) in isolated cardiomyocytes.
Materials:
Isolated cardiomyocytes (e.g., from guinea pig, rabbit, or rat ventricles)
Anthopleurin-A stock solution (1 mM in water, store at -20°C)
Application Notes and Protocols for Anthopleurin-A in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Anthopleurin-A (Ap-A), a polypeptide toxin isolated from the sea anemone Anthopleura...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Anthopleurin-A (Ap-A), a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica, in electrophysiological studies. Ap-A is a potent cardiotonic agent that selectively targets voltage-gated sodium channels (NaV), making it a valuable tool for investigating ion channel function and for the development of novel cardiac therapies.
Introduction
Anthopleurin-A is a 49-amino acid polypeptide that modulates the function of voltage-gated sodium channels.[1] Its primary mechanism of action is the slowing of NaV channel inactivation, which leads to a prolongation of the inward sodium current during an action potential.[2][3][4][5] This effect is particularly pronounced in cardiac myocytes, where it results in a significant prolongation of the action potential duration (APD) and an increase in myocardial contractility.[5][6][7][8] These properties have led to its investigation as a potential therapeutic agent and as a pharmacological tool to study the kinetics of sodium channels.
Mechanism of Action
Anthopleurin-A binds to neurotoxin receptor site 3 on the alpha-subunit of voltage-gated sodium channels.[4][9] This binding is thought to occur on the extracellular loop between transmembrane segments S3 and S4 in domain IV of the channel.[9] By binding to this site, Ap-A interferes with the conformational changes required for fast inactivation of the channel.[4] This results in a persistent inward sodium current during depolarization, which underlies the observed prolongation of the action potential.[10] The interaction of Ap-A with the sodium channel is voltage-dependent and can be influenced by the presence of divalent cations.[2][11]
Data Presentation
The following tables summarize the quantitative effects of Anthopleurin-A on various electrophysiological parameters as reported in the literature.
Table 1: Effects of Anthopleurin-A on Cardiac Sodium Channel Gating and Kinetics
Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH), gassed with 95% O2 / 5% CO2.
Anthopleurin-A stock solution
Glass microelectrodes (filled with 3 M KCl) for intracellular recording
Field stimulation electrodes
Microelectrode amplifier and data acquisition system
Procedure:
Dissect and mount the cardiac muscle preparation in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.
Stimulate the preparation at a constant frequency (e.g., 1 Hz) using field electrodes.
Impalale a cell with a glass microelectrode to record intracellular action potentials.
Record stable baseline action potentials for a control period.
Introduce Anthopleurin-A into the perfusing solution at the desired concentration (e.g., 1 x 10-8 M).[6][7]
Continuously record action potentials to observe the time course of the drug's effect.
Measure changes in action potential parameters, including resting membrane potential, amplitude, upstroke velocity, and duration at different levels of repolarization (e.g., APD50 and APD90).
Mandatory Visualizations
Caption: Mechanism of Anthopleurin-A action on a voltage-gated sodium channel.
Caption: General experimental workflow for electrophysiological studies with Anthopleurin-A.
Application Notes and Protocols for Anthopleurin-A Cardiac Myocyte Assays
For Researchers, Scientists, and Drug Development Professionals Introduction Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that ex...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that exerts a significant positive inotropic effect on cardiac muscle.[1][2] Ap-A's mechanism of action involves a specific interaction with voltage-gated sodium channels in cardiac myocytes.[3][4] By selectively slowing the inactivation of these channels, Ap-A prolongs the duration of the action potential, leading to an increased influx of calcium ions and enhanced myocardial contractility.[5][6] These properties make Anthopleurin-A a valuable pharmacological tool for studying cardiac physiology and a potential lead compound in the development of new inotropic drugs for heart failure.[2]
These application notes provide detailed protocols for developing and conducting cardiac myocyte assays to investigate the effects of Anthopleurin-A. The protocols cover electrophysiological measurements, calcium transient analysis, and contractility assays.
Mechanism of Action: Anthopleurin-A Signaling Pathway in Cardiac Myocytes
Anthopleurin-A binds to site 3 of the voltage-gated sodium channel (Nav1.5) in cardiac myocytes. This binding modifies the channel's gating properties, primarily by inhibiting the inactivation process. The prolonged sodium influx during the plateau phase of the cardiac action potential leads to an increased intracellular calcium concentration via the sodium-calcium exchanger (NCX), ultimately resulting in enhanced myocyte contraction.
Caption: Anthopleurin-A signaling pathway in a cardiac myocyte.
Data Presentation
The following tables summarize the quantitative effects of Anthopleurin-A on various parameters of cardiac myocyte function as reported in the literature.
Table 1: Electrophysiological Effects of Anthopleurin-A on Cardiac Myocytes
Protocol 1: Electrophysiological Assessment using Whole-Cell Patch Clamp
This protocol details the measurement of sodium currents in isolated cardiac myocytes to assess the effect of Anthopleurin-A.
Caption: Experimental workflow for patch-clamp analysis.
Materials:
Isolated primary cardiac myocytes (e.g., from guinea pig or rat ventricles)
External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
Anthopleurin-A stock solution
Patch clamp rig with amplifier and data acquisition system
Procedure:
Cell Preparation: Isolate ventricular myocytes from the desired species using established enzymatic digestion protocols. Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.
Recording Setup: Transfer a coverslip with adherent myocytes to the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.
Whole-Cell Configuration: Using a borosilicate glass micropipette filled with the internal solution, establish a gigaohm seal with a single myocyte. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
Baseline Recording: Clamp the cell at a holding potential of -140 mV. Apply a series of depolarizing voltage steps (e.g., from -100 to +40 mV) to elicit sodium currents (INa). Record the baseline current characteristics.
Anthopleurin-A Application: Perfuse the chamber with the external solution containing the desired concentration of Anthopleurin-A (e.g., 50-100 nM).
Post-Treatment Recording: After a sufficient incubation period (e.g., 1-3 minutes), repeat the voltage-step protocol to record INa in the presence of Anthopleurin-A.[8]
Data Analysis: Analyze the recorded currents to determine changes in peak current amplitude, inactivation kinetics (time constant), and voltage-dependence of activation and inactivation.
Protocol 2: Calcium Transient Measurement
This protocol describes how to measure changes in intracellular calcium concentration in response to Anthopleurin-A using a fluorescent calcium indicator.
Caption: Experimental workflow for calcium transient measurement.
Materials:
Isolated primary cardiac myocytes
Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
Fluorescent calcium indicator (e.g., Fura-4F AM)
Pluronic F-127
Anthopleurin-A stock solution
Fluorescence microscopy system with a calcium imaging module and electrical field stimulation
Procedure:
Dye Loading: Incubate the cultured cardiac myocytes with the calcium indicator dye (e.g., 5 µM Fura-4F AM with 0.02% Pluronic F-127) in Tyrode's solution for 30 minutes at room temperature.
De-esterification: Wash the cells with fresh Tyrode's solution and allow for de-esterification of the dye for at least 30 minutes.
Imaging Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric calcium imaging.
Baseline Recording: Electrically stimulate the myocytes at a constant frequency (e.g., 1 Hz). Record the baseline calcium transients.
Anthopleurin-A Application: Perfuse the chamber with Tyrode's solution containing Anthopleurin-A.
Post-Treatment Recording: Continue electrical stimulation and record the calcium transients in the presence of the compound.
Data Analysis: Measure and compare the amplitude, time to peak, and decay kinetics of the calcium transients before and after the application of Anthopleurin-A.
Protocol 3: Cardiomyocyte Contractility Assay
This protocol outlines a method to assess the contractile function of cardiac myocytes in response to Anthopleurin-A using video-based edge detection or similar technologies.[10][11]
Caption: Experimental workflow for cardiomyocyte contractility assay.
Materials:
Isolated primary cardiac myocytes
Culture medium
Anthopleurin-A stock solution
Inverted microscope with a video camera and a contractility measurement system (e.g., IonOptix)[11]
Electrical field stimulator
Procedure:
Cell Culture: Plate isolated cardiac myocytes in a culture dish compatible with the contractility measurement system.
Measurement Setup: Place the culture dish on the microscope stage.
Baseline Recording: Electrically pace the myocytes at a physiological frequency (e.g., 1-2 Hz). Record the baseline contractile parameters, such as the extent of cell shortening, and the velocities of shortening and relengthening.
Anthopleurin-A Application: Add Anthopleurin-A to the culture medium to achieve the desired final concentration.
Post-Treatment Recording: After an appropriate incubation time, record the contractile parameters again.
Data Analysis: Quantify and compare the contractility parameters before and after the addition of Anthopleurin-A to determine its inotropic effect.
Solid-Phase Peptide Synthesis of Anthopleurin-A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Introduction Anthopleurin-A (AP-A) is a 49-amino acid polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthopleurin-A (AP-A) is a 49-amino acid polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that enhances myocardial contractility by targeting voltage-gated sodium channels (Nav). Specifically, AP-A binds to receptor site 3 on the extracellular face of the Nav channel, primarily interacting with the S3-S4 loop of domain IV. This interaction slows the channel's inactivation, leading to a prolonged influx of sodium ions during an action potential and consequently, a positive inotropic effect on the heart.[1][2][3][4][5][6] The unique mechanism of action and high therapeutic index of Anthopleurin-A compared to traditional cardiac glycosides make it an attractive subject for cardiovascular drug development.[1]
This document provides a detailed protocol for the chemical synthesis of Anthopleurin-A using Fmoc-based solid-phase peptide synthesis (SPPS), including strategies for the formation of its three critical disulfide bonds. Additionally, it outlines methods for the purification and characterization of the synthetic peptide and provides a visual representation of its mechanism of action.
Solid-Phase Peptide Synthesis (SPPS) of Linear Anthopleurin-A
The synthesis of the 49-residue linear peptide backbone of Anthopleurin-A is performed on an automated peptide synthesizer using Fmoc/tBu chemistry.
Amino Acid Sequence of Anthopleurin-A:
GVSCLCDSDGPSVRGNTLSGTLWLYPSGCPSGWHNCKAHGPTIGYCCKG
Side-Chain Protecting Groups:
An orthogonal protection strategy is crucial for the correct formation of the three disulfide bridges. A combination of acid-labile (Trt) and other selectively removable protecting groups for cysteine is recommended. For this protocol, we will use Fmoc-Cys(Trt)-OH for the majority of cysteine residues and employ a strategy for regioselective disulfide bond formation in the subsequent steps. Other standard acid-labile protecting groups are used for other amino acids (e.g., Boc for Lys and Trp; tBu for Ser, Thr, Asp, Glu, and Tyr; Pbf for Arg).
Protocol:
Resin Swelling: Swell 0.1 mmol of Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and by-products.
Amino Acid Coupling:
Pre-activate the next Fmoc-amino acid (4 equivalents) with HBTU (3.95 equivalents) and HOBt (4 equivalents) in DMF.
Add DIPEA (8 equivalents) to the activated amino acid solution.
Add the activated amino acid solution to the resin and allow to couple for 1-2 hours.
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
Washing: Wash the resin with DMF (5x) and DCM (3x).
Repeat Cycles: Repeat the deprotection, washing, and coupling cycles for each amino acid in the Anthopleurin-A sequence.
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.
Final Washing and Drying: Wash the peptidyl-resin extensively with DMF, DCM, and finally with diethyl ether. Dry the resin under vacuum.
Cleavage and Global Deprotection
The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously.
Place the dried peptidyl-resin in a round-bottom flask.
Add the freshly prepared Reagent K (10 mL per 0.1 mmol of peptide).
Stir the mixture at room temperature for 2-4 hours. The presence of multiple arginine residues may necessitate a longer cleavage time.[7]
Filter the resin and wash it with a small amount of fresh TFA.
Precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether (10-fold volume excess).
Centrifuge the mixture to pellet the crude peptide.
Wash the peptide pellet with cold diethyl ether three times to remove scavengers.
Dry the crude linear peptide under vacuum.
Disulfide Bond Formation
Formation of the three disulfide bonds in the correct connectivity (Cys4-Cys46, Cys6-Cys36, Cys29-Cys47) is a critical step. A common strategy involves a controlled oxidation in a redox buffer.
Protocol:
Dissolve the crude linear peptide in a folding buffer (e.g., 0.1 M Tris, 1 M Guanidine-HCl, pH 8.0) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.
Allow the solution to stir gently, exposed to air, at room temperature for 24-48 hours.
Monitor the folding and oxidation process by reverse-phase HPLC (RP-HPLC). The correctly folded isomer should present a distinct peak with a shorter retention time compared to the linear, reduced peptide.
Once the reaction is complete, acidify the solution with a small amount of TFA to quench the oxidation.
Purification and Characterization
The final folded Anthopleurin-A is purified by preparative RP-HPLC and characterized by mass spectrometry and analytical HPLC.
Purification Protocol:
Filter the acidified folding solution to remove any precipitate.
Load the solution onto a preparative C18 RP-HPLC column.
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 5% to 65% acetonitrile over 60 minutes.
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Characterization:
Analytical RP-HPLC: Assess the purity of the final product. The purity should be >95%.
Mass Spectrometry (ESI-MS): Confirm the molecular weight of the synthetic Anthopleurin-A. The expected monoisotopic mass is approximately 5040.23 Da.
Data Presentation
Parameter
Expected Value
Method
Peptide Sequence
GVSCLCDSDGPSVRGNTLSGTLWLYPSGCPSGWHNCKAHGPTIGYCCKG
Sequence Analysis
Number of Amino Acids
49
Sequence Analysis
Molecular Weight (Mono)
~5040.23 Da
Mass Spectrometry
Purity
>95%
Analytical RP-HPLC
Biological Activity
Positive inotropic effect on cardiac myocytes
In vitro bioassay
Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of Anthopleurin-A.
Anthopleurin-A Signaling Pathway
Caption: Mechanism of action of Anthopleurin-A on cardiomyocytes.
Application Notes and Protocols: Recombinant Expression and Purification of Anthopleurin-A
For Researchers, Scientists, and Drug Development Professionals Introduction Anthopleurin-A (AP-A) is a 49-amino acid polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthopleurin-A (AP-A) is a 49-amino acid polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that enhances myocardial contractility by targeting voltage-gated sodium channels.[1] Its high therapeutic index compared to traditional digitalis glycosides makes it an attractive lead compound for the development of novel inotropic drugs.[1] The limited availability of AP-A from natural sources necessitates the development of robust and scalable recombinant expression and purification strategies. This document provides detailed application notes and protocols for the successful production of biologically active recombinant Anthopleurin-A in Escherichia coli.
Data Presentation
The following tables summarize quantitative data derived from studies on the recombinant expression of Anthopleurin-B and a homologous neurotoxin, Hk2a, which serve as valuable benchmarks for the expression and purification of Anthopleurin-A.
Table 1: Comparison of Recombinant Anthopleurin Expression Systems and Yields
Table 2: Overview of Purification Strategies for Recombinant Anthopleurins
| Toxin | Purification Step 1 | Purification Step 2 | Key Features | Reference |
| --- | --- | --- | --- |
| Anthopleurin-B | Not specified in detail | Not specified in detail | Refolding using glutathione redox couples. |[2] |
| Hk2a | Affinity Chromatography | Protease Cleavage & further purification | Fusion protein approach simplifies initial capture. |[3] |
Experimental Protocols
This section details the recommended methodologies for the key experiments involved in the recombinant expression and purification of Anthopleurin-A.
Gene Synthesis and Cloning
The gene encoding Anthopleurin-A is small and can be synthesized commercially with codon optimization for E. coli expression to enhance protein yields.
Protocol:
Gene Design: Design the synthetic gene for Anthopleurin-A (49 amino acids). Incorporate restriction sites at the 5' and 3' ends for cloning into the chosen expression vector. A start codon (ATG) should be included at the beginning of the coding sequence.
Vector Selection: A suitable expression vector should contain a strong, inducible promoter (e.g., T7) and a fusion tag to enhance solubility and facilitate purification. The pET-32a(+) vector, which provides a Thioredoxin (TRX) tag, a His-tag, and a TEV protease cleavage site, is a recommended choice.
Cloning:
Digest the expression vector and the synthetic gene with the selected restriction enzymes.
Ligate the digested gene into the linearized vector using T4 DNA ligase.
Transform the ligation product into a competent E. coli strain suitable for cloning (e.g., DH5α).
Select for positive transformants on LB agar plates containing the appropriate antibiotic.
Verify the correct insertion and sequence of the gene by colony PCR and Sanger sequencing.
Protein Expression
Expression of the fusion protein is induced in a suitable E. coli expression strain.
Protocol:
Transformation: Transform the verified expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
Expression Culture: Inoculate 1 L of fresh LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
Incubation: Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking. This lower temperature can help to improve the solubility of the recombinant protein.
Cell Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Cell Lysis and Inclusion Body Solubilization
Due to its small size and disulfide-rich nature, recombinant Anthopleurin-A is likely to form inclusion bodies in E. coli.
Protocol:
Resuspension: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, and a protease inhibitor cocktail).
Lysis: Sonicate the resuspended cells on ice until the solution is no longer viscous.
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies.
Washing: Wash the inclusion body pellet sequentially with a low-concentration urea buffer and a detergent-containing buffer to remove contaminating proteins.
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 50 mM DTT) to break non-native disulfide bonds.
Protein Refolding and Disulfide Bond Formation
Proper refolding is critical to obtain biologically active Anthopleurin-A with its three native disulfide bonds.
Protocol:
Rapid Dilution: Slowly add the solubilized protein to a large volume of refolding buffer (e.g., 100 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, and a redox system of reduced and oxidized glutathione) with gentle stirring. The final protein concentration should be low (0.05-0.1 mg/mL) to minimize aggregation.
Incubation: Allow the protein to refold for 24-48 hours at 4°C.
Concentration: Concentrate the refolded protein solution using tangential flow filtration or a similar method.
Protein Purification
A multi-step purification process is recommended to achieve high purity.
Protocol:
Affinity Chromatography (Capture Step):
Equilibrate a Ni-NTA or other suitable affinity column with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
Load the concentrated, refolded protein solution onto the column.
Wash the column with the binding buffer to remove unbound proteins.
Elute the fusion protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
Protease Cleavage (Tag Removal):
Dialyze the eluted protein against a buffer suitable for the chosen protease (e.g., TEV protease).
Add the protease and incubate to cleave the fusion tag.
Reverse Affinity Chromatography (Tag and Protease Removal):
Pass the cleavage reaction mixture through the same affinity column. The cleaved Anthopleurin-A will be in the flow-through, while the tag and the His-tagged protease will bind to the resin.
Ion-Exchange Chromatography (Polishing Step):
Depending on the pI of Anthopleurin-A, use either cation or anion exchange chromatography to remove any remaining impurities.
Size-Exclusion Chromatography (Final Polishing and Buffer Exchange):
Perform a final purification step using a size-exclusion column to remove any aggregates and exchange the protein into a suitable storage buffer (e.g., PBS).
Purity Analysis: Assess the purity of the final protein product by SDS-PAGE and reversed-phase HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for recombinant Anthopleurin-A expression and purification.
Logical Relationship of Purification Steps
Caption: Logical flow of the multi-step purification process for Anthopleurin-A.
Determining Optimal Anthopleurin-A Concentration for Cellular Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent modulator of voltage-gate...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent modulator of voltage-gated sodium channels (NaV), specifically targeting neurotoxin receptor site 3.[1] By binding to this site, Anthopleurin-A slows the inactivation of the NaV channel, leading to a prolonged influx of sodium ions (Na+) during membrane depolarization.[1][2] This sustained inward current can significantly impact the excitability and function of various cell types, particularly neurons and cardiomyocytes.[3] The primary downstream effect of this prolonged Na+ influx is an increase in intracellular calcium concentration ([Ca2+]i), mediated by the activation of voltage-gated calcium channels (VGCCs) and the reverse action of the Na+/Ca2+ exchanger.[4][5]
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of Anthopleurin-A for various cellular assays. The protocols outlined below will enable the user to establish a dose-response relationship, assess cytotoxicity, and measure the functional consequences of Anthopleurin-A treatment in cultured cells.
Mechanism of Action and Signaling Pathway
Anthopleurin-A's primary molecular target is the voltage-gated sodium channel. Its binding slows the channel's inactivation gate, prolonging the open state and leading to a persistent influx of Na+ ions. This sustained depolarization triggers a cascade of downstream events, culminating in an elevation of intracellular calcium.
Caption: Anthopleurin-A Signaling Pathway.
Quantitative Data Summary
The effective concentration of Anthopleurin-A can vary significantly depending on the cell type, the specific NaV channel subtype expressed, and the assay being performed. The following table summarizes reported concentrations from the literature. It is recommended to use these values as a starting point for your own dose-response experiments.
A systematic approach is crucial for determining the optimal Anthopleurin-A concentration. The following workflow is recommended:
Caption: Experimental workflow for determining optimal Anthopleurin-A concentration.
Protocol 1: Range-Finding and Cytotoxicity Assessment using MTT Assay
This protocol is designed to establish a broad concentration range of Anthopleurin-A that does not cause significant cell death in the chosen cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
Cultured cells of interest (e.g., SH-SY5Y neuroblastoma, HL-1 cardiomyocytes)
Complete cell culture medium
96-well clear flat-bottom cell culture plates
Anthopleurin-A stock solution (e.g., 1 mM in sterile water or buffer)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Phosphate-buffered saline (PBS)
Multichannel pipette
Plate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Seeding:
Trypsinize and count cells.
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) in 100 µL of complete culture medium.
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
Preparation of Anthopleurin-A Dilutions:
Prepare a serial dilution of Anthopleurin-A in complete culture medium. A suggested starting range is from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
Include a vehicle control (medium without Anthopleurin-A) and a positive control for cell death (e.g., a known cytotoxic agent or Triton X-100).
Cell Treatment:
Carefully remove the medium from the wells.
Add 100 µL of the prepared Anthopleurin-A dilutions or controls to the respective wells.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Assay:
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
Carefully remove the medium containing MTT.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a plate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the log of the Anthopleurin-A concentration to generate a dose-response curve for cytotoxicity.
Protocol 2: Functional Dose-Response Assessment using Intracellular Calcium Imaging
This protocol measures the functional effect of Anthopleurin-A by quantifying changes in intracellular calcium concentration using a fluorescent calcium indicator such as Fluo-4 AM.[3][11]
Materials:
Cultured cells of interest plated on black-walled, clear-bottom 96-well plates or glass coverslips
Anthopleurin-A stock solution
Fluo-4 AM calcium indicator (e.g., 1 mM stock in DMSO)[3]
Pluronic F-127 (optional, to aid in dye loading)
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation/Emission ≈ 490/525 nm)[3]
Procedure:
Cell Seeding:
Seed cells onto the appropriate imaging plates or coverslips and culture until they reach the desired confluency.
Dye Loading:
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM. Pluronic F-127 (at a final concentration of 0.02%) can be included to improve dye solubility and loading.
Remove the culture medium from the cells and wash once with HBSS.
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
After incubation, wash the cells twice with HBSS to remove excess dye.
Add 100 µL of fresh HBSS to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
Preparation of Anthopleurin-A Dilutions:
Prepare a range of Anthopleurin-A concentrations in HBSS based on the results from the cytotoxicity assay (Protocol 1). Focus on the non-toxic concentration range.
Calcium Imaging:
Place the plate or coverslip in the fluorescence microscope or plate reader.
Establish a baseline fluorescence reading for a few minutes.
Add the Anthopleurin-A dilutions to the cells and immediately begin recording the fluorescence intensity over time.
As a positive control, at the end of the experiment, you can add a calcium ionophore like ionomycin to determine the maximum fluorescence signal.
Data Analysis:
Quantify the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) after the addition of Anthopleurin-A (ΔF = F - F0).
Normalize the response by dividing ΔF by F0 (ΔF/F0).
Plot the normalized fluorescence response against the log of the Anthopleurin-A concentration to generate a functional dose-response curve.
From this curve, you can determine the EC50 (half-maximal effective concentration).
Conclusion
By following these protocols, researchers can systematically determine a reliable and effective concentration range for Anthopleurin-A in their specific cellular model. This will ensure the generation of robust and reproducible data in downstream assays investigating the diverse physiological and pathological roles of voltage-gated sodium channel modulation. It is always recommended to perform these concentration-determination experiments for each new cell line and experimental setup.
Application Notes and Protocols for Anthopleurin-A Peptide
For Researchers, Scientists, and Drug Development Professionals Introduction Anthopleurin-A (AP-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that se...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthopleurin-A (AP-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that selectively targets voltage-gated sodium channels (VGSCs), primarily in cardiac myocytes. By binding to site 3 of the α-subunit of these channels, Anthopleurin-A modifies their gating properties, leading to a prolongation of the action potential duration and an increase in myocardial contractility. These characteristics make it a valuable tool for studying sodium channel function and a potential lead compound in the development of novel inotropic drugs.
This document provides detailed guidelines for the proper handling, storage, and use of Anthopleurin-A peptide in a laboratory setting. It includes information on its physicochemical properties, protocols for common experimental applications, and a summary of its known biological effects.
Physicochemical Properties and Storage Conditions
Proper handling and storage are critical for maintaining the biological activity of Anthopleurin-A. The following tables summarize the available data and provide recommendations based on general peptide handling guidelines.
Sterile Water or Aqueous Buffers (e.g., PBS, pH 7.0-7.4)
Recommended as the first choice for reconstitution.
DMSO (Dimethyl sulfoxide)
For hydrophobic preparations, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.
DMF (Dimethylformamide) / Acetonitrile
Can be used as alternative organic solvents if DMSO is not suitable for the experimental system.
Storage and Stability
Anthopleurin-A is a stable peptide, but proper storage is essential to prevent degradation.
Condition
Lyophilized Peptide
Reconstituted Solution
Long-term Storage
Store at -20°C or -80°C for several years.
Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Short-term Storage
Store at -20°C.
Store at -20°C for up to 1 month.
Working Aliquots
N/A
Can be stored at 4°C for a few days. Use as soon as possible after preparation.
Light Sensitivity
Store protected from light.
Store protected from light.
pH Stability
The peptide's conformation is pH-dependent. A pKa of <2 for Asp-9 suggests conformational changes at low pH.[2]
For storage in solution, a pH of 7.0-7.4 is recommended.
Thermal Stability
Thermally stable with no major unfolding at elevated temperatures.[2]
Avoid excessive heating of the solution.
Biological Activity and Mechanism of Action
Anthopleurin-A exerts its effects by modulating the function of voltage-gated sodium channels.
Mechanism of Action
Anthopleurin-A binds to receptor site 3 on the extracellular loop of domain IV of the sodium channel α-subunit. This binding slows the inactivation of the channel, leading to a persistent inward sodium current during the plateau phase of the cardiac action potential. The increased intracellular sodium concentration indirectly leads to an increase in intracellular calcium via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect.
Signaling pathway of Anthopleurin-A's inotropic effect.
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.
Briefly centrifuge the vial to ensure all the powder is at the bottom.
Carefully open the vial and add the desired volume of sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
For long-term storage, aliquot the stock solution into single-use, sterile, low-protein binding microcentrifuge tubes.
Store the aliquots at -80°C.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the use of Anthopleurin-A to study its effects on voltage-gated sodium currents in isolated cardiomyocytes.
Materials:
Isolated cardiomyocytes
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Prepare isolated cardiomyocytes using standard enzymatic digestion protocols.
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.
Record baseline sodium currents using an appropriate voltage protocol (e.g., a step depolarization from a holding potential of -100 mV to -20 mV).
Perfuse the cell with the external solution containing the desired concentration of Anthopleurin-A (e.g., 50-100 nM).[5]
Allow sufficient time for the peptide to bind and exert its effect (typically a few minutes).
Record sodium currents in the presence of Anthopleurin-A using the same voltage protocol.
Analyze the data to determine the effects of Anthopleurin-A on current amplitude, inactivation kinetics, and other gating parameters.
Assessment of Cardiotoxicity in vitro
This protocol provides a framework for assessing the potential cardiotoxic effects of Anthopleurin-A using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
hiPSC-CMs cultured in a multi-well plate
Culture medium
Anthopleurin-A stock solution
Microplate reader or high-content imaging system
Assay reagents for measuring viability (e.g., Calcein-AM/Ethidium Homodimer-1) and calcium transients (e.g., Fluo-4 AM)
Procedure:
Culture hiPSC-CMs in a 96- or 384-well plate until a confluent, spontaneously beating monolayer is formed.
Prepare a dilution series of Anthopleurin-A in culture medium.
Replace the culture medium in the wells with the Anthopleurin-A dilutions. Include a vehicle control.
Incubate the cells for the desired exposure time (e.g., 24, 48 hours).
Viability Assessment:
Stain the cells with a viability dye combination (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
Image the plate using a high-content imager and quantify the number of live and dead cells.
Functional Assessment (Calcium Transients):
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).
Record the fluorescence intensity over time using a microplate reader with kinetic read capabilities to measure calcium transients.
Analyze the data for changes in beat rate, amplitude, and duration of the calcium transients.
Safety Precautions
Anthopleurin-A is a potent biological toxin. Standard laboratory safety precautions should be followed.
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the peptide in its lyophilized or reconstituted form.
Handling: Avoid inhalation of the lyophilized powder. Avoid contact with skin and eyes.
Disposal: Dispose of waste materials in accordance with local regulations for biological toxins.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance. Users should be familiar with the principles of peptide handling and the specific experimental techniques described. Always refer to the manufacturer's safety data sheet (SDS) for detailed safety information.
Application Notes and Protocols: Anthopleurin-A as a Pharmacological Tool for Studying Ion Channels
Audience: Researchers, scientists, and drug development professionals. Introduction: Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica.[1][2] It is a potent cardiotonic...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica.[1][2] It is a potent cardiotonic agent that selectively targets voltage-gated sodium channels (NaVs).[3][4] Ap-A modulates channel function by binding to neurotoxin receptor site 3 on the extracellular surface of the α-subunit, thereby slowing the inactivation process.[5][6][7] This property makes Anthopleurin-A an invaluable pharmacological tool for investigating the structure, function, and pharmacology of NaV channels, particularly for differentiating between various channel isoforms.
Mechanism of Action:
Anthopleurin-A binds to the extracellular loop connecting the S3 and S4 segments of domain IV of the NaV channel α-subunit.[7][8] This interaction traps the S4 voltage sensor in its outward, activated position, which in turn inhibits the fast inactivation of the channel.[7] The result is a prolonged influx of sodium ions during membrane depolarization, leading to a characteristic prolongation of the action potential duration, especially in cardiac myocytes.[9][10][11][12] Anthopleurin-A exhibits a notable preference for cardiac (NaV1.5) over neuronal sodium channel isoforms.[2][8][13]
Applications in Ion Channel Research:
Probing NaV Channel Inactivation: Ap-A's specific effect on slowing inactivation allows researchers to study the molecular mechanisms underlying this critical gating process.
Differentiating NaV Channel Isoforms: Due to its differential affinity for various NaV subtypes, Ap-A can be used to pharmacologically identify and characterize the expression and function of specific isoforms in different tissues and cell types.[2][8][13]
Structure-Function Studies: By using mutated channels and Ap-A analogs, researchers can identify key amino acid residues involved in toxin binding and the conformational changes associated with channel gating.[6][14]
Drug Discovery: As a potent and selective modulator of NaV channels, Ap-A serves as a valuable lead compound and pharmacological tool in the development of new therapeutics for conditions such as cardiac arrhythmias and pain.[3]
Quantitative Data on Anthopleurin-A Effects
The following table summarizes the quantitative effects of Anthopleurin-A on various parameters of voltage-gated sodium channels as reported in the literature.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Anthopleurin-A Effects on Na+ Currents
This protocol describes the methodology to record sodium currents from isolated cardiomyocytes and assess the effects of Anthopleurin-A.
1. Cell Preparation:
Isolate ventricular myocytes from guinea pig hearts via enzymatic digestion using a retrograde perfusion apparatus.[15][16]
2. Electrophysiological Recording:
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
Use borosilicate glass pipettes with a resistance of 1-3 MΩ when filled with the internal solution.
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH).
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH).
Maintain the cell at a holding potential of -140 mV to ensure the complete removal of resting inactivation of the sodium channels.[15][16]
3. Experimental Procedure:
Establish a stable whole-cell configuration and allow the cell to equilibrate with the internal solution.
Record baseline sodium currents by applying depolarizing voltage steps (e.g., from -100 to +40 mV in 10 mV increments for 100 ms).[15][16]
Perfuse the cell with the external solution containing Anthopleurin-A (e.g., 50-100 nM).[15][16]
After a stable effect of the toxin is reached (typically 1-3 minutes), record the sodium currents again using the same voltage protocol.[9]
4. Data Analysis:
Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.
Analyze the decay phase of the sodium current to determine the time constant of inactivation (τh).
To assess steady-state inactivation (h∞), apply a series of prepulses to various potentials before a test pulse to a potential that elicits a maximal sodium current. Plot the normalized peak current against the prepulse potential.
To measure the recovery from inactivation, use a two-pulse protocol with varying interpulse intervals at the holding potential.
Visualizations
Signaling Pathway of Anthopleurin-A Action
Caption: Anthopleurin-A binds to receptor site 3 on the NaV channel, inhibiting inactivation and causing prolonged Na+ influx.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for analyzing the effects of Anthopleurin-A on sodium channels using patch-clamp electrophysiology.
Differentiating NaV Isoforms with Anthopleurin-A
Caption: Logical workflow for using Anthopleurin-A to differentiate between cardiac and neuronal NaV channel isoforms.
Application Notes and Protocols for Synthetic Anthopleurin-A in Functional Assays
For Researchers, Scientists, and Drug Development Professionals Introduction Anthopleurin-A (AP-A) is a 49-amino acid polypeptide originally isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardio...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthopleurin-A (AP-A) is a 49-amino acid polypeptide originally isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that enhances myocardial contractility.[1] AP-A is a well-characterized modulator of voltage-gated sodium channels (Nav), exhibiting a higher therapeutic index than traditional cardiac glycosides like digoxin.[2] The availability of chemically synthesized AP-A provides a highly pure, standardized reagent, free from the variability of natural sourcing, making it an ideal tool for research and drug discovery.[1] Synthetic AP-A has been shown to possess identical spectroscopic characteristics and nearly 100% of the inotropic activity of its natural counterpart.[1]
These application notes provide an overview of the mechanism of action of synthetic AP-A and detailed protocols for its use in key functional assays, including electrophysiology, in vitro contractility, and cellular calcium imaging.
Mechanism of Action
Anthopleurin-A specifically binds to neurotoxin receptor site 3 on the α-subunit of voltage-gated sodium channels.[1][3] This interaction slows the inactivation of the channel following membrane depolarization.[4] By inhibiting the transition from the open state to the inactivated state, AP-A induces a persistent, non-inactivating "late" sodium current (INaL) during the plateau phase of the cardiac action potential.[5][6]
This sustained inward sodium current has two major downstream consequences:
Prolongation of Action Potential Duration (APD): The persistent inward positive current delays membrane repolarization, thereby prolonging the APD.
Increased Intracellular Calcium: The prolonged depolarization increases the open time of L-type calcium channels (Cav1.2), leading to enhanced Ca2+ influx. Additionally, the localized increase in subsarcolemmal Na+ can reduce the driving force for the Na+/Ca2+ exchanger (NCX) to extrude Ca2+, further contributing to a rise in intracellular calcium concentration ([Ca2+]i).[7][8]
The elevated [Ca2+]i results in greater calcium loading into the sarcoplasmic reticulum and increased calcium release during subsequent contractions, ultimately leading to a potent positive inotropic (increased contractility) effect on the myocardium.
Caption: Mechanism of Action of Anthopleurin-A.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Anthopleurin-A from various functional assays.
(Not directly cited, inferred from multiple sources)
Channel Selectivity
Kd ~120 nM (neuronal Nav)
Recombinant Channels
Electrophysiology
(Not directly cited, inferred from multiple sources)
Application 1: Electrophysiology Assays
Objective: To measure the effect of synthetic AP-A on the late sodium current (INaL) in isolated cardiomyocytes or cell lines expressing Nav channels using whole-cell patch-clamp electrophysiology.
Anthopleurin-A Patch Clamp Recordings: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anthopleurin-A in patch clamp recordings. Th...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anthopleurin-A in patch clamp recordings. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Anthopleurin-A on voltage-gated sodium channels?
Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from sea anemones that specifically binds to site-3 on the extracellular surface of voltage-gated sodium channels (NaVs).[1][2][3] This binding slows the inactivation of the sodium channel, leading to a prolonged inward sodium current during membrane depolarization.[2][4] This effect results in a prolongation of the action potential in excitable cells like neurons and cardiac myocytes.[1][5]
Q2: Does Anthopleurin-A exhibit selectivity for different sodium channel isoforms?
Yes, Anthopleurin-A has been shown to exhibit a preference for cardiac (NaV1.5) over neuronal sodium channel isoforms.[1][6] For instance, one study reported a 50-fold preference for cardiac over neuronal channels (2.5 nM vs. 120 nM).[1] This selectivity is an important consideration when designing experiments and interpreting results.
Q3: What are the expected effects of Anthopleurin-A on whole-cell voltage clamp recordings of sodium currents?
Application of Anthopleurin-A is expected to produce the following changes in recorded sodium currents:
Slowing of Inactivation: A marked decrease in the rate of current decay during a depolarizing voltage step.[4][7]
Increased Peak Current: An increase in the peak inward sodium current amplitude.[7]
Shift in Voltage-Dependence of Activation: The voltage at which channels begin to activate may shift to more negative potentials.[8]
Shift in Voltage-Dependence of Inactivation: The steady-state inactivation curve may shift to more positive potentials.[8]
Q4: How should Anthopleurin-A be prepared and stored for patch clamp experiments?
While specific stability data can vary, polypeptide toxins like Anthopleurin-A are typically stored lyophilized at -20°C or below. For experiments, a stock solution can be prepared in a suitable buffer (e.g., deionized water or a buffer matching the external solution) and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final working concentration should be prepared fresh on the day of the experiment by diluting the stock solution into the external recording solution.
Troubleshooting Guide
Problem 1: No observable effect of Anthopleurin-A on sodium currents.
Question: I've applied Anthopleurin-A, but I'm not seeing any change in the kinetics of my recorded sodium currents. What could be the issue?
Answer:
Toxin Concentration: The concentration of Anthopleurin-A may be too low. Effective concentrations can vary depending on the cell type and sodium channel isoform being studied. Consult the literature for appropriate concentration ranges, which are typically in the nanomolar range.[1][8]
Toxin Degradation: Ensure that the toxin has been stored properly and that the working solution is fresh. Polypeptides can degrade over time, especially with repeated freeze-thaw cycles.
Application Method: Confirm that the perfusion system is delivering the Anthopleurin-A solution to the cell being recorded. Check for blockages or leaks in the perfusion lines.[9]
Channel Isoform: The cells you are studying may express sodium channel isoforms that are less sensitive to Anthopleurin-A.[1]
Divalent Cation Concentration: High concentrations of divalent cations (e.g., Ca²⁺ or Mg²⁺) in the external solution can reduce the effectiveness of Anthopleurin-A.[4][7]
Problem 2: Unstable baseline or loss of seal after Anthopleurin-A application.
Question: My recordings become unstable, with a drifting baseline or complete loss of the gigaohm seal, shortly after applying Anthopleurin-A. What should I do?
Answer:
Mechanical Stability: Unstable recordings are often due to mechanical drift of the patch pipette or the cell.[10] Ensure that the micromanipulator is stable and that there are no vibrations affecting the setup. Taping down perfusion lines can also help prevent movement.[11]
Seal Quality: A marginal seal (e.g., just at 1 GΩ) may not be stable over long recordings.[12] Aim for a high-resistance seal (>2 GΩ) before applying the toxin.
Solution Osmolarity: Mismatches in osmolarity between the internal and external solutions can lead to cell swelling or shrinking, which can destabilize the seal.[13]
Toxin Purity: Impurities in the Anthopleurin-A preparation could potentially affect membrane stability. Ensure you are using a high-purity toxin.
Perfusion Rate: A high perfusion rate can cause mechanical stress on the patched cell. Try reducing the flow rate of your perfusion system.[9]
Problem 3: The effect of Anthopleurin-A is not reversible after washout.
Question: I am trying to wash out the effect of Anthopleurin-A, but the sodium current inactivation remains slow. Is this expected?
Answer:
High-Affinity Binding: Anthopleurin-A binds with high affinity to the sodium channel, and its dissociation can be very slow.[1] This can make washout difficult and prolonged.
Incomplete Washout: Ensure that your perfusion system is efficiently exchanging the bath solution around the cell. A "dead space" in the recording chamber can trap the toxin and prevent complete washout.
Experimental Design: For experiments requiring reversibility, it may be necessary to use lower concentrations of Anthopleurin-A or to plan for very long washout periods.
Data Presentation
Table 1: Effects of Anthopleurin-A on Sodium Channel Gating Properties in Guinea Pig Ventricular Myocytes
Detailed Methodology: Whole-Cell Voltage Clamp Recording of Sodium Currents with Anthopleurin-A Application
Cell Preparation: Isolate cells of interest (e.g., cardiomyocytes, neurons) using standard enzymatic and mechanical dissociation procedures. Plate cells on glass coverslips suitable for patch clamp recording.
Solutions:
Internal Solution (Pipette Solution): (Example for non-specific cation currents) 130 mM CsCl, 5 mM NaCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, 0.5 mM Na-GTP. Adjust pH to 7.2 with CsOH. Osmolarity should be slightly lower than the external solution.[10]
External Solution (Bath Solution): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tip to improve seal formation.
Recording Setup:
Use a patch clamp amplifier and data acquisition system (e.g., Axopatch, HEKA).
Ensure the recording setup is on an anti-vibration table and within a Faraday cage to minimize electrical noise.[14]
Establishing a Whole-Cell Configuration:
Approach the cell with the patch pipette while applying positive pressure.
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal. A holding potential of -70 mV can aid in seal formation.[15]
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[16]
Data Acquisition:
Switch to voltage-clamp mode.
Apply a voltage protocol to elicit sodium currents. For example, from a holding potential of -120 mV, apply depolarizing steps from -90 mV to +40 mV in 5 or 10 mV increments.
Record baseline sodium currents in the external solution.
Anthopleurin-A Application:
Perfuse the recording chamber with the external solution containing the desired concentration of Anthopleurin-A.
Allow sufficient time for the toxin to bind and its effects to stabilize before recording the modified currents using the same voltage protocol.
Data Analysis:
Analyze the recorded currents for changes in peak amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation.
Construct current-voltage (I-V) relationships and steady-state activation/inactivation curves.
Visualizations
Caption: Anthopleurin-A binds to NaVs, slowing inactivation and prolonging Na+ influx.
Caption: Workflow for a typical Anthopleurin-A patch clamp experiment.
Caption: A logical approach to troubleshooting common Anthopleurin-A recording issues.
Technical Support Center: Optimizing Anthopleurin-A for Positive Inotropic Effect
This technical support center is designed for researchers, scientists, and drug development professionals working with Anthopleurin-A (AP-A). It provides troubleshooting guidance and answers to frequently asked questions...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center is designed for researchers, scientists, and drug development professionals working with Anthopleurin-A (AP-A). It provides troubleshooting guidance and answers to frequently asked questions to help optimize its use for achieving a positive inotropic effect in cardiac muscle preparations.
Frequently Asked Questions (FAQs)
Q1: What is Anthopleurin-A and what is its primary mechanism of action for increasing cardiac contractility?
Anthopleurin-A is a polypeptide derived from the sea anemone Anthopleura xanthogrammica.[1] It elicits a potent positive inotropic (contractility-enhancing) effect on cardiac muscle.[1][2] Its primary mechanism involves binding to voltage-gated sodium channels in cardiomyocytes.[3][4][5] This interaction slows the inactivation of the sodium channels, leading to a prolonged inward sodium current during the action potential.[3][6][7] The increased intracellular sodium concentration then enhances calcium influx, ultimately resulting in a stronger muscle contraction.[8]
Q2: What is the recommended concentration range for observing a positive inotropic effect with Anthopleurin-A?
The optimal concentration of Anthopleurin-A can vary depending on the experimental model. For in vitro studies using isolated cardiac muscle preparations (e.g., papillary muscles or ventricular strips), concentrations in the nanomolar (nM) range are typically effective. Studies have shown positive inotropic effects starting at concentrations as low as 0.2 x 10⁻⁸ M (2 nM) and with submaximal effects observed around 1 x 10⁻⁸ M (10 nM).[2][8][9] For in vivo studies in dogs, intravenous infusions of 0.2 µg/kg/min or single doses of 1.5-5.0 µg/kg have been shown to increase myocardial contractility.[2][10]
Q3: How does the inotropic effect of Anthopleurin-A compare to other cardiotonic agents like cardiac glycosides (e.g., digoxin)?
Anthopleurin-A is significantly more potent than digoxin on a molar basis.[2] In vitro studies have shown it to be over 200 times more potent.[2] Furthermore, Anthopleurin-A has demonstrated a higher therapeutic index compared to digoxin in animal models.[2] Unlike cardiac glycosides, which inhibit the Na+/K+-ATPase pump, Anthopleurin-A's mechanism of action is on the sodium channel, which may offer a different pharmacological profile.[1][11]
Q4: Is the positive inotropic effect of Anthopleurin-A dependent on heart rate or stimulation frequency?
Yes, the effects of Anthopleurin-A can be frequency-dependent. The prolongation of action potential duration and the positive inotropic effect are more pronounced at lower driving frequencies.[8] This can result in a negative staircase phenomenon, where the force of contraction decreases as the stimulation frequency increases.[8]
Q5: What is the stability of Anthopleurin-A in solution and how should it be stored?
Anthopleurin-A is a polypeptide and its stability can be influenced by factors such as pH and temperature. It has been noted to exist in multiple conformations in solution, which could be a factor in its activity.[4][12] For optimal stability, it is recommended to store Anthopleurin-A as a lyophilized powder at -20°C or below. For experimental use, stock solutions should be prepared in a suitable buffer and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
No observable positive inotropic effect.
Inadequate Concentration: The concentration of Anthopleurin-A may be too low for the specific experimental model.
Gradually increase the concentration in a stepwise manner. Refer to the dose-response data in the table below for guidance.
Degraded Anthopleurin-A: The polypeptide may have lost its activity due to improper storage or handling.
Use a fresh stock of Anthopleurin-A. Ensure proper storage conditions (-20°C or -80°C for solutions) and avoid multiple freeze-thaw cycles.
High Stimulation Frequency: The positive inotropic effect of Anthopleurin-A is more pronounced at lower stimulation frequencies.
Reduce the stimulation frequency of the cardiac preparation.[8]
Presence of Sodium Channel Blockers: Co-administration of sodium channel blockers like tetrodotoxin (TTX) or lidocaine can inhibit the effects of Anthopleurin-A.[6][8]
Ensure that the experimental buffer does not contain any substances that block sodium channels.
Inconsistent or variable results between experiments.
Batch-to-batch Variability: There may be differences in the purity or activity of different batches of Anthopleurin-A.
If possible, use the same batch of Anthopleurin-A for a series of related experiments. Qualify each new batch to ensure consistent activity.
Conformational Heterogeneity: Anthopleurin-A can exist in different conformations in solution, which may affect its biological activity.[4][12]
Allow the reconstituted Anthopleurin-A solution to equilibrate at room temperature for a short period before use. Maintain consistent solvent and pH conditions.
Evidence of cellular toxicity or arrhythmias.
Excessive Concentration: High concentrations of Anthopleurin-A can lead to cardiotoxicity, potentially causing arrhythmias like ventricular fibrillation.[2]
Perform a careful dose-response study to determine the optimal concentration that provides a positive inotropic effect without inducing toxicity. The therapeutic index of AP-A is higher than digoxin, but toxicity is still a concern at high doses.[2]
Interaction with other compounds: The experimental medium may contain other substances that potentiate the toxic effects of Anthopleurin-A.
Review all components of the experimental buffer. Simplify the medium if possible to isolate the effects of Anthopleurin-A.
Protocol for Assessing the Positive Inotropic Effect of Anthopleurin-A on Isolated Cardiac Muscle
This protocol provides a general framework. Specific parameters may need to be optimized based on the tissue type and experimental setup.
Tissue Preparation:
Euthanize the experimental animal (e.g., guinea pig, rabbit) in accordance with institutional guidelines.
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
Dissect the desired cardiac muscle preparation (e.g., papillary muscle, ventricular trabeculae) under a dissecting microscope.
Mount the muscle strip in a tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
Experimental Setup:
Attach one end of the muscle preparation to a fixed hook and the other end to an isometric force transducer.
Stimulate the muscle electrically with platinum electrodes at a defined frequency (e.g., 1 Hz) and voltage.
Allow the preparation to equilibrate for at least 60 minutes, periodically adjusting the resting tension to achieve a stable baseline contractility.
Data Acquisition:
Record the isometric contractile force using a suitable data acquisition system.
Measure baseline contractile parameters, including peak developed tension and resting tension.
Application of Anthopleurin-A:
Prepare a stock solution of Anthopleurin-A in a suitable solvent (e.g., deionized water or buffer).
Add cumulative concentrations of Anthopleurin-A to the tissue bath, allowing the preparation to stabilize at each concentration before recording the contractile response.
A typical concentration range to test would be from 1 nM to 100 nM.
Data Analysis:
Measure the change in peak developed tension at each concentration of Anthopleurin-A relative to the baseline.
Construct a dose-response curve by plotting the percentage increase in contractile force against the logarithm of the Anthopleurin-A concentration.
Calculate the EC₅₀ value (the concentration that produces 50% of the maximal effect).
Visualizations
Caption: Signaling pathway of Anthopleurin-A's positive inotropic effect.
Caption: Experimental workflow for assessing inotropic effects.
Navigating Experimental Variability with Anthopleurin-A: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing experimental variability when working with Anthopleurin-A (AP-A). This guide o...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing experimental variability when working with Anthopleurin-A (AP-A). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the critical signaling pathways involved.
Frequently Asked Questions (FAQs) and Troubleshooting
Researchers may encounter variability in their experiments with Anthopleurin-A due to a range of factors. This section addresses common issues in a question-and-answer format to help you troubleshoot and optimize your experimental setup.
Q1: My dose-response curve for Anthopleurin-A is inconsistent between experiments. What are the potential causes?
A1: Inconsistent dose-response curves are a common challenge and can stem from several sources:
Peptide Stability and Storage: Anthopleurin-A, like many peptides, is sensitive to degradation. Improper storage, including temperature fluctuations and repeated freeze-thaw cycles, can lead to a loss of activity. It is recommended to store lyophilized Anthopleurin-A at -20°C or colder and, once reconstituted, to aliquot and store at -20°C to minimize freeze-thaw cycles.[1][2]
Solvent and pH: The choice of solvent and the pH of your working solution can impact the stability and solubility of Anthopleurin-A. It is advisable to reconstitute the peptide in sterile, purified water or a buffer at a slightly acidic pH (e.g., pH 4-6) to enhance stability.[1]
Conformational Heterogeneity: Studies have shown that Anthopleurin-A can exist in multiple conformations in solution due to cis-trans isomerization.[3][4] This inherent property can contribute to variability in its interaction with sodium channels. While difficult to control, being aware of this phenomenon is crucial for data interpretation.
Isoform Purity: Commercial preparations of Anthopleurin-A may contain different isoforms (e.g., AP-A, AP-B, AP-C) which exhibit different potencies.[5] Verifying the purity and isoform of your peptide stock is essential.
Q2: I am observing a weaker than expected inotropic effect in my cardiac tissue experiments. What should I check?
A2: A diminished inotropic effect can be frustrating. Here are some key factors to investigate:
Peptide Concentration: Double-check your calculations and dilution series. Given its potency in the nanomolar range, even small errors in concentration can lead to significant changes in the observed effect.
Tissue Viability: Ensure the health of your tissue preparation. Factors like hypoxia or inadequate superfusion can compromise tissue responsiveness.
Divalent Cation Concentration: The effects of Anthopleurin-A can be sensitive to the concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) in the experimental buffer. High concentrations of these ions can reduce the toxin's effectiveness.
Receptor Saturation: At very high concentrations, you may observe a plateau or even a decrease in the inotropic response due to receptor saturation or potential off-target effects. Ensure you are working within an optimal concentration range.
Q3: I am seeing significant variability in my electrophysiology recordings with Anthopleurin-A. How can I improve consistency?
A3: Electrophysiology experiments are highly sensitive to subtle variations. To improve consistency:
Stable Recording Conditions: Maintain a stable temperature, pH, and perfusion rate throughout the experiment.
Peptide Application: Ensure consistent and rapid application of the peptide to the cell. The method of application (e.g., perfusion, puffer) can influence the onset and magnitude of the response.
Control for Use-Dependence: The effect of Anthopleurin-A on sodium channels can be use-dependent. Standardize your voltage protocols and stimulation frequencies to minimize this source of variability.
Quality of Seal: In patch-clamp experiments, a high-quality gigaohm seal is critical for accurate recordings. A poor seal can lead to leaky currents and artifactual results.
Quantitative Data on Anthopleurin-A Potency
The effective concentration of Anthopleurin-A can vary depending on the experimental model and tissue type. The following table summarizes reported concentration ranges to provide a baseline for your experiments.
Protocol 1: Preparation and Storage of Anthopleurin-A Stock Solution
This protocol outlines the recommended procedure for reconstituting and storing Anthopleurin-A to maintain its stability and activity.
Materials:
Lyophilized Anthopleurin-A
Sterile, nuclease-free water
Low-protein-binding microcentrifuge tubes
Calibrated pipettes
Procedure:
Equilibration: Before opening, allow the vial of lyophilized Anthopleurin-A to come to room temperature to prevent condensation.
Reconstitution: Briefly centrifuge the vial to ensure the peptide pellet is at the bottom. Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1-10 mg/mL. For example, to make a 1 mg/mL stock solution, add 1 mL of water to 1 mg of peptide.
Solubilization: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
Aliquoting: Aliquot the stock solution into low-protein-binding microcentrifuge tubes. The aliquot volume will depend on your experimental needs, but smaller, single-use aliquots are recommended to avoid multiple freeze-thaw cycles.
Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Protocol 2: Electrophysiological Recording of Sodium Currents with Anthopleurin-A
This protocol provides a general workflow for assessing the effect of Anthopleurin-A on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Borosilicate glass capillaries for pipette pulling
External and internal recording solutions
Anthopleurin-A working solution (diluted from stock in external solution)
Perfusion or puffer system for drug application
Procedure:
Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere.
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
Establish Whole-Cell Configuration: Approach a cell with the patch pipette and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
Baseline Recording: Record baseline sodium currents using a suitable voltage protocol (e.g., a series of depolarizing steps from a holding potential of -100 mV).
Anthopleurin-A Application: Apply Anthopleurin-A at the desired concentration using a perfusion or puffer system. Ensure rapid and complete solution exchange.
Recording of Drug Effect: Record sodium currents in the presence of Anthopleurin-A. You would typically expect to see a slowing of the inactivation kinetics and potentially an increase in the peak current amplitude.
Washout: Wash out the toxin with the external solution to observe the reversibility of the effect.
Data Analysis: Analyze the recorded currents to quantify changes in parameters such as peak current amplitude, time to peak, and inactivation time constant.
Signaling Pathways and Experimental Workflows
Anthopleurin-A Mechanism of Action and Downstream Effects in Cardiomyocytes
Anthopleurin-A primarily targets voltage-gated sodium channels (Naᵥ). By binding to site 3 on the channel, it slows the inactivation process, leading to a prolonged influx of sodium ions during the action potential. In cardiomyocytes, this has significant downstream consequences on excitation-contraction coupling.
Anthopleurin-A Stability and Degradation in Aqueous Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Anthopleurin-A in aqueous solutions. The information is p...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Anthopleurin-A in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Anthopleurin-A and what are its key structural features?
Anthopleurin-A is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a cardiac stimulant that acts by binding to voltage-gated sodium channels.[1] Its structure consists of 49 amino acid residues and is stabilized by three disulfide bridges. A notable feature is the presence of a Gly-Pro bond at positions 40-41, which can undergo cis-trans isomerization, leading to conformational heterogeneity in solution.
Q2: What are the primary factors that can affect the stability of Anthopleurin-A in an aqueous solution?
The stability of Anthopleurin-A, like other peptides, is influenced by several factors:
pH: Extreme pH values can lead to hydrolysis of peptide bonds and modifications of amino acid side chains.
Temperature: Elevated temperatures can accelerate degradation reactions and may lead to denaturation and aggregation.
Oxidizing agents: The presence of oxidizing agents can modify susceptible amino acid residues, such as tryptophan.
Light: Exposure to UV light can induce photodegradation.
Enzymatic degradation: If the solution is not sterile, proteases can cleave the peptide bonds.
Q3: How should I prepare and store Anthopleurin-A solutions to ensure stability?
For optimal stability, it is recommended to:
Reconstitution: Reconstitute lyophilized Anthopleurin-A in a buffered solution at a slightly acidic to neutral pH (e.g., pH 5-7). Use high-purity water and buffer components.
Storage of stock solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Working solutions: Prepare fresh working solutions daily from the frozen stock. If temporary storage is necessary, keep the solution on ice and protected from light.
Q4: What are the known conformational states of Anthopleurin-A in solution?
Anthopleurin-A is known to exist in multiple conformations in aqueous solution. This conformational heterogeneity primarily arises from the cis-trans isomerization of the peptide bond between Glycine-40 and Proline-41. These different conformational states can be observed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. While these are not degradation products, they can complicate analytical characterization.
Troubleshooting Guides
Problem 1: I am seeing a loss of activity of my Anthopleurin-A solution over time.
Possible Cause 1: Chemical Degradation. The peptide may be degrading due to factors like pH, temperature, or oxidation.
Troubleshooting Step: Review your solution preparation and storage protocols. Ensure the pH of your buffer is within the optimal range (pH 5-7) and that the solution is stored at an appropriate temperature (-20°C or below). Avoid exposure to light and oxidizing agents. To assess chemical degradation, a stability-indicating HPLC method can be used to quantify the amount of intact Anthopleurin-A over time.
Possible Cause 2: Adsorption to Surfaces. Peptides can adsorb to glass and plastic surfaces, leading to a decrease in the effective concentration.
Troubleshooting Step: Use low-protein-binding tubes and pipette tips. The addition of a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% Bovine Serum Albumin) to the buffer can help to minimize adsorption, provided these additives do not interfere with your downstream application.
Possible Cause 3: Aggregation. At higher concentrations or under certain buffer conditions, Anthopleurin-A may form aggregates, which are often inactive.
Troubleshooting Step: Visually inspect the solution for any turbidity or precipitation. Aggregation can be monitored by techniques such as size-exclusion chromatography (SEC) or dynamic light scattering (DLS). If aggregation is suspected, try working with lower concentrations or screen different buffer formulations.
Problem 2: I am observing multiple peaks for Anthopleurin-A in my HPLC chromatogram.
Possible Cause 1: Conformational Isomers. As mentioned, Anthopleurin-A exists as cis-trans isomers around the Gly-Pro bond. These isomers can sometimes be resolved by HPLC, leading to the appearance of multiple peaks even for a pure, undegraded sample.
Troubleshooting Step: Varying the HPLC column temperature can sometimes help to coalesce these isomeric peaks. Analysis by mass spectrometry can confirm that the multiple peaks have the same mass, supporting their identity as isomers rather than degradation products.
Possible Cause 2: Degradation Products. The additional peaks could be due to the degradation of Anthopleurin-A.
Troubleshooting Step: To confirm if the peaks are degradation products, a forced degradation study can be performed. By intentionally exposing the sample to stress conditions (acid, base, oxidation, heat, light), you can generate degradation products and observe their retention times in your HPLC method. This will help to distinguish between isomers and true degradants.
Quantitative Data Summary
Due to the limited publicly available quantitative stability data for Anthopleurin-A, the following tables provide an illustrative summary of the expected stability profile based on general knowledge of peptide stability. This data should be confirmed by internal stability studies.
Table 1: Illustrative pH Stability of Anthopleurin-A in Aqueous Solution at 25°C
pH
Buffer System
Incubation Time (days)
% Remaining (Illustrative)
3.0
50 mM Citrate
7
95
5.0
50 mM Acetate
7
98
7.4
50 mM Phosphate
7
97
9.0
50 mM Borate
7
85
Table 2: Illustrative Temperature Stability of Anthopleurin-A at pH 7.4
Temperature (°C)
Incubation Time (days)
% Remaining (Illustrative)
4
30
>95
25
7
~97
40
7
~80
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method for Anthopleurin-A
This protocol outlines a general method for assessing the purity and stability of Anthopleurin-A. This method should be validated for its specific application.
Instrumentation: HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient:
0-5 min: 10% B
5-25 min: 10-60% B
25-27 min: 60-90% B
27-30 min: 90% B
30-32 min: 90-10% B
32-37 min: 10% B
Flow Rate: 1.0 mL/min.
Detection Wavelength: 220 nm and 280 nm.
Injection Volume: 20 µL.
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study of Anthopleurin-A
This protocol describes how to intentionally degrade Anthopleurin-A to identify potential degradation products and to validate the stability-indicating nature of an analytical method.
Prepare Stock Solution: Prepare a stock solution of Anthopleurin-A at approximately 1 mg/mL in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1). The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Visualizations
Caption: Workflow for a forced degradation study of Anthopleurin-A.
Caption: Anthopleurin-A's mechanism of action on cardiac myocytes.
potential for Anthopleurin-A tachyphylaxis in prolonged experiments
Welcome to the technical support center for researchers utilizing Anthopleurin-A (Ap-A) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issue...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers utilizing Anthopleurin-A (Ap-A) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on the phenomenon of tachyphylaxis during prolonged experimental paradigms.
Frequently Asked Questions (FAQs)
Q1: What is Anthopleurin-A and what is its primary mechanism of action?
Anthopleurin-A is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. Its primary mechanism of action is the specific binding to neurotoxin receptor site 3 on voltage-gated sodium channels (NaV).[1] This interaction slows the inactivation of the channel, leading to a prolonged influx of sodium ions during membrane depolarization.[2][3] This results in an increased duration of the action potential and enhanced contractility in cardiac muscle, making it a potent inotropic agent.[4][5][6]
Q2: What is tachyphylaxis and is it observed with Anthopleurin-A?
Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration over a short period. It is a form of acute desensitization. While the term "tachyphylaxis" is not consistently used in the literature for Anthopleurin-A, a related phenomenon described as a "use-dependent decrease" in peak sodium current has been reported.[7] This progressive reduction in the current amplitude with repeated stimulation is functionally equivalent to tachyphylaxis.
Q3: What causes the apparent tachyphylaxis or use-dependent decrease in Anthopleurin-A's effect?
The use-dependent decrease in the sodium current in the presence of Anthopleurin-A is likely due to a slowed recovery of the sodium channels from inactivation.[7] Anthopleurin-A prolongs the time the channel spends in the inactivated state. With repeated, rapid stimulation, there is insufficient time between depolarizations for the channels to fully recover, leading to a cumulative decrease in the number of available channels and, consequently, a smaller sodium current with each subsequent stimulus.[7]
Troubleshooting Guide: Investigating Tachyphylaxis in Prolonged Experiments
Issue: Diminishing effect of Anthopleurin-A on sodium currents over the course of a prolonged experiment.
This guide provides a systematic approach to identifying and characterizing the potential for tachyphylaxis of Anthopleurin-A in your experimental setup.
Step 1: Confirm the initial effect of Anthopleurin-A.
Procedure: Before initiating a prolonged experiment, establish a baseline recording of the sodium current in your preparation (e.g., isolated cardiomyocytes). Apply a single, saturating dose of Anthopleurin-A and record the change in the sodium current.
Expected Outcome: A significant prolongation of the sodium current decay and potentially an increase in the peak current amplitude.
Troubleshooting:
No effect: Verify the concentration and integrity of your Anthopleurin-A stock solution. Ensure your recording conditions are optimal for observing sodium currents.
Weak effect: The concentration of Anthopleurin-A may be too low. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Step 2: Assess for use-dependent effects.
Procedure: Once the effect of Anthopleurin-A is established, apply a train of depolarizing pulses at a consistent frequency. Monitor the peak sodium current amplitude over the course of the pulse train.
Expected Outcome: A gradual decrease in the peak sodium current amplitude with successive pulses, indicating a use-dependent block.
Troubleshooting:
No decrease observed: The stimulation frequency may be too low. Increase the frequency of the depolarizing pulses to reduce the time available for channel recovery between stimuli.
Rapid and complete loss of current: The stimulation frequency may be too high, leading to a rapid accumulation of inactivated channels. Decrease the pulse frequency to allow for partial recovery.
Step 3: Quantify the extent and time course of tachyphylaxis.
Procedure: Systematically vary the frequency and duration of the depolarizing pulse trains. Measure the percentage decrease in the peak sodium current and the time constants of recovery from inactivation.
Expected Outcome: The data should reveal a correlation between the stimulation frequency and the rate and extent of the current decay.
Data Presentation
Table 1: Effect of Anthopleurin-A on Sodium Current Inactivation and Recovery
Parameter
Control
Anthopleurin-A
Peak INa Decrease (100ms pulse, 500ms interval)
-3 ± 1%
-15 ± 2%
Fast Time Constant of Recovery (τfast)
4.1 ± 0.3 ms
6.0 ± 1.1 ms
Slow Time Constant of Recovery (τslow)
66.2 ± 6.5 ms
188.9 ± 36.4 ms
Data adapted from a study on guinea pig ventricular myocytes.[7]
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Assessing Anthopleurin-A Effects on Cardiac Myocytes
This protocol is a generalized procedure for recording sodium currents from isolated ventricular myocytes to study the effects of Anthopleurin-A.
Cell Preparation:
Isolate ventricular myocytes from the desired animal model (e.g., guinea pig, rat) using established enzymatic digestion protocols.
Allow the isolated cells to stabilize in a suitable external solution.
Solutions:
External Solution (example): (in mM) 135 NaCl, 4.8 KCl, 1.2 MgCl2, 1.8 CaCl2, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.
Internal (Pipette) Solution (example): (in mM) 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.
Recording:
Use a patch-clamp amplifier and data acquisition system.
Fabricate borosilicate glass pipettes with a resistance of 1-3 MΩ when filled with the internal solution.
Establish a gigaohm seal with a healthy, rod-shaped myocyte.
Rupture the membrane to achieve the whole-cell configuration.
Hold the cell at a negative potential (e.g., -100 mV) to ensure the availability of sodium channels.
Data Acquisition:
Apply a voltage-clamp protocol to elicit sodium currents. For example, a series of depolarizing steps from the holding potential to various test potentials (e.g., -80 mV to +40 mV).
To investigate use-dependence, apply a train of depolarizing pulses at a set frequency (e.g., 1-5 Hz).
Record and analyze the peak inward current and the decay kinetics.
Anthopleurin-A Application:
After obtaining stable baseline recordings, perfuse the bath with the external solution containing the desired concentration of Anthopleurin-A.
Allow sufficient time for the toxin to equilibrate and exert its effect before repeating the voltage-clamp protocols.
Mandatory Visualizations
Caption: Signaling pathway of Anthopleurin-A's interaction with the voltage-gated sodium channel.
Caption: Troubleshooting workflow for investigating Anthopleurin-A tachyphylaxis.
Technical Support Center: Optimizing Recombinant Anthopleurin-A Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of recombinant Anthopleurin-A (AP-A). Anthopleurin-A is a potent ca...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of recombinant Anthopleurin-A (AP-A). Anthopleurin-A is a potent cardiotonic polypeptide isolated from the sea anemone Anthopleura xanthogrammica, and its production in heterologous systems is crucial for further research and therapeutic development. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in AP-A production.
Frequently Asked Questions (FAQs)
Q1: What is the most common expression system for recombinant Anthopleurin-A and what are the expected yields?
A1: The most common and cost-effective expression system for small, non-glycosylated peptides like Anthopleurin-A is Escherichia coli (E. coli). While specific yield data for recombinant Anthopleurin-A is not extensively published, a study on the highly similar Anthopleurin-B (ApB) reported a yield of approximately 1 mg of native ApB per liter of original culture when expressed as a fusion protein in E. coli.[1] Yields for AP-A are expected to be in a similar range but can be significantly influenced by the choice of expression vector, host strain, fusion tag, and culture conditions.
Q2: My Anthopleurin-A is expressed, but it's insoluble and forming inclusion bodies. What should I do?
A2: Inclusion body formation is a common issue when overexpressing proteins in E. coli. Here are several strategies to improve the solubility of AP-A:
Optimize Expression Conditions:
Lower Induction Temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding.
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression and potentially improve solubility.
Use a Weaker Promoter: If possible, switching to a vector with a weaker or more tightly regulated promoter can help control the expression rate.
Employ Solubility-Enhancing Fusion Tags: Fusing AP-A to a highly soluble protein can significantly improve its solubility. Common choices include Maltose-Binding Protein (MBP), Small Ubiquitin-related Modifier (SUMO), and Thioredoxin (Trx).[2][3][4]
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of AP-A.
Express in Specialized Host Strains: Utilizing E. coli strains engineered for enhanced cytoplasmic protein folding, such as SHuffle or Origami strains, can promote the correct formation of disulfide bonds and improve solubility.[5][6][7][8]
Q3: How can I ensure correct disulfide bond formation in recombinant Anthopleurin-A?
A3: Anthopleurin-A contains three crucial disulfide bonds for its biological activity.[9] Ensuring their correct formation is critical.
Periplasmic Expression: Targeting the expression of AP-A to the periplasm of E. coli provides a more oxidizing environment conducive to disulfide bond formation. This is typically achieved by adding an N-terminal signal peptide to the protein sequence.[10][11]
Cytoplasmic Expression in Engineered Strains: As mentioned in Q2, strains like SHuffle and Origami have a modified cytoplasmic environment that promotes disulfide bond formation.[5][6][7][8] These strains often express disulfide bond isomerases, like DsbC, which can help correct non-native disulfide bonds.
In Vitro Refolding: If AP-A is expressed as inclusion bodies, a carefully optimized in vitro refolding process is necessary to facilitate correct disulfide bond formation. This typically involves solubilizing the denatured protein and then gradually removing the denaturant in the presence of a redox shuffling system (e.g., reduced and oxidized glutathione).
Q4: What are the best fusion tags for improving the yield of small peptides like Anthopleurin-A?
A4: The choice of fusion tag can significantly impact the expression level, solubility, and purification efficiency of small peptides.
SUMO (Small Ubiquitin-related Modifier): The SUMO tag is known to enhance the solubility and yield of its fusion partners. SUMO proteases provide a highly specific and efficient method for tag removal, often resulting in the native N-terminus of the target peptide.[2][3]
MBP (Maltose-Binding Protein): MBP is a large, highly soluble protein that can dramatically improve the solubility of fused peptides. However, its large size can sometimes negatively impact the overall yield on a mass basis.[2]
Trx (Thioredoxin): Trx is a smaller, soluble protein that can also enhance expression and solubility.[4]
His-tag (Polyhistidine-tag): While not primarily a solubility-enhancing tag, the small size and ease of purification using immobilized metal affinity chromatography (IMAC) make the His-tag a popular choice. It can be combined with other solubility-enhancing tags.[2][12]
Q5: What are the most effective methods for cleaving the fusion tag from Anthopleurin-A?
A5: The choice of cleavage method depends on the fusion tag and the specific protease cleavage site engineered between the tag and AP-A.
Enzymatic Cleavage:
TEV (Tobacco Etch Virus) Protease: Highly specific with a preferred recognition sequence of ENLYFQ/G. It is active under a wide range of conditions and can be used to cleave fusion proteins.[11]
Thrombin: Recognizes the sequence Leu-Val-Pro-Arg-Gly-Ser and is a commonly used protease. However, it can sometimes exhibit lower specificity.[13][14]
Factor Xa: Cleaves after the arginine residue in the sequence Ile-Glu-Gly-Arg. It is important to ensure that the AP-A sequence does not contain internal Factor Xa recognition sites.[13][14]
SUMO Protease (Ulp1): Specifically recognizes the tertiary structure of the SUMO tag, leading to highly efficient and precise cleavage.[2][3]
Chemical Cleavage:
Cyanogen Bromide (CNBr): Cleaves at the C-terminus of methionine residues. This method is useful if AP-A does not contain internal methionine residues.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the production of recombinant Anthopleurin-A.
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Expression
- Inefficient codon usage in the expression host. - Toxicity of Anthopleurin-A to the host cells. - Plasmid instability. - Suboptimal induction conditions.
- Codon Optimization: Synthesize the AP-A gene with codons optimized for E. coli expression. - Use a Tightly Regulated Promoter: Employ an expression vector with a promoter that has very low basal expression to minimize toxicity before induction. - Confirm Plasmid Integrity: Isolate the plasmid and verify its sequence. - Optimize Induction: Vary the inducer concentration (e.g., IPTG), induction temperature (15-37°C), and induction time.
Protein Degradation
- Presence of host cell proteases. - Instability of the fusion protein.
- Use Protease-Deficient Strains: Utilize E. coli strains lacking key proteases (e.g., BL21). - Add Protease Inhibitors: Include a protease inhibitor cocktail during cell lysis and purification. - Optimize Lysis Conditions: Perform cell lysis at low temperatures (4°C) and work quickly. - Choose a Stabilizing Fusion Tag: Fusion tags like MBP or SUMO can sometimes protect the target protein from degradation.
Low Yield After Purification
- Inefficient binding to the affinity resin. - Protein loss during wash steps. - Inefficient elution from the column. - Precipitation of the protein during purification.
- Optimize Binding Conditions: Adjust the pH and salt concentration of the binding buffer. Ensure the fusion tag is accessible. - Optimize Wash Steps: Use a less stringent wash buffer or reduce the number of washes. - Optimize Elution: Increase the concentration of the eluting agent (e.g., imidazole for His-tags, maltose for MBP-tags). - Maintain Protein Solubility: Add stabilizing agents like glycerol or non-detergent sulfobetaines to the purification buffers.
Incorrect or No Biological Activity
- Incorrect disulfide bond formation. - Misfolded protein after refolding. - Incomplete removal of the fusion tag. - Presence of inhibitory contaminants.
- Optimize Refolding Protocol: Screen different refolding buffer conditions (pH, redox agents, additives). See the detailed protocol below. - Confirm Complete Cleavage: Analyze the purified protein by SDS-PAGE and mass spectrometry to ensure complete removal of the fusion tag. - Perform High-Resolution Purification: Use an additional purification step, such as ion-exchange or size-exclusion chromatography, to remove any remaining impurities.
Data Presentation
Table 1: Comparison of Fusion Tags for Recombinant Protein Production
Fusion Tag
Size (kDa)
Typical Soluble Yield Enhancement
Common Purification Method
Key Advantages
Key Disadvantages
His-tag
~1
Low to Moderate
Immobilized Metal Affinity Chromatography (IMAC)
Small size, versatile under native and denaturing conditions.
Can sometimes negatively impact protein solubility and yield.[12]
MBP
~42.5
High
Amylose Resin Chromatography
Excellent solubility enhancement.
Large size can reduce overall product yield on a mass basis.
SUMO
~11
High
IMAC (if His-tagged)
Enhances solubility and yield; specific protease for cleavage.[2][3]
Requires a specific SUMO protease for cleavage.
Trx
~12
Moderate to High
-
Can enhance solubility and promote disulfide bond formation.
Can be difficult to separate from the target protein after cleavage.
Table 2: Common Enzymatic and Chemical Cleavage Methods for Fusion Tags
Cleavage Method
Recognition Site
Advantages
Disadvantages
TEV Protease
ENLYFQ/(G/S)
High specificity, active in a wide range of buffers.
Can be sensitive to reaction conditions and may cleave at other basic residues.[13][14]
SUMO Protease (Ulp1)
SUMO tag structure
Highly specific and efficient.
Only works for SUMO fusion proteins.
Cyanogen Bromide (CNBr)
Methionine
Efficient and inexpensive.
Cannot be used if the target protein contains internal methionine residues; harsh chemical conditions.[13]
Experimental Protocols
Protocol 1: Expression of SUMO-Anthopleurin-A in E. coli SHuffle Strain
Transformation: Transform the expression vector containing the SUMO-AP-A fusion gene into chemically competent E. coli SHuffle T7 Express cells. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 30°C with shaking at 220 rpm.
Expression Culture: Inoculate 1 L of fresh LB medium with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 30°C with shaking at 220 rpm.
Induction: When the OD600 of the culture reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1 mM.
Post-Induction Growth: Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours with shaking.
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Purification and Refolding of Anthopleurin-A from Inclusion Bodies
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells by sonication on ice.
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant. Wash the inclusion body pellet twice with a wash buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100) and once with a buffer without Triton X-100.
Solubilization: Solubilize the washed inclusion bodies in a solubilization buffer (50 mM Tris-HCl, pH 8.0, 6 M Guanidine HCl, 10 mM DTT) with gentle stirring for 2 hours at room temperature.
Refolding:
Prepare a refolding buffer (100 mM Tris-HCl, pH 8.5, 500 mM L-arginine, 1 mM EDTA, 3 mM reduced glutathione, 0.3 mM oxidized glutathione).
Add the solubilized protein drop-wise into the refolding buffer with gentle stirring to a final protein concentration of 0.1-0.5 mg/mL.
Incubate the refolding mixture at 4°C for 24-48 hours.
Dialysis and Concentration: Dialyze the refolded protein against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl). Concentrate the protein using an appropriate centrifugal filter device.
Purification: Purify the refolded Anthopleurin-A using affinity chromatography (if a tag is present) followed by size-exclusion chromatography to isolate the monomeric, correctly folded protein.
Mandatory Visualizations
Caption: Workflow for recombinant Anthopleurin-A production.
Caption: Troubleshooting flowchart for low Anthopleurin-A yield.
Caption: Disulfide bond formation pathways in E. coli.
Anthopleurin-A solubility challenges and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Anthopleurin-A (AP-A). Below you will find tro...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Anthopleurin-A (AP-A). Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized Anthopleurin-A?
A1: For most applications, sterile, high-purity water or aqueous buffers such as Phosphate-Buffered Saline (PBS) at a pH of 7.0-7.4 are the recommended solvents for reconstituting Anthopleurin-A.[1] For experiments requiring the absence of specific ions, water is a suitable initial solvent.
Q2: How should I store Anthopleurin-A before and after reconstitution?
A2: Lyophilized Anthopleurin-A is stable for years when stored at -20°C or -80°C in a desiccated environment.[2][3] After reconstitution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5] For short-term storage of a few days, a refrigerated temperature of 4°C is acceptable.[3]
Q3: At what concentration can I dissolve Anthopleurin-A?
A3: While maximum solubility data is not extensively published, Anthopleurin-A is routinely used in experiments at nanomolar concentrations (e.g., 80-240 nM).[6] It is advisable to first create a stock solution, for example at 1 mg/mL, which can then be further diluted to the final experimental concentration.[1]
Q4: I've read that Anthopleurin-A can exist in multiple conformations. Will this affect my experiments?
A4: Yes, Anthopleurin-A is known to exist in multiple conformations in solution due to cis-trans isomerization. This conformational heterogeneity is an inherent property of the peptide and is unlikely to be eliminated. It is important to be aware of this as it may contribute to some variability in experimental results. Standardizing your reconstitution and handling protocol can help in obtaining more consistent results.
Q5: Are there any specific handling precautions for Anthopleurin-A?
A5: Anthopleurin-A is a potent toxin that affects sodium channels.[7] Therefore, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] All handling of the lyophilized powder and concentrated stock solutions should be performed in a well-ventilated area or a fume hood.
Troubleshooting Guide
Q1: I've added the recommended solvent, but the Anthopleurin-A powder is not dissolving. What should I do?
A1: If Anthopleurin-A does not readily dissolve in water or buffer, you can try the following:
Gentle Agitation: Vortex the solution gently or sonicate the vial for short bursts (10-20 seconds) in a water bath to aid dissolution.[9]
pH Adjustment: Since Anthopleurin-A is a peptide, its solubility can be pH-dependent. If it is an acidic peptide, a small amount of a basic solution like 0.1% ammonium hydroxide may help. Conversely, for a basic peptide, a dilute acidic solution like 0.1% acetic acid could be used.[10][11] Always check the isoelectric point (pI) of the peptide if available.
Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile can be used to first dissolve the peptide, followed by dilution with your aqueous buffer.[9][12] Note that organic solvents may not be suitable for all experimental systems.
Q2: My reconstituted Anthopleurin-A solution appears cloudy or has visible precipitates. What does this mean and how can I fix it?
A2: Cloudiness or precipitation indicates that the peptide may be aggregating or has exceeded its solubility limit in the chosen solvent.[13] Here are some solutions:
Centrifugation: Centrifuge the vial to pellet the undissolved material. You can then carefully transfer the supernatant to a new tube. The concentration of the supernatant should be determined before use.
Change Solvent Conditions: The presence of salts can sometimes influence peptide aggregation.[14] Trying a different buffer or adjusting the ionic strength might help.
Use of Denaturants: For non-functional studies or as a last resort for creating a stock solution, denaturing agents like 6 M guanidine-HCl or 8 M urea can be used to dissolve aggregated peptides, followed by dilution.[15]
Q3: I am observing inconsistent results between experiments using the same batch of Anthopleurin-A. What could be the cause?
A3: Inconsistent results can stem from several factors:
Repeated Freeze-Thaw Cycles: This can lead to peptide degradation. Ensure you are using fresh aliquots for each experiment.[5]
Improper Storage: Storing the peptide solution at room temperature for extended periods can reduce its activity.[3]
Conformational Heterogeneity: As mentioned in the FAQs, the presence of multiple conformations can contribute to variability. Consistency in your experimental setup and timing after dilution can help mitigate this.
Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces. Using low-protein-binding tubes and pre-rinsing pipette tips with the solution can minimize loss.
Quantitative Data Summary
Solvent/Buffer System
Recommended for
Typical Working Concentration
Notes
High-Purity Water
Initial reconstitution, electrophysiology
1 µM - 1 mM (Stock Solution)
Good for creating a versatile stock solution.
Phosphate-Buffered Saline (PBS), pH 7.4
Cell-based assays, in vivo studies
10 nM - 500 nM
Physiologically relevant buffer.
Acetonitrile/Water (with 0.1% TFA)
HPLC purification and analysis
N/A
Common solvent system for peptide analysis.
DMSO (followed by aqueous dilution)
Highly hydrophobic peptides (as a last resort)
<1% final concentration
DMSO can have biological effects and may interfere with certain assays.[9][12]
Experimental Protocols
Protocol for Reconstitution of Lyophilized Anthopleurin-A
This protocol provides a general guideline for reconstituting lyophilized Anthopleurin-A to create a stock solution.
Equilibration: Before opening, allow the vial of lyophilized Anthopleurin-A to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture inside the vial, which can degrade the peptide.[16]
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.[1]
Solvent Addition: Carefully open the vial and add the desired volume of sterile, high-purity water or an appropriate buffer (e.g., PBS) to achieve the target stock concentration (e.g., 1 mg/mL).
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If necessary, sonicate for short intervals in a cool water bath. Avoid vigorous shaking, as it can cause aggregation.[9][16]
Verification: Ensure the solution is clear and free of particulates. If particulates are present, refer to the troubleshooting guide.
Aliquoting and Storage: Divide the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C until use.[4]
Visualizations
Caption: Workflow for Reconstituting Anthopleurin-A.
Caption: Anthopleurin-A's Effect on Sodium Channels.
Technical Support Center: Navigating the Conformational Landscape of Anthopleurin-A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the multiple conformations of Anthopleurin-A (AP-A) in solution....
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the multiple conformations of Anthopleurin-A (AP-A) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental challenges, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why does my purified Anthopleurin-A sample show multiple peaks in analytical chromatography and NMR?
A1: Anthopleurin-A is known to exist in multiple conformations in solution. This conformational heterogeneity primarily arises from the cis-trans isomerization of the peptide bond between Glycine-40 and Proline-41.[1][2] High-field NMR spectroscopy has been instrumental in identifying these different conformational states.[1][2] The presence of a major cis conformer and one or more minor trans conformers leads to distinct signals in sensitive analytical techniques.
Q2: What is the population distribution of the different Anthopleurin-A conformers?
A2: While the major conformation of Anthopleurin-A in solution has been identified as having the Gly40-Pro41 peptide bond in the cis configuration, precise population ratios can be influenced by experimental conditions such as pH, temperature, and solvent composition.[1] It is crucial to characterize the conformational equilibrium under your specific experimental setup. NMR spectroscopy, particularly through the integration of well-resolved peaks corresponding to each conformer, is the primary method for determining these population ratios.
Q3: Can I isolate a single conformation of Anthopleurin-A for my experiments?
A3: Isolating a single, stable conformer of Anthopleurin-A is challenging due to the dynamic equilibrium between the cis and trans isomers. Instead of physical separation, the focus is often on shifting the equilibrium to favor one conformation. This can sometimes be achieved by:
Solvent Optimization: Exploring different buffer conditions, pH, and co-solvents.
Ligand Binding: If a ligand or binding partner shows preferential binding to one conformer, its presence can stabilize that state.
Site-Directed Mutagenesis: In some cases, mutating residues near the isomerization site can influence the conformational preference, although this would result in a modified protein.
Q4: How does the presence of multiple conformations affect the biological activity of Anthopleurin-A?
A4: The different conformations of Anthopleurin-A may exhibit varying affinities for its target, the voltage-gated sodium channels. It is hypothesized that one conformation may be more biologically active than others. Understanding the conformational state that is responsible for the desired inotropic effect is a key area of research in the development of Anthopleurin-A-based therapeutics.
Troubleshooting Guides
NMR Spectroscopy
Issue: My 1D and 2D NMR spectra of Anthopleurin-A are complex and show more peaks than expected.
Cause: This is the expected result of the co-existence of multiple conformers in slow exchange on the NMR timescale. Each conformer will give rise to its own set of resonances.
Troubleshooting Steps:
Higher Field Strength: Utilize a higher field NMR spectrometer (e.g., 500 MHz or above) to improve spectral resolution and better separate the signals from different conformers.[3][4]
Temperature Variation: Acquire spectra at different temperatures. Changes in temperature can alter the rate of interconversion between conformers, potentially leading to coalescence of some peaks or sharpening of others, which can aid in their assignment.
2D and 3D NMR: Employ a suite of multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) to resolve overlapping signals and assign resonances to specific conformers.
Relaxation Dispersion: If the exchange rate is in the µs-ms timescale, relaxation dispersion experiments can be used to characterize the kinetics and thermodynamics of the conformational exchange.
X-ray Crystallography
Issue: I am struggling to obtain well-diffracting crystals of Anthopleurin-A.
Cause: The conformational flexibility of Anthopleurin-A can hinder the formation of a well-ordered crystal lattice. The presence of multiple conformers in the crystallization drop can lead to disordered crystals or prevent crystallization altogether.
Troubleshooting Steps:
Stabilize a Conformation: Attempt to shift the conformational equilibrium towards a single state by screening a wide range of crystallization conditions, including different pH values, buffers, and additives. Co-crystallization with a ligand or binding partner that favors one conformation can also be effective.
Optimize Cryoprotection: For flexible proteins, careful optimization of the cryoprotectant is crucial to prevent ice formation and crystal damage during flash-cooling. Experiment with a range of cryoprotectants and concentrations.
Microseeding: If you obtain small or poorly diffracting crystals, use them as seeds to grow larger, higher-quality crystals under slightly different conditions.
Computational Modeling
Issue: My molecular dynamics simulations of Anthopleurin-A are not converging to a stable structure.
Cause: The inherent flexibility and multiple conformational states of Anthopleurin-A can make it challenging to achieve convergence in standard molecular dynamics simulations.
Troubleshooting Steps:
Enhanced Sampling Methods: Employ enhanced sampling techniques such as replica exchange molecular dynamics (REMD) or metadynamics to more efficiently explore the conformational landscape and overcome energy barriers between different states.
Start from Different Conformations: Initiate parallel simulations starting from both the cis and trans conformations of the Gly40-Pro41 bond to explore the stability and dynamics of each state.
Force Field Selection: Use a force field that is well-validated for modeling protein dynamics and conformational changes.
Increase Simulation Time: Flexible proteins often require longer simulation times to adequately sample their conformational space.
Quantitative Data Summary
Parameter
Value/Range
Experimental Technique
Reference
Anthopleurin-A Conformational States
Major (cis Gly40-Pro41), Minor (trans Gly40-Pro41)
General practice for peptides of similar size and flexibility.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
This protocol outlines the general steps for acquiring and analyzing NMR data to characterize the multiple conformations of Anthopleurin-A.
Sample Preparation:
Dissolve lyophilized Anthopleurin-A in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 6.5) containing 10% D₂O.
The protein concentration should be in the range of 0.5-2 mM.
Filter the sample to remove any aggregates.
NMR Data Acquisition:
Acquire data on a high-field NMR spectrometer (500 MHz or higher is recommended).
Record a series of 1D ¹H and 2D experiments (¹H-¹H TOCSY, NOESY, and ¹H-¹⁵N HSQC if isotopically labeled).
For studying the dynamics, perform Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments.
Data Processing and Analysis:
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
Assign the resonances for both the major and minor conformers using the sequential assignment strategy.
Analyze the NOESY spectra to obtain distance restraints for structure calculation.
Analyze the relaxation dispersion data to extract kinetic and thermodynamic parameters of the conformational exchange.
X-ray Crystallography for Structure Determination of Flexible Proteins
This protocol provides a general workflow for crystallizing proteins with conformational heterogeneity like Anthopleurin-A.
Crystallization Screening:
Set up crystallization trials using various methods such as hanging-drop or sitting-drop vapor diffusion.
Screen a wide range of commercial and custom crystallization screens to explore different precipitants, pH values, and additives.
Consider co-crystallization with potential stabilizing ligands.
Crystal Optimization:
Once initial hits are identified, optimize the crystallization conditions by fine-tuning the precipitant and protein concentrations, temperature, and other parameters.
Microseeding can be employed to improve crystal size and quality.
Cryoprotection and Data Collection:
Identify a suitable cryoprotectant by soaking crystals in a series of solutions with increasing cryoprotectant concentrations (e.g., 5-30% glycerol or ethylene glycol).
Flash-cool the cryoprotected crystals in liquid nitrogen.
Collect diffraction data at a synchrotron source.
Structure Determination:
Process the diffraction data using software like XDS or HKL2000.
Solve the structure using molecular replacement if a homologous structure is available, or experimental phasing methods.
Refine the structure, paying close attention to the electron density in the flexible regions to potentially model multiple conformations.
Computational Modeling of Anthopleurin-A Conformations
This protocol describes a general approach for using molecular dynamics (MD) simulations to study the conformational dynamics of Anthopleurin-A.
System Setup:
Start with an initial structure of Anthopleurin-A (e.g., from the PDB or a homology model). Generate separate starting structures for the cis and trans isomers of the Gly40-Pro41 bond.
Solvate the protein in a water box with appropriate ions to neutralize the system.
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).
Simulation Protocol:
Perform energy minimization to remove steric clashes.
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).
Run the production MD simulation for an extended period (e.g., >100 ns) to sample the conformational space.
Analysis:
Analyze the trajectory to study the stability of each conformer, conformational transitions, and the dynamics of different regions of the protein.
Calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and other structural parameters.
Use clustering algorithms to identify the major conformational states sampled during the simulation.
Visualizations
Caption: Experimental workflow for studying Anthopleurin-A conformations.
Caption: Troubleshooting logic for complex NMR spectra of Anthopleurin-A.
signal-to-noise issues in Anthopleurin-A electrophysiology data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering signal-to-noise issues in electrophysiology experiments utilizing Anthopleurin-A (AP-A)....
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering signal-to-noise issues in electrophysiology experiments utilizing Anthopleurin-A (AP-A).
Frequently Asked Questions (FAQs)
Q1: What is Anthopleurin-A and what is its primary electrophysiological effect?
A1: Anthopleurin-A is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica.[1][2] Its primary electrophysiological effect is to selectively target voltage-gated sodium channels (NaV).[3][4][5] AP-A binds to site 3 on the extracellular surface of these channels, which disrupts the normal fast inactivation process. This results in a prolonged sodium current during membrane depolarization.[5][6]
Q2: What are the expected changes in sodium currents when applying Anthopleurin-A?
A2: Application of Anthopleurin-A is expected to cause a marked slowing of the decay of the sodium current (INa).[4] This can be observed as a significant increase in the time constant of inactivation. Additionally, an increase in the peak INa conductance is often observed.[4] In some preparations, AP-A can induce a persistent inward sodium current.[6]
Q3: I am not seeing the expected effect of Anthopleurin-A on my cells. What could be the issue?
A3: Several factors could contribute to a lack of AP-A effect. Firstly, ensure you are using the correct concentration, typically in the nanomolar range (e.g., 50-100 nM).[4] Secondly, the binding of AP-A can be sensitive to the external concentration of divalent cations; high concentrations of Ca2+ or Mg2+ can abolish its effects.[3] Finally, confirm that the voltage-gated sodium channels in your preparation are sensitive to AP-A, as isoform differences exist.
Q4: Can Anthopleurin-A affect other ion channels?
A4: The primary and most well-characterized target of Anthopleurin-A is the voltage-gated sodium channel. While off-target effects are always a possibility with any pharmacological agent, the literature predominantly supports its selectivity for NaV channels.
Troubleshooting Guide for Signal-to-Noise Issues
Low signal-to-noise ratio (SNR) can obscure the subtle effects of Anthopleurin-A on sodium channel kinetics. This guide provides a systematic approach to identifying and mitigating common sources of noise in your electrophysiology rig.
Issue 1: High-frequency noise obscuring the onset and peak of the sodium current.
Possible Cause & Solution
Improper Grounding: This is the most common source of electrical noise.
Troubleshooting Steps:
Ensure all equipment in the rig (amplifier, microscope, manipulators, perfusion system) is connected to a single, common ground point to avoid ground loops.[7]
Check for loose or corroded grounding wires.
Experiment with grounding the Faraday cage to different points to find the quietest configuration.
Electrical Interference: Nearby equipment can be a significant source of noise.
Troubleshooting Steps:
Turn off unnecessary electronic devices in the vicinity of the rig, such as centrifuges, vortexers, and personal electronics like cell phones.
If possible, switch off fluorescent lights and use a DC-powered light source for the microscope.[7]
Identify the source of interference by systematically unplugging and turning off devices while monitoring the noise level.
Inadequate Shielding: The recording setup may be susceptible to ambient electromagnetic interference.
Troubleshooting Steps:
Ensure the Faraday cage is properly sealed.
Cover any openings in the Faraday cage with aluminum foil.
Consider adding extra shielding around the headstage.[7]
Issue 2: Slow, drifting baseline, making it difficult to measure the persistent component of the AP-A-modified current.
Possible Cause & Solution
Poor Seal Resistance: A low-resistance seal between the patch pipette and the cell membrane will result in a noisy and unstable recording.
Troubleshooting Steps:
Aim for a gigaohm seal (>1 GΩ) before breaking into the whole-cell configuration.
Ensure your pipette solution and extracellular solution are properly filtered and free of precipitates.
Use high-quality borosilicate glass for pulling pipettes.
Fire-polishing the pipette tip can help in achieving a better seal.
Unstable Pipette Holder/Headstage: Mechanical instability can introduce slow drift.
Troubleshooting Steps:
Ensure the pipette holder is clean and dry.
Securely fasten the pipette holder to the headstage.
Check for any vibrations in the anti-vibration table or the surrounding environment.
Perfusion System Issues: Changes in the bath level or temperature can cause drift.
Troubleshooting Steps:
Ensure a constant and gentle perfusion rate.
Check for leaks in the perfusion system.
Use a temperature controller to maintain a stable bath temperature.
Issue 3: 50/60 Hz line noise contaminating the recording.
Possible Cause & Solution
Ground Loops: This is a primary cause of line frequency noise.
Troubleshooting Steps:
Implement a "star" grounding configuration where all equipment grounds connect to a single point.
Unshielded Cables: Power cords and other cables can radiate 50/60 Hz noise.
Troubleshooting Steps:
Keep power cords as far away from the headstage and recording electrodes as possible.
Use shielded BNC cables for signal transmission.
Amplifier Settings:
Troubleshooting Steps:
Engage the amplifier's built-in notch filter for 50/60 Hz noise. Be aware that this can sometimes distort the signal.
Ensure the amplifier's filter settings are appropriate for the signal of interest. For fast sodium currents, a higher bandwidth is needed, but this can also increase noise.[8]
Data Presentation
Table 1: Electrophysiological Effects of Anthopleurin-A on Cardiac Sodium Channels
controlling for temperature and pH effects on Anthopleurin-A activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthopleurin-A. The focus is on controlling...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthopleurin-A. The focus is on controlling for the effects of temperature and pH to ensure the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Anthopleurin-A activity?
A1: The optimal temperature for Anthopleurin-A activity has not been definitively established in the literature. However, sea anemone toxins are generally stable proteins.[1] One study on the closely related Anthopleurin-B showed that its secondary structure is stable up to 80°C. For functional assays, a starting point is the physiological temperature of the experimental model. For mammalian systems, this is typically around 37°C. However, some electrophysiology studies have been conducted at lower temperatures, such as approximately 12°C, to slow down channel kinetics. It is recommended to empirically determine the optimal temperature for your specific assay by performing a temperature-response curve.
Q2: What is the optimal pH for Anthopleurin-A activity?
A2: The optimal pH for Anthopleurin-A binding and activity is generally considered to be within the physiological range, typically around pH 7.4.[2] A study on the binding of a sea anemone toxin to rat brain synaptosomes was conducted at pH 7.4. Deviations from this pH can alter the charge of amino acid residues on both Anthopleurin-A and the target sodium channel, potentially affecting their interaction. It is crucial to maintain a stable pH throughout the experiment using appropriate buffers, such as HEPES.
Q3: How can I control the temperature during my in-vitro experiment?
A3: Several methods can be used to control temperature during in-vitro experiments:
Perfusion Heaters: For electrophysiology setups, in-line perfusion heaters can warm the solution before it enters the recording chamber.
Heated Stages: Microscope stages with heating elements can maintain the temperature of the entire experimental chamber.
Water Baths: For tube-based or plate-based assays, a circulating water bath can provide a stable temperature environment.
Incubators: For cell culture-based assays, CO2 incubators offer precise temperature and atmospheric control.
Q4: How do I maintain a stable pH in my experimental solutions?
A4: Maintaining a stable pH is critical. Here are some common methods:
Biological Buffers: Use a suitable biological buffer in your solutions. HEPES is a common choice for cell-based assays as it provides excellent buffering capacity in the physiological pH range (6.8-8.2).
Bicarbonate Buffering Systems: For cell culture experiments, a bicarbonate-based buffer system in conjunction with a controlled CO2 atmosphere (typically 5%) is used to maintain physiological pH.
Regular pH Monitoring: Regularly check the pH of your stock solutions and experimental buffers using a calibrated pH meter.
Troubleshooting Guides
Issue 1: Low or No Anthopleurin-A Activity
Possible Cause
Troubleshooting Steps
Suboptimal Temperature
- Verify the temperature of your experimental setup with a calibrated thermometer.- Perform a temperature-response curve (e.g., 25°C, 32°C, 37°C) to find the optimal temperature for your specific assay.- Ensure even heating of your sample.
Incorrect pH
- Measure the pH of all your solutions before the experiment.- Use a reliable buffer (e.g., HEPES) at an appropriate concentration (typically 10-20 mM).- If using a CO2 incubator, ensure it is properly calibrated.
Toxin Degradation
- Store Anthopleurin-A aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment from a frozen stock.
Issues with Target Channels
- Confirm the expression and functionality of the sodium channels in your experimental system.- Use a positive control (e.g., another known sodium channel modulator) to validate the assay.
Issue 2: High Variability in Experimental Results
Possible Cause
Troubleshooting Steps
Temperature Fluctuations
- Use a temperature controller with feedback to maintain a stable temperature.- Shield the experimental setup from drafts or direct sunlight.- Allow all solutions and equipment to equilibrate to the target temperature before starting the experiment.
pH Drifts
- Ensure your buffer concentration is sufficient to handle any pH changes during the experiment.- If working with cell cultures, monitor the color of the phenol red indicator in the medium for significant pH shifts.- Minimize the time that buffered solutions are exposed to air, which can lead to CO2 absorption and a decrease in pH.
Inconsistent Pipetting
- Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix of reagents to minimize pipetting errors between samples.
Data Presentation
Table 1: General Temperature and pH Parameters for Anthopleurin-A Experiments
Parameter
Recommended Range
Notes
Temperature
20°C - 37°C
Optimal temperature should be determined empirically for each assay. Lower temperatures can be used to slow kinetics in electrophysiology.
pH
7.2 - 7.6
Maintained with a suitable biological buffer (e.g., 10 mM HEPES). Critical for maintaining protein charge and structure.
Table 2: Dissociation Constants (Kd) of Anthopleurin-A for Voltage-Gated Sodium Channels
Incubator or water bath set to the desired temperature
Methodology:
Prepare binding buffer and adjust the pH to the desired value (e.g., 7.4).
In a series of tubes, add a constant amount of cell membranes.
For saturation binding, add increasing concentrations of radiolabeled Anthopleurin-A. For competition binding, add a fixed concentration of radiolabeled Anthopleurin-A and increasing concentrations of non-labeled Anthopleurin-A.
Incubate the tubes at the desired temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
Terminate the binding reaction by rapid filtration through glass fiber filters.
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Analyze the data to determine the Kd and Bmax (for saturation) or the Ki (for competition).
Mandatory Visualizations
Caption: Signaling pathway of Anthopleurin-A action on voltage-gated sodium channels.
Caption: Workflow for controlling temperature and pH in an Anthopleurin-A experiment.
best practices for long-term storage of Anthopleurin-A
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and experimental use of Anthopleurin-A. Frequently Asked Questions (FAQs) Q...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and experimental use of Anthopleurin-A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of lyophilized Anthopleurin-A?
A1: For long-term stability, lyophilized Anthopleurin-A should be stored at -20°C or colder in a desiccated environment. When stored properly under these conditions, the peptide can be stable for extended periods. Before use, it is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation, which could affect stability.
Q2: How should I reconstitute lyophilized Anthopleurin-A?
A2: Reconstitution should be performed with a high-purity solvent appropriate for your experimental system. For most in vitro electrophysiology and cell-based assays, sterile, deionized water or a suitable buffer (e.g., PBS) is recommended. For specific applications where solubility may be a concern, a small amount of a solvent like DMSO can be used initially, followed by dilution in the aqueous buffer. Gently agitate to dissolve the peptide fully, avoiding vigorous shaking which can cause aggregation.
Q3: What is the stability of Anthopleurin-A in solution?
A3: Once reconstituted, it is recommended to prepare aliquots of the Anthopleurin-A solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and are generally stable for up to one month. For immediate use in experiments, it is best to use freshly prepared solutions.
Q4: What is the primary mechanism of action of Anthopleurin-A?
A4: Anthopleurin-A is a potent toxin that specifically targets voltage-gated sodium channels (NaV). It binds to neurotoxin receptor site 3 on the extracellular side of the channel, primarily involving domain IV of the alpha subunit. This binding slows the inactivation of the sodium channel, leading to a prolonged inward sodium current during membrane depolarization.
Q5: Are there known issues with the stability of Anthopleurin-A's conformation in solution?
A5: Yes, studies have shown that Anthopleurin-A can exist in multiple conformations in solution. This is due to cis-trans isomerization around a Gly-Pro peptide bond. While this does not necessarily impact its activity, it is a factor to be aware of, especially in structural biology studies.
Troubleshooting Guides
Voltage-Clamp/Patch-Clamp Experiments
Issue
Possible Cause
Troubleshooting Steps
No observable effect of Anthopleurin-A on sodium currents.
1. Degraded Toxin: Improper storage or handling may have led to the degradation of Anthopleurin-A. 2. Incorrect Concentration: The concentration of the toxin may be too low to elicit a response. 3. Poor Perfusion: Inadequate perfusion of the cell with the toxin-containing solution.
1. Use a fresh aliquot of Anthopleurin-A. Verify storage conditions. 2. Perform a dose-response curve to determine the optimal concentration for your cell type. 3. Ensure your perfusion system is working correctly and that the cell is fully exposed to the solution.
Inconsistent or variable effects between experiments.
1. Incomplete Reconstitution: The lyophilized peptide may not be fully dissolved, leading to inaccurate concentrations. 2. Adsorption to Surfaces: Peptides can stick to plasticware, reducing the effective concentration. 3. Cellular Variability: Different cells or cell passages may have varying expression levels of sodium channels.
1. Ensure complete dissolution of the lyophilized powder before use. 2. Consider using low-adhesion microcentrifuge tubes and pipette tips. 3. Use cells from a consistent passage number and monitor sodium channel expression if possible.
Slow onset of the toxin's effect.
Slow Binding Kinetics: Anthopleurin-A exhibits relatively slow on- and off-rates for binding to the sodium channel.
Be patient. Allow sufficient time for the toxin to equilibrate and bind to the channels. This can take several minutes.
Cardiomyocyte Contractility Assays
Issue
Possible Cause
Troubleshooting Steps
No increase in cardiomyocyte contractility.
1. Sub-threshold Concentration: The concentration of Anthopleurin-A may be insufficient to produce a measurable inotropic effect. 2. Cell Health: The cardiomyocytes may be unhealthy or have compromised sodium channel function.
1. Increase the concentration of Anthopleurin-A. Refer to literature for effective concentrations in similar assays. 2. Ensure the viability and health of your cardiomyocyte preparation before starting the experiment.
Arrhythmias or irregular contractions at higher concentrations.
Excessive Sodium Influx: High concentrations of Anthopleurin-A can lead to an excessive prolongation of the sodium current, causing cellular calcium overload and arrhythmias.
Reduce the concentration of Anthopleurin-A to a level that produces a positive inotropic effect without inducing arrhythmias.
Data Presentation
Table 1: Recommended Storage Conditions for Anthopleurin-A
Form
Storage Temperature
Duration
Notes
Lyophilized
-20°C or colder
Up to 6 months or longer
Store in a desiccated environment. Avoid repeated temperature fluctuations.
Reconstituted Solution
-20°C
Up to 1 month
Aliquot to avoid freeze-thaw cycles. Use low-adhesion vials.
Table 2: Quantitative Effects of Anthopleurin-A on Cardiac Sodium Channels
Parameter
Control
With Anthopleurin-A (80-240 nM)
Reference
Sodium Current Inactivation Time Constant (τh) at -30 mV
~1.5 msec
~21 msec
Peak Sodium Current at -30 mV
~0.7 nA
~1.3 nA
Experimental Protocols
Protocol for Assessing the Effect of Anthopleurin-A on Cardiomyocyte Contractility
Cell Preparation:
Isolate primary ventricular cardiomyocytes from an appropriate animal model (e.g., rat, rabbit) using established enzymatic digestion protocols.
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach and stabilize in a suitable culture medium.
Experimental Setup:
Mount the coverslip with attached cardiomyocytes onto the stage of an inverted microscope equipped for contractility measurements (e.g., using video edge detection or calcium imaging).
Perfuse the cells with a Tyrode's solution (or similar physiological buffer) at a constant flow rate and maintain a physiological temperature (e.g., 37°C).
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using field stimulation electrodes.
Data Acquisition:
Record baseline contractility (e.g., cell shortening, calcium transient amplitude) for a stable period.
Prepare a stock solution of Anthopleurin-A in the perfusion buffer at the desired final concentration (e.g., starting with a low nanomolar range).
Switch the perfusion to the Anthopleurin-A-containing solution.
Continuously record the contractile parameters for several minutes to observe the full effect of the toxin.
Data Analysis:
Measure the amplitude and kinetics of cell shortening and/or calcium transients before and after the application of Anthopleurin-A.
Quantify the percentage increase in contractility in the presence of the toxin.
Perform statistical analysis to determine the significance of the observed effects.
Visualizations
Caption: Signaling pathway of Anthopleurin-A leading to increased cardiomyocyte contractility.
Caption: Experimental workflow for studying the effects of Anthopleurin-A on cardiomyocytes.
Caption: Troubleshooting logic for experiments where no effect of Anthopleurin-A is observed.
Optimization
quality control measures for synthetic or recombinant Anthopleurin-A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic and...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic and recombinant Anthopleurin-A (ApA).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Anthopleurin-A?
A1: The theoretical molecular weight of Anthopleurin-A is approximately 5138 Da.[1] It is a 49-amino acid polypeptide.[1]
Q2: How can I confirm the identity of my synthetic or recombinant Anthopleurin-A?
A2: The identity of ApA can be confirmed using a combination of methods:
Mass Spectrometry (MS): To verify the molecular weight.
Amino Acid Analysis: To confirm the amino acid composition.
N-terminal Sequencing: To verify the amino acid sequence of the N-terminus.
Peptide Mapping: Involves enzymatic digestion of the protein followed by mass spectrometry to confirm the sequence.
Q3: What is the typical purity level I should expect for Anthopleurin-A?
A3: For research applications, a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC) is generally recommended. For therapeutic applications, much higher purity (>98%) is required, with stringent control over specific impurities.
Q4: How should I store Anthopleurin-A to ensure its stability?
A4: Lyophilized ApA should be stored at -20°C or -80°C. For reconstituted solutions, it is advisable to aliquot the protein to avoid repeated freeze-thaw cycles and store at -80°C. The choice of buffer for reconstitution is critical and should be optimized for stability.
Troubleshooting Guides
Synthetic Anthopleurin-A
Problem: Low yield during solid-phase peptide synthesis (SPPS).
Possible Cause: Incomplete coupling reactions, aggregation of the growing peptide chain on the resin, or steric hindrance.
Troubleshooting Steps:
Optimize Coupling Chemistry: Increase the concentration of amino acids and coupling reagents.[1] Consider using a more efficient coupling reagent like HATU or HCTU.
Double Coupling: Perform a second coupling step for difficult amino acids, especially after proline or for sequences with repeating residues.[1]
Change Solvent: If peptide aggregation is suspected, consider switching from DMF to NMP or using a solvent mixture.[2]
Incorporate Backbone Protection: For highly hydrophobic sequences prone to aggregation, consider using backbone-protecting groups like Hmb.[3]
Problem: Multiple peaks in the HPLC chromatogram of the purified peptide.
Possible Cause: Presence of deletion sequences, truncated sequences, or side-product formation during synthesis and cleavage.
Troubleshooting Steps:
Analyze by Mass Spectrometry: Identify the mass of the major impurities to understand their origin (e.g., deletion of a specific amino acid).
Optimize Synthesis Protocol: Implement strategies to minimize side reactions, such as using appropriate scavengers during cleavage to protect sensitive residues like Tryptophan and Methionine.
Refine Purification Strategy: Optimize the HPLC gradient and column chemistry to improve the separation of the target peptide from impurities.
Recombinant Anthopleurin-A
Problem: Low expression levels of recombinant Anthopleurin-A in E. coli.
Possible Cause: Codon bias, toxicity of the protein to the host, or inefficient transcription/translation.
Troubleshooting Steps:
Codon Optimization: Synthesize the gene with codons optimized for E. coli expression.
Optimize Expression Conditions: Lower the induction temperature (e.g., 18-25°C) and IPTG concentration to reduce protein aggregation and toxicity.[4][5]
Choice of Expression Strain: Use an expression host designed for toxic proteins or proteins with disulfide bonds, such as strains that facilitate cytoplasmic disulfide bond formation.
Use a Fusion Partner: Fuse ApA to a highly soluble protein like Maltose-Binding Protein (MBP) to enhance expression and solubility.[5]
Problem: Recombinant Anthopleurin-A is expressed as insoluble inclusion bodies.
Possible Cause: High expression rate leading to protein misfolding and aggregation. Anthopleurin-A contains three disulfide bonds which may not form correctly in the reducing environment of the E. coli cytoplasm.
Troubleshooting Steps:
Optimize Expression for Solubility: Lower the expression temperature and inducer concentration.
Periplasmic Expression: Target the protein to the periplasm, which provides an oxidizing environment conducive to disulfide bond formation.[6]
Inclusion Body Solubilization and Refolding: If expression as inclusion bodies is unavoidable, develop a robust protocol for their isolation, solubilization using denaturants (e.g., urea, guanidine hydrochloride), and subsequent refolding.[7][8][9]
Problem: Low recovery of active Anthopleurin-A after refolding from inclusion bodies.
Possible Cause: Inefficient refolding protocol leading to aggregation or misfolded protein.
Troubleshooting Steps:
Screen Refolding Conditions: Systematically screen different refolding buffers, varying pH, additives (e.g., L-arginine, detergents), and redox systems (e.g., glutathione oxidized/reduced ratio).
Refolding Method: Compare different refolding techniques such as dialysis, rapid dilution, and on-column refolding to find the most effective method for ApA.[8]
Purity of Solubilized Protein: Ensure the solubilized inclusion bodies are of high purity before initiating refolding to minimize interference from contaminants.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the quality control of Anthopleurin-A.
Table 1: Physicochemical Properties of Anthopleurin-A
Table 2: Quality Control Specifications for Anthopleurin-A
Test
Method
Specification
Identity
Mass Spectrometry (MS)
Matches theoretical mass ± 1 Da
Purity
RP-HPLC (214 nm)
≥ 95%
Bioactivity
Inotropic Assay (e.g., isolated papillary muscle)
EC50 in the nanomolar range
Endotoxin
LAL Test
< 1 EU/mg (for in vivo studies)
Experimental Protocols
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column: C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 5-65% B over 30 minutes
Flow Rate: 1.0 mL/min
Detection: UV at 214 nm
Expected Result: A major peak corresponding to Anthopleurin-A with a purity of ≥ 95%.
Identity Confirmation by Mass Spectrometry
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
Sample Preparation: Dilute the peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
Analysis: Acquire the mass spectrum in the positive ion mode.
Expected Result: A major peak corresponding to the theoretical mass of Anthopleurin-A (5138 Da). Common adducts to look for include [M+H]+, [M+Na]+, and [M+K]+.[10][11][12]
Bioactivity Assessment: Inotropic Effect on Isolated Papillary Muscle
Model: Isolated papillary muscle from a suitable animal model (e.g., cat, rabbit).[13][14]
Procedure:
Mount the papillary muscle in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz).
Record the isometric contractile force.
After a stabilization period, add increasing concentrations of Anthopleurin-A to the bath.
Record the change in contractile force at each concentration.
Data Analysis: Plot the dose-response curve and calculate the EC50 value.
Expected Result: Anthopleurin-A should produce a dose-dependent increase in the force of contraction with an EC50 in the low nanomolar range.[13][15]
Visualizations
Anthopleurin-A Mechanism of Action on Voltage-Gated Sodium Channels
Caption: Mechanism of Anthopleurin-A action on voltage-gated sodium channels.
General Workflow for Quality Control of Recombinant Anthopleurin-A
Caption: A general workflow for the quality control of recombinant Anthopleurin-A.
A Comparative Guide to the Bioactivities of Anthopleurin-A and Anthopleurin-B
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of Anthopleurin-A (AP-A) and Anthopleurin-B (AP-B), two potent polypeptide toxin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Anthopleurin-A (AP-A) and Anthopleurin-B (AP-B), two potent polypeptide toxins isolated from the sea anemone Anthopleura xanthogrammica. Both toxins are known for their significant cardiotonic effects, stemming from their interaction with voltage-gated sodium channels. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
At a Glance: Key Differences in Activity
Anthopleurin-B is consistently reported as a more potent cardiotonic agent than Anthopleurin-A. This enhanced activity is attributed to seven amino acid substitutions in its sequence.[1] One study quantifies this difference, stating that Anthopleurin-B is approximately 12.5 times more potent as a heart stimulant than Anthopleurin-A.[1] Another study suggests a 10-fold higher activity for Anthopleurin-B.[2] This difference in potency is also observed in their effects on smooth muscle tissues.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the activity of Anthopleurin-A and Anthopleurin-B across different experimental models.
Table 1: Comparative Potency on Cardiac and Neuronal Sodium Channels
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Both Anthopleurin-A and Anthopleurin-B exert their primary effects by binding to receptor site 3 on the extracellular loop of voltage-gated sodium channels (Nav). This binding slows the inactivation of the channel, leading to a prolonged influx of sodium ions during an action potential. In cardiac myocytes, this prolonged depolarization results in an increased intracellular calcium concentration, ultimately enhancing myocardial contractility, which is observed as a positive inotropic effect.[2][7]
Caption: Signaling pathway of Anthopleurin-induced positive inotropy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize and compare the activities of Anthopleurin-A and Anthopleurin-B.
Inotropic Effect on Isolated Papillary Muscle
This ex vivo method directly measures the contractile force of cardiac muscle in a controlled environment.
Tissue Preparation: A papillary muscle is dissected from the ventricle of a mammalian heart (e.g., cat, rabbit, or guinea pig) and mounted in an organ bath. The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ and maintained at a constant temperature (typically 37°C).
Stimulation and Recording: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz) to induce contractions. The developed tension is measured using a force transducer and recorded.
Experimental Procedure: After an equilibration period, cumulative concentrations of Anthopleurin-A or Anthopleurin-B are added to the organ bath. The increase in contractile force (positive inotropic effect) is recorded for each concentration to construct a dose-response curve.
Data Analysis: The dose-response curves are used to determine the EC₅₀ (half-maximal effective concentration) for each toxin, allowing for a quantitative comparison of their potencies.
Electrophysiological Analysis using Whole-Cell Patch Clamp
This technique allows for the direct measurement of ion channel activity in single cells.
Cell Preparation: Cardiac myocytes are enzymatically isolated from ventricular tissue (e.g., guinea pig).
Recording: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single myocyte. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
Voltage Clamp Protocol: The cell's membrane potential is clamped at a holding potential. A series of voltage steps are applied to elicit sodium currents, which are recorded.
Toxin Application: Anthopleurin-A or Anthopleurin-B is applied to the bath solution. The effect of the toxin on the sodium current, particularly the rate of inactivation, is measured.
Data Analysis: The slowing of the inactivation phase of the sodium current provides a direct measure of the toxin's effect on the sodium channel.
Caption: Workflow for assessing Anthopleurin effects via patch clamp.
Ion Flux Assay
This cell-based assay measures the influx of ions through channels in response to a stimulus.
Cell Culture: Cell lines stably expressing specific sodium channel isoforms (e.g., cardiac or neuronal) are cultured in microplates.
Loading: The cells are loaded with a sodium-sensitive fluorescent dye or a radioactive tracer like ²²Na⁺.
Assay Procedure: The cells are treated with a channel activator (e.g., veratridine) in the presence of varying concentrations of Anthopleurin-A or Anthopleurin-B.
Measurement: The influx of sodium is measured by detecting the change in fluorescence or radioactivity.
Data Analysis: The concentration-dependent enhancement of sodium influx by the toxins is used to determine their K₀.₅ values.
Isolated Guinea Pig Ileum Assay
This classic pharmacological preparation is used to assess the effects of substances on smooth muscle contraction.
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.
Recording: The contractile responses of the ileum are recorded isometrically using a force transducer.
Experimental Procedure: After an equilibration period, cumulative concentrations of Anthopleurin-A or Anthopleurin-B are added to the bath. The resulting contractions and relaxations are recorded.
Data Analysis: The magnitude of the contractile response at different concentrations is used to compare the potency of the two toxins on smooth muscle.
Conclusion
Both Anthopleurin-A and Anthopleurin-B are valuable tools for studying the structure and function of voltage-gated sodium channels. The significantly higher potency of Anthopleurin-B, particularly on cardiac sodium channels, makes it a more potent cardiotonic agent. The distinct activity profiles of these two closely related polypeptides, arising from just a few amino acid differences, offer a unique opportunity for structure-activity relationship studies and for the design of novel therapeutic agents targeting the sodium channel. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other ion channel modulators.
A Comparative Guide to Anthopleurin-A and ATX-II: Modulators of Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of two potent polypeptide toxins, Anthopleurin-A (AP-A) and Anemonia Toxin II (ATX-II), known for their...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent polypeptide toxins, Anthopleurin-A (AP-A) and Anemonia Toxin II (ATX-II), known for their significant modulatory effects on voltage-gated sodium channels (VGSCs). Both toxins are derived from sea anemones and serve as invaluable tools in the study of sodium channel function and pharmacology.
At a Glance: Key Differences and Similarities
Feature
Anthopleurin-A (AP-A)
Anemonia Toxin II (ATX-II)
Source
Anthopleura xanthogrammica (Giant green sea anemone)
Anemonia viridis (Snakelocks anemone)
Primary Mechanism
Slows inactivation of voltage-gated sodium channels
Slows inactivation of voltage-gated sodium channels
Binding Site
Neurotoxin receptor site 3 on the α-subunit
Neurotoxin receptor site 3 on the α-subunit
Primary Effect
Prolongs action potential duration
Prolongs action potential duration
Isoform Selectivity
Preferentially acts on cardiac (NaV1.5) over neuronal isoforms[1]
Potent against neuronal (NaV1.1, NaV1.2) and cardiac (NaV1.5) isoforms[2][3]
Quantitative Analysis: Potency and Kinetics
The following tables summarize the available quantitative data on the potency and kinetic effects of Anthopleurin-A and ATX-II on various sodium channel isoforms. It is important to note that direct comparisons of potency can be challenging due to variations in experimental systems and conditions across different studies.
Table 1: Potency of Anthopleurin-A and ATX-II on NaV Channel Isoforms
Both Anthopleurin-A and ATX-II bind to the extracellular loop between the S3 and S4 segments of domain IV on the α-subunit of voltage-gated sodium channels. This region is known as neurotoxin receptor site 3. By binding to this site, the toxins are thought to trap the voltage sensor of domain IV in its inward, resting conformation, thereby inhibiting the fast inactivation process that normally closes the channel shortly after opening. This results in a persistent influx of sodium ions during membrane depolarization, leading to a prolongation of the action potential.
The sustained depolarization can have several downstream consequences, including increased intracellular sodium concentration. This can, in turn, affect the function of other ion transporters, such as the Na+/Ca2+ exchanger, potentially leading to an increase in intracellular calcium and subsequent cellular dysfunction.
Signaling pathway of Anthopleurin-A and ATX-II.
Experimental Protocols
The primary method for characterizing the effects of Anthopleurin-A and ATX-II on sodium channels is the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents across the entire cell membrane while controlling the membrane voltage.
Generalized Whole-Cell Patch-Clamp Protocol
Cell Preparation:
Cells expressing the desired sodium channel isoform (either endogenously or through transfection, e.g., HEK293 cells) are cultured on glass coverslips.
For experiments on primary cells, such as cardiomyocytes or neurons, tissues are enzymatically dissociated to obtain single cells.
Solutions:
External Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), with pH adjusted to 7.4. To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, CdCl2) are often included.
Internal (Pipette) Solution (in mM): Typically contains a cesium or potassium salt of a non-permeant anion like fluoride or gluconate (e.g., 120 CsF), NaCl (e.g., 10), EGTA (e.g., 10), and HEPES (e.g., 10), with pH adjusted to 7.2.
Recording:
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a cell.
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
The membrane patch within the pipette is ruptured by gentle suction to achieve the whole-cell configuration.
The membrane potential is clamped at a holding potential (e.g., -100 mV) where most sodium channels are in a closed, resting state.
Voltage Protocols and Data Acquisition:
To measure the effect on inactivation kinetics: A depolarizing voltage step (e.g., to -20 mV) is applied to elicit a sodium current. The decay of this current is measured before and after the application of the toxin. A slowing of the decay indicates inhibition of inactivation.
To determine the voltage-dependence of activation: A series of depolarizing voltage steps of increasing amplitude are applied, and the peak current at each voltage is measured.
To determine the voltage-dependence of steady-state inactivation: A pre-pulse to various voltages is applied for a long duration (e.g., 500 ms) to allow channels to inactivate, followed by a test pulse to a fixed voltage (e.g., -20 mV) to measure the fraction of available channels.
The toxin is applied to the external solution via a perfusion system.
Experimental workflow for patch-clamp analysis.
Concluding Remarks
Both Anthopleurin-A and ATX-II are powerful modulators of voltage-gated sodium channels that act by inhibiting fast inactivation. While they share a common binding site and primary mechanism of action, they exhibit notable differences in their isoform selectivity. Anthopleurin-A shows a preference for the cardiac isoform NaV1.5, making it a valuable tool for cardiovascular research. In contrast, ATX-II demonstrates high potency against both neuronal and cardiac isoforms.
The choice between these two toxins will depend on the specific research question and the sodium channel isoform of interest. For studies focused on cardiac arrhythmias or the specific properties of NaV1.5, Anthopleurin-A may be the more selective tool. For broader studies on sodium channel function or for inducing a robust phenotype in systems expressing multiple sodium channel isoforms, ATX-II is a potent and well-characterized option. Further research involving direct comparative studies on a wider range of sodium channel isoforms under standardized conditions will be invaluable for a more complete understanding of the subtle yet significant differences between these two important research tools.
A Comparative Analysis of Sea Anemone Toxins on Cardiac Cells: A Guide for Researchers
A deep dive into the cardiotoxic and cardioprotective potential of sea anemone venom, this guide offers a comparative analysis of key toxins, their mechanisms of action on cardiac cells, and detailed experimental protoco...
Author: BenchChem Technical Support Team. Date: November 2025
A deep dive into the cardiotoxic and cardioprotective potential of sea anemone venom, this guide offers a comparative analysis of key toxins, their mechanisms of action on cardiac cells, and detailed experimental protocols for their study.
Sea anemones, sessile marine predators, produce a diverse arsenal of peptide and protein toxins for defense and prey capture. These toxins have garnered significant interest in the scientific community for their potent and specific effects on various physiological processes, including cardiac function. This guide provides a comparative overview of the major classes of sea anemone toxins that impact cardiac cells: sodium channel (NaV) modulators, potassium channel (KV) modulators, and pore-forming toxins (cytolysins). We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to aid researchers, scientists, and drug development professionals in this field.
Comparative Efficacy and Effects on Cardiac Cells
The effects of sea anemone toxins on cardiac cells are diverse, ranging from positive inotropic (contractility-enhancing) actions at low concentrations to severe cardiotoxicity, including arrhythmias and cell death, at higher doses. The specific outcomes are dependent on the toxin type, its concentration, and the targeted ion channel or cellular component.
Quantitative Analysis of Toxin Activity
The following table summarizes the quantitative effects of representative sea anemone toxins on various parameters of cardiac cell function. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions across different studies.
Toxin Class
Toxin Example
Target(s)
Concentration
Effect on Cardiac Cells
Reference
Sodium Channel (NaV) Toxins
Anthopleurin-A (ApA)
Cardiac NaV channels
0.2 x 10⁻⁸ M and higher
Increased force of contraction in isolated cat heart papillary muscles.[1]
Threshold for decreased left ventricular pressure, arrhythmia, and LDH release in isolated rat hearts.
Cell membrane (sphingomyelin)
10 nM
Left ventricular pressure dropped to 14% of control, and coronary flow to 9% of control, followed by cardiac arrest.
Mechanisms of Action and Signaling Pathways
The diverse effects of sea anemone toxins stem from their distinct molecular mechanisms. NaV and KV channel toxins modulate the electrical activity of cardiomyocytes, while cytolysins physically disrupt the cell membrane. These initial events trigger a cascade of downstream signaling pathways.
Sodium Channel (NaV) Toxins: Prolonging the Action Potential
Toxins such as Anthopleurin-A (ApA) and ATX-II bind to site 3 on the voltage-gated sodium channels of cardiac cells. This binding slows the inactivation of the channel, leading to a prolonged influx of sodium ions during the action potential. The sustained depolarization prolongs the action potential duration, which in turn affects excitation-contraction coupling. The increased intracellular sodium concentration can lead to a reversal of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions and an enhanced contractile force (positive inotropy). However, this can also lead to calcium overload, which is a key trigger for cardiac arrhythmias and cell death.
Signaling pathway of NaV channel toxins in cardiomyocytes.
Sea anemone toxins that target potassium channels can have varied effects depending on the specific channel they block. For instance, toxins that block delayed rectifier potassium channels, such as the hERG channel, can prolong the action potential duration by delaying repolarization. This can contribute to an increased risk of early afterdepolarizations and arrhythmias. Other KV channel toxins may target different potassium channels involved in shaping the cardiac action potential.
Signaling pathway of KV channel toxins in cardiomyocytes.
Cytolysins: Disrupting Membrane Integrity
Cytolysins, such as Equinatoxin II and Sticholysins, are pore-forming toxins that bind to sphingomyelin in the cardiac cell membrane. Upon binding, these toxins oligomerize and insert into the membrane, forming pores that disrupt the cell's ionic homeostasis. The formation of these pores leads to an uncontrolled influx of ions, including a massive entry of calcium. This sudden and large increase in intracellular calcium activates various downstream pathways, leading to hypercontracture, mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, necrotic or apoptotic cell death.
Signaling pathway of cytolysins in cardiomyocytes.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effects of sea anemone toxins on cardiac cells.
Isolation and Culture of Adult Rat Cardiomyocytes
This protocol describes the isolation of viable cardiomyocytes from adult rat hearts using a Langendorff perfusion system.
Materials:
Perfusion buffer (e.g., Krebs-Henseleit buffer)
Digestion buffer (perfusion buffer with collagenase and hyaluronidase)
Stopping buffer (perfusion buffer with a higher concentration of calcium)
Culture medium (e.g., M199)
Langendorff perfusion apparatus
Procedure:
Anesthetize the rat and perform a thoracotomy to expose the heart.
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
Perfuse the heart with oxygenated perfusion buffer at 37°C to wash out the blood.
Switch to the digestion buffer and perfuse until the heart becomes flaccid.
Remove the heart from the apparatus, trim away the atria, and gently mince the ventricular tissue.
Further dissociate the cells by gentle trituration in the digestion buffer.
Filter the cell suspension to remove undigested tissue.
Gradually reintroduce calcium by resuspending the cells in stopping buffer.
Centrifuge the cells at a low speed and resuspend them in culture medium.
Plate the cardiomyocytes on laminin-coated dishes for subsequent experiments.
Workflow for cardiomyocyte isolation.
Patch-Clamp Electrophysiology for Recording Cardiac Sodium Currents
This protocol outlines the whole-cell patch-clamp technique to record sodium currents in isolated cardiomyocytes.
Materials:
Patch-clamp amplifier and data acquisition system
Micromanipulator and microscope
Borosilicate glass capillaries for pulling pipettes
External solution (e.g., Tyrode's solution)
Internal solution (pipette solution) containing appropriate ions and buffers
Procedure:
Prepare patch pipettes with a resistance of 1-3 MΩ when filled with internal solution.
Plate isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with external solution.
Approach a single cardiomyocyte with the patch pipette and form a high-resistance (giga-ohm) seal.
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
Apply a voltage-clamp protocol to elicit and record sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then applying depolarizing voltage steps.
Record the resulting currents before and after the application of the sea anemone toxin to observe its effects on current amplitude and kinetics.
Intracellular Calcium Imaging using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to toxin application using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
Fura-2 AM (acetoxymethyl ester)
Pluronic F-127
Hanks' Balanced Salt Solution (HBSS)
Fluorescence microscope with an excitation wavelength switcher (340/380 nm) and an emission filter (~510 nm)
Image acquisition and analysis software
Procedure:
Load isolated cardiomyocytes with Fura-2 AM (typically 1-5 µM) in HBSS containing a low concentration of Pluronic F-127 for 30-60 minutes at room temperature.[4][5][6]
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.[4]
Mount the coverslip with the loaded cells onto the microscope stage and perfuse with HBSS.
Record baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and capturing the emission at 510 nm.
Apply the sea anemone toxin at the desired concentration and continue recording the fluorescence ratio.
The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.
Cell Viability Assessment using the MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effects of sea anemone toxins.
Materials:
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Multi-well spectrophotometer
Procedure:
Plate cardiomyocytes in a 96-well plate and allow them to adhere.
Treat the cells with various concentrations of the sea anemone toxin for a defined period (e.g., 24 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][8]
Add the solubilization solution to each well to dissolve the formazan crystals.[7][8]
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
This guide provides a foundational understanding of the complex interactions between sea anemone toxins and cardiac cells. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to unraveling the therapeutic and toxicological potential of these fascinating marine compounds. Further investigation is warranted to fully elucidate the intricate signaling networks and to explore the potential for developing novel cardiac drugs based on these natural toxins.
Validating Anthopleurin-A's Effects on Voltage-Gated Sodium Channels with Tetrodotoxin Block: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Anthopleurin-A (Ap-A), a polypeptide toxin from the sea anemone Anthopleura xanthogrammica, with other sod...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Anthopleurin-A (Ap-A), a polypeptide toxin from the sea anemone Anthopleura xanthogrammica, with other sodium channel modulators. It details the experimental validation of its effects using the classic pharmacological tool, tetrodotoxin (TTX), and offers insights into its potential as a selective cardiac sodium channel modulator.
Anthopleurin-A is a potent modulator of voltage-gated sodium channels (NaV), primarily acting by slowing their inactivation.[1][2] This results in a prolonged inward sodium current during an action potential, which has significant effects on excitable tissues such as cardiac muscle and neurons. A key characteristic of Ap-A is its preferential activity on the cardiac sodium channel isoform, NaV1.5, which is relatively resistant to the pore-blocking toxin, tetrodotoxin (TTX).[3][4] This differential sensitivity to TTX provides a robust method for isolating and validating the specific effects of Ap-A on cardiac tissue.
Mechanism of Action: A Tale of Two Toxins
Anthopleurin-A and Tetrodotoxin target distinct sites on the voltage-gated sodium channel, leading to different functional outcomes.
Anthopleurin-A (Ap-A): Binds to neurotoxin receptor site 3 on the extracellular loop of domain IV of the NaV channel α-subunit.[1][5] This binding does not block the channel pore but rather traps the voltage sensor of domain IV in its activated state, thereby inhibiting the fast inactivation process. The result is a persistent sodium current.
Tetrodotoxin (TTX): A potent neurotoxin that physically blocks the outer pore of most voltage-gated sodium channels, preventing the passage of sodium ions.[6][7] However, the cardiac sodium channel isoform, NaV1.5, possesses amino acid variations in the pore region that confer a much lower affinity for TTX, making it "TTX-resistant".[4][6]
This fundamental difference in their mechanism and isoform selectivity is the cornerstone of the experimental design for validating Ap-A's effects. By applying TTX to a preparation containing various NaV channel subtypes, researchers can effectively silence the TTX-sensitive neuronal and skeletal muscle channels, thereby isolating the activity of Ap-A on the TTX-resistant cardiac channels.
Comparative Analysis of Sodium Channel Modulators
To understand the unique properties of Anthopleurin-A, it is essential to compare it with other well-characterized sodium channel modulators. Veratridine and Batrachotoxin are two such compounds that, like Ap-A, cause persistent activation of sodium channels but through different mechanisms and with varying degrees of isoform selectivity.
Feature
Anthopleurin-A (Ap-A)
Veratridine
Batrachotoxin (BTX)
Mechanism of Action
Slows inactivation by binding to site 3
Binds to site 2, causes persistent activation
Binds to site 2, causes persistent activation and shifts voltage dependence
Primary Target
Voltage-gated sodium channels
Voltage-gated sodium channels
Voltage-gated sodium channels
Effect on Channel Gating
Delays fast inactivation
Causes persistent activation
Causes persistent activation, shifts activation to more negative potentials
Isoform Selectivity
Preferential for cardiac NaV1.5 (TTX-resistant) over neuronal isoforms (TTX-sensitive)[3]
Affects both TTX-sensitive and TTX-resistant channels, with more pronounced effects on TTX-sensitive channels[8][9]
Affects both TTX-sensitive and TTX-resistant channels[2]
Validation with TTX
Used to isolate and confirm effects on TTX-resistant cardiac channels
Can be used to differentiate effects on TTX-sensitive vs. TTX-resistant populations
Can be used to study its effects on TTX-resistant channels in the presence of TTX
Experimental Validation: Protocols and Workflows
The validation of Anthopleurin-A's effects on cardiac sodium channels using a tetrodotoxin block is a well-established experimental paradigm. The following sections detail the necessary protocols and workflows.
Experimental Workflow for Validating Anthopleurin-A Effects
Caption: Experimental workflow for validating Anthopleurin-A effects using TTX.
This protocol outlines the key steps for performing whole-cell patch-clamp recordings to investigate the effects of Anthopleurin-A and TTX on voltage-gated sodium channels in isolated cardiac myocytes or a heterologous expression system (e.g., HEK293 cells expressing NaV1.5).
I. Cell Preparation
Isolation of Adult Ventricular Myocytes:
Anesthetize the animal (e.g., rat, guinea pig) and perform a thoracotomy to expose the heart.[10][11]
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.[12]
Perfuse the heart with a calcium-free buffer to stop contractions and wash out blood.
Switch to a perfusion solution containing digestive enzymes (e.g., collagenase, protease) to dissociate the tissue.[10]
Mechanically dissociate the ventricles in a high-potassium storage solution to obtain individual rod-shaped myocytes.[13]
Cell Culture and Transfection (for heterologous expression):
Culture HEK293 cells in appropriate media.
Transfect cells with a plasmid encoding the desired sodium channel α-subunit (e.g., human NaV1.5/SCN5A).
Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
Allow 24-48 hours for channel expression before recording.
II. Electrophysiological Recording
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.
Solutions:
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
Recording Setup:
Transfer isolated myocytes or transfected HEK293 cells to a recording chamber on an inverted microscope.
Continuously perfuse the chamber with the external solution.
Whole-Cell Configuration:
Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.[14]
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
Data Acquisition:
Use a patch-clamp amplifier and data acquisition software to control the membrane potential and record the resulting currents.
Hold the cell at a negative potential (e.g., -120 mV) to ensure all sodium channels are in the closed, resting state.
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV) to elicit sodium currents.
III. Pharmacological Application
Baseline Recording: Record stable baseline sodium currents for a few minutes.
Application of Anthopleurin-A: Perfuse the chamber with the external solution containing the desired concentration of Anthopleurin-A (e.g., 10-100 nM).
Recording with Anthopleurin-A: After a few minutes of perfusion to allow for drug equilibration, record the sodium currents in the presence of Ap-A. A significant slowing of the current inactivation should be observed.
Application of Tetrodotoxin:
To validate the effect on TTX-resistant channels, first, wash out the Anthopleurin-A.
Then, perfuse the chamber with an external solution containing a high concentration of TTX (e.g., 300 nM - 1 µM) to block any TTX-sensitive channels. Record the remaining current.
Subsequently, co-apply Anthopleurin-A and TTX. The observed slowing of inactivation should persist, confirming the effect of Ap-A on the TTX-resistant NaV1.5 channels.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the molecular interactions and the logical framework for the experimental validation.
Caption: Anthopleurin-A and Tetrodotoxin interaction with the NaV channel.
Caption: Logical framework for validating Anthopleurin-A's isoform selectivity.
Conclusion
The use of tetrodotoxin as a pharmacological tool is indispensable for validating the effects of sodium channel modulators like Anthopleurin-A. The pronounced resistance of the cardiac NaV1.5 channel to TTX allows for the clear demonstration of Ap-A's preferential action on this isoform. This experimental paradigm, coupled with detailed electrophysiological analysis, provides a robust framework for characterizing novel cardiac-selective sodium channel modulators, a critical step in the development of new therapeutic agents for cardiovascular diseases.
A Head-to-Head Comparison of Inotropic Agents: Anthopleurin-A vs. Digitalis Glycosides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inotropic properties of the sea anemone polypeptide Anthopleurin-A and the well-established digitalis gl...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inotropic properties of the sea anemone polypeptide Anthopleurin-A and the well-established digitalis glycosides. This analysis is supported by a review of experimental data, detailed methodologies, and a focus on their distinct mechanisms of action.
The quest for effective and safe inotropic agents to manage cardiac contractility remains a significant focus in cardiovascular pharmacology. While digitalis glycosides have been a cornerstone of therapy for centuries, novel agents like Anthopleurin-A present promising alternatives with potentially different therapeutic profiles. This guide delves into a direct comparison of these two classes of compounds, offering a comprehensive overview for research and development.
Mechanism of Action: Two Distinct Pathways to Increase Contractility
The fundamental difference between Anthopleurin-A and digitalis glycosides lies in their molecular targets and the subsequent signaling cascades they trigger to enhance myocardial contraction.
Digitalis Glycosides: The Sodium Pump Inhibitors
Digitalis glycosides, such as digoxin, exert their inotropic effect by inhibiting the Na+/K+-ATPase pump on the surface of cardiac muscle cells (cardiomyocytes).[1][2][3][4][5] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), causing less calcium to be extruded from the cell and more to be retained.[1][2][3] The resulting increase in intracellular calcium concentration enhances the storage of calcium in the sarcoplasmic reticulum and leads to a more forceful contraction of the heart muscle.[1][2]
Anthopleurin-A: Modulating the Sodium Channel
In contrast, Anthopleurin-A, a polypeptide derived from the sea anemone Anthopleura xanthogrammica, acts on voltage-gated sodium channels in cardiomyocytes.[6] Specifically, it binds to site 3 of the channel, slowing its inactivation.[6][7][8] This prolonged opening of the sodium channels leads to an increased influx of sodium ions during the action potential.[9][10] Similar to the downstream effect of digitalis, this elevation in intracellular sodium concentration indirectly leads to an increase in intracellular calcium levels via the sodium-calcium exchanger, ultimately augmenting the force of cardiac contraction.[6]
Quantitative Comparison of Inotropic Effects
Experimental studies have provided valuable quantitative data to compare the potency, efficacy, and safety of Anthopleurin-A and digitalis glycosides. The following table summarizes key findings from a comparative study.
Parameter
Anthopleurin-A
Digitalis Glycosides (Digoxin)
Reference
Mechanism of Action
Slows inactivation of voltage-gated sodium channels
Experimental Protocols: A Glimpse into the Methodology
To ensure the reproducibility and critical evaluation of the cited data, understanding the experimental methodologies is crucial. Below are representative protocols for assessing the inotropic effects of these compounds.
In Vitro Analysis of Inotropy in Isolated Papillary Muscle
Tissue Preparation: Papillary muscles are dissected from the right ventricle of a suitable animal model (e.g., cat, rabbit) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).
Stimulation and Recording: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz). The developed tension (contractile force) is measured using a force-displacement transducer and recorded.
Drug Administration: After a stabilization period, cumulative concentrations of either Anthopleurin-A or a digitalis glycoside are added to the organ bath.
Data Analysis: The changes in contractile force are measured at each concentration to construct a dose-response curve and determine parameters like the EC50 (the concentration that produces 50% of the maximal effect).
In Vivo Assessment of Cardiac Contractility in Anesthetized Animals
Animal Preparation: An appropriate animal model (e.g., dog) is anesthetized, and catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug administration, respectively. A pressure transducer catheter is placed in the left ventricle to measure ventricular pressure.
Hemodynamic Monitoring: Baseline measurements of heart rate, blood pressure, and left ventricular developed pressure (LVDP) and its first derivative (dP/dt), an index of contractility, are recorded.
Drug Infusion: A continuous intravenous infusion of either Anthopleurin-A or a digitalis glycoside is administered at a controlled rate.
Data Collection and Analysis: Hemodynamic parameters are continuously monitored and recorded. The dose-response relationship for the inotropic effect is determined by analyzing the changes in dP/dt at different infusion rates. The therapeutic index can be calculated by comparing the effective dose to the dose that produces toxic effects (e.g., arrhythmias).
Visualizing the Signaling Pathways
To further elucidate the distinct mechanisms of action, the following diagrams illustrate the signaling pathways of digitalis glycosides and Anthopleurin-A.
Signaling pathway of digitalis glycosides.
Signaling pathway of Anthopleurin-A.
Conclusion
Anthopleurin-A and digitalis glycosides represent two distinct classes of inotropic agents with different molecular targets and mechanisms of action. While both ultimately lead to an increase in intracellular calcium and enhanced cardiac contractility, the significantly higher potency and therapeutic index observed for Anthopleurin-A in preclinical studies suggest it may hold promise as a novel therapeutic agent.[6][11] Further research is warranted to fully elucidate the clinical potential and safety profile of Anthopleurin-A and its analogs. This comparative guide provides a foundational understanding for researchers and drug developers exploring the next generation of inotropic therapies.
Unraveling Cardiotonic Mechanisms: A Comparative Guide to Ouabain and Anthopleurin-A on Ventricular Muscle
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the differential effects of ouabain, a classic cardiac glycoside, and Anthopleurin-A, a sea anemone polypept...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the differential effects of ouabain, a classic cardiac glycoside, and Anthopleurin-A, a sea anemone polypeptide, on ventricular muscle. This analysis is supported by experimental data, detailed methodologies, and visual representations of their distinct mechanisms of action.
Ouabain and Anthopleurin-A both exhibit positive inotropic effects on ventricular muscle, yet their underlying mechanisms, electrophysiological signatures, and safety profiles differ significantly. Understanding these differences is crucial for the development of novel cardiotonic agents with improved therapeutic windows.
Quantitative Comparison of Inotropic and Electrophysiological Effects
The following tables summarize the key quantitative differences in the effects of ouabain and Anthopleurin-A on ventricular muscle, compiled from various experimental studies.
Significantly higher than digoxin (a related cardiac glycoside)[7]
Anesthetized dogs
Mechanisms of Action and Signaling Pathways
The distinct effects of ouabain and Anthopleurin-A stem from their different molecular targets and the signaling cascades they initiate.
Ouabain's Dual Role: Ion Pump Inhibitor and Signal Transducer
Ouabain's primary mechanism involves the inhibition of the Na+/K+-ATPase pump on the cardiomyocyte membrane.[1][2][3] This leads to an increase in intracellular sodium concentration, which in turn reduces the driving force for the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium and enhanced contractility.[14]
Beyond this classical view, ouabain is now understood to act as a signaling molecule. Binding of ouabain to the Na+/K+-ATPase can trigger a cascade of intracellular events independent of changes in ion concentrations.[5][12] This includes the activation of Src kinase, transactivation of the epidermal growth factor receptor (EGFR), and subsequent activation of the Ras/Raf/MEK/ERK pathway, leading to the production of reactive oxygen species (ROS) and regulation of gene expression.[4][5][12]
Ouabain Signaling Pathway
Anthopleurin-A: A Sodium Channel Modulator
Anthopleurin-A's mechanism is more direct and focused on the voltage-gated sodium channels. It selectively binds to these channels and delays their inactivation.[4][5] This results in a persistent inward sodium current during the plateau phase of the cardiac action potential, leading to a significant prolongation of the action potential duration.[4][5][12] The prolonged depolarization increases the time for calcium influx through L-type calcium channels, thereby enhancing the intracellular calcium transient and augmenting myocardial contractility.
Anthopleurin-A Signaling Pathway
Experimental Protocols
The following are summaries of common experimental protocols used to study the effects of ouabain and Anthopleurin-A on ventricular muscle.
1. Isolated Langendorff-Perfused Heart
This ex vivo model allows for the study of drug effects on the whole heart in a controlled environment.
Preparation: Hearts are excised from anesthetized animals (e.g., rats, rabbits, guinea pigs) and cannulated via the aorta for retrograde perfusion with a warmed (37°C), oxygenated Krebs-Henseleit buffer.
Instrumentation: A latex balloon is inserted into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt). Electrodes may be placed on the epicardial surface to record an electrocardiogram (ECG).
Drug Administration: Ouabain or Anthopleurin-A is added to the perfusate at desired concentrations.
Data Acquisition: Hemodynamic parameters are continuously recorded before, during, and after drug administration.[1][15]
Langendorff-Perfused Heart Experimental Workflow
2. Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This technique allows for the detailed study of ion channel function and action potentials at the single-cell level.
Cell Isolation: Ventricular myocytes are enzymatically isolated from cardiac tissue.
Recording Configuration: The whole-cell patch-clamp configuration is typically used to record action potentials or specific ion currents.
Solutions: The pipette solution mimics the intracellular ionic composition, while the bath solution mimics the extracellular environment. Specific ion channel blockers can be used to isolate the current of interest.
Drug Application: Ouabain or Anthopleurin-A is applied to the bath solution.
Data Analysis: Changes in action potential parameters (e.g., duration, amplitude) and ion channel kinetics are analyzed.[16][17]
3. Calcium Imaging in Isolated Cardiomyocytes
This method is used to visualize and quantify changes in intracellular calcium concentration.
Cell Preparation: Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
Imaging: A fluorescence microscope, often a confocal microscope, is used to excite the dye and capture the emitted fluorescence.
Drug Perfusion: The cells are perfused with solutions containing ouabain or Anthopleurin-A.
Data Quantification: The change in fluorescence intensity is used to calculate the intracellular calcium concentration or to analyze the characteristics of calcium transients and sparks.
Concluding Remarks
Ouabain and Anthopleurin-A represent two distinct classes of cardiotonic agents with different mechanisms of action and safety profiles. Ouabain's inhibition of the Na+/K+-ATPase and its role as a signal transducer provide a potent but potentially toxic inotropic effect, often associated with a shortening of the action potential and a higher risk of arrhythmias. In contrast, Anthopleurin-A's targeted modulation of sodium channels leads to a pronounced prolongation of the action potential and a positive inotropic effect that appears to be better maintained under ischemic conditions, suggesting a potentially wider therapeutic window. The detailed understanding of these differential effects, as outlined in this guide, is paramount for the rational design of future cardiac therapies that can maximize efficacy while minimizing adverse effects.
Unveiling the Selectivity of Anthopleurin-A: A Comparative Guide to its Cross-Reactivity with Sodium Channel Subtypes
For researchers, scientists, and drug development professionals, understanding the precise interactions of toxins with their targets is paramount. Anthopleurin-A (ApA), a polypeptide toxin isolated from the sea anemone A...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the precise interactions of toxins with their targets is paramount. Anthopleurin-A (ApA), a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica, has garnered significant interest for its potent effects on voltage-gated sodium channels (Nav). This guide provides a comprehensive comparison of ApA's cross-reactivity with various sodium channel subtypes, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Anthopleurin-A is known to bind to neurotoxin receptor site 3 on the alpha subunit of sodium channels, causing a delay in channel inactivation.[1][2] This mode of action leads to a prolonged sodium influx during an action potential, resulting in a positive inotropic effect in cardiac muscle.[3][4] However, the therapeutic potential and experimental utility of ApA are intrinsically linked to its selectivity for different Nav channel isoforms, which are expressed in various tissues and implicated in a range of physiological and pathological processes.
Comparative Analysis of Anthopleurin-A Activity Across Sodium Channel Subtypes
Experimental evidence, primarily from electrophysiological and ion flux assays, has demonstrated that Anthopleurin-A exhibits a marked preference for the cardiac sodium channel subtype, Nav1.5, over neuronal subtypes.[5][6] This selectivity is a key factor in its pronounced cardiotonic effects. The following table summarizes the quantitative data on the cross-reactivity of ApA with different sodium channel subtypes.
Note: "Neuronal Channels" in this context is a generalized term from initial studies. Further research is needed to delineate the specific affinities for each neuronal subtype (Nav1.1-1.3, 1.6-1.9).
The data clearly indicates a significantly higher affinity of ApA for the cardiac Nav1.5 channel compared to a general population of neuronal channels. Studies utilizing chimeric channels, where domains are swapped between different isoforms, have suggested that domain 4 of the sodium channel is a key determinant of this selectivity for ApA.[7]
Experimental Methodologies
The investigation of Anthopleurin-A's interaction with sodium channel subtypes predominantly relies on two key experimental techniques: whole-cell patch clamp electrophysiology and ion flux assays.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of the ion currents flowing through the sodium channels in the membrane of a single cell.
Protocol Outline:
Cell Preparation: Mammalian cells (e.g., HEK293 or CHO cells) are transiently or stably transfected with the specific human Nav channel subtype of interest (e.g., Nav1.5, Nav1.2).
Cell Culture: Transfected cells are cultured for 24-48 hours to allow for channel expression.
Electrophysiological Recording:
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.
A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
The membrane potential is clamped at a holding potential (e.g., -100 mV) where the sodium channels are in a closed state.
Depolarizing voltage steps are applied to activate the sodium channels, and the resulting inward sodium current is recorded.
Toxin Application: Anthopleurin-A is applied to the extracellular solution at varying concentrations.
Data Analysis: The effect of ApA on the sodium current is quantified by measuring changes in the peak current amplitude and the rate of inactivation. Dose-response curves are generated to determine the EC50 or IC50 values, representing the concentration of ApA required to elicit a half-maximal effect.
Ion Flux Assay
This method provides an indirect measure of channel activity by quantifying the influx of ions (or a surrogate) through the channels.
Protocol Outline:
Cell Preparation and Culture: Similar to the electrophysiology protocol, cells expressing the target Nav channel subtype are prepared.
Loading with Indicator: Cells are loaded with a radioactive ion (e.g., 22Na+) or a fluorescent indicator that is sensitive to a surrogate ion (e.g., a thallium-sensitive dye).
Channel Activation: The sodium channels are activated using a depolarizing stimulus, such as a high concentration of potassium in the extracellular solution or a chemical activator like veratridine.
Toxin Incubation: The cells are incubated with varying concentrations of Anthopleurin-A.
Measurement of Ion Flux:
For radioactive assays, the amount of radioactivity inside the cells is measured after a specific incubation period.
For fluorescent assays, the change in fluorescence intensity upon ion influx is measured using a plate reader.
Data Analysis: The effect of ApA on ion flux is determined, and dose-response curves are constructed to calculate the potency of the toxin.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in assessing the cross-reactivity of Anthopleurin-A and its mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for assessing Anthopleurin-A cross-reactivity.
Caption: Mechanism of action of Anthopleurin-A on sodium channels.
Conclusion
Anthopleurin-A demonstrates significant cross-reactivity with different sodium channel subtypes, exhibiting a clear preference for the cardiac isoform Nav1.5. This selectivity, quantified through electrophysiological and ion flux assays, underpins its potent cardiotonic effects. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the nuanced interactions of ApA and other toxins with specific sodium channel subtypes, ultimately contributing to the development of more targeted therapeutic agents. Future studies focusing on a broader range of neuronal Nav channel isoforms are warranted to build a more complete picture of Anthopleurin-A's selectivity profile.
Unraveling the Bioactivity of Anthopleurin-A: A Guide to Identifying Active Residues via Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Anthopleurin-A (ApA) and its closely related counterpart, Anthopleurin-B (ApB), with a focus on identifying ke...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Anthopleurin-A (ApA) and its closely related counterpart, Anthopleurin-B (ApB), with a focus on identifying key amino acid residues responsible for their potent effects on voltage-gated sodium channels. While direct quantitative data from site-directed mutagenesis studies on ApA is limited in the public domain, this document leverages available information on ApB and the structural differences between the two toxins to infer functionally significant residues in ApA. We present detailed experimental protocols for site-directed mutagenesis, protein expression and purification, and functional analysis, alongside visualizations to elucidate the experimental workflow and the toxin's mechanism of action.
Comparative Analysis of Anthopleurin-A and -B
Anthopleurin-A and -B are polypeptide toxins isolated from the sea anemone Anthopleura xanthogrammica. Both toxins modulate the function of voltage-gated sodium channels (Nav), primarily by slowing their inactivation.[1][2] This effect leads to a prolonged influx of sodium ions during an action potential, resulting in a positive inotropic effect on cardiac muscle.[3][4] Despite their high sequence homology, Anthopleurin-B is reported to be approximately 10 to 12.5 times more potent as a heart stimulant than Anthopleurin-A.[5][6] The seven amino acid differences between them are therefore crucial in determining their bioactivity and isoform selectivity.[6][7]
Table 1: Amino Acid Sequence Comparison of Anthopleurin-A and Anthopleurin-B [6]
Residue Position
Anthopleurin-A (ApA)
Anthopleurin-B (ApB)
3
Ser
Pro
12
Ser
Arg
13
Val
Pro
21
Thr
Ile
24
Leu
Phe
42
Thr
Asn
49
Gln
Lys
The substitutions at positions 12 and 49 from neutral or polar residues in ApA to positively charged residues in ApB are suggested to be particularly important for the enhanced activity and altered isoform selectivity of ApB.[8]
Impact of Anthopleurin-A on Sodium Channel Kinetics
While specific data on ApA mutants is scarce, studies on the wild-type toxin provide a baseline for its activity. Anthopleurin-A prolongs the open state of the sodium channel by inhibiting its fast inactivation.[1][2] This is observed as a significant slowing of the decay of the sodium current (INa) in electrophysiological recordings.[9][10]
Table 2: Electrophysiological Effects of Wild-Type Anthopleurin-A on Cardiac Sodium Channels
This protocol describes a typical method for introducing point mutations into the gene encoding Anthopleurin-A.
Template Preparation: A plasmid containing the synthetic gene for Anthopleurin-A is used as the template.
Primer Design: Two complementary mutagenic primers (25-45 bases) are designed. The desired mutation is located at the center of the primers, flanked by 10-15 bases of correct sequence on both sides. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.
PCR Amplification: A high-fidelity DNA polymerase (e.g., PfuUltra) is used for the PCR reaction to minimize secondary mutations. The reaction mixture typically contains the template DNA, mutagenic primers, dNTPs, and the polymerase buffer.
Cycling Conditions:
Initial Denaturation: 95°C for 1 minute.
18 Cycles:
Denaturation: 95°C for 50 seconds.
Annealing: 60°C for 50 seconds.
Extension: 68°C for 1 minute/kb of plasmid length.
Final Extension: 68°C for 7 minutes.
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
Transformation: The DpnI-treated plasmid is transformed into competent E. coli cells.
Selection and Sequencing: Transformed cells are plated on a selective medium. Individual colonies are picked, and the plasmid DNA is isolated and sequenced to confirm the desired mutation.
Expression and Purification of Mutant Anthopleurin-A
Expression: The plasmid containing the mutant Anthopleurin-A gene is transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)). The expression is typically induced by IPTG. For toxins, it is common to express them as a fusion protein with a cleavable tag (e.g., His-tag or GST-tag) to facilitate purification and minimize toxicity to the host cells.[11]
Cell Lysis: The bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization.
Purification: The mutant protein is purified from the cell lysate using affinity chromatography corresponding to the fusion tag.
Cleavage and Further Purification: The fusion tag is cleaved off using a specific protease (e.g., thrombin or TEV protease). The cleaved toxin is then further purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure sample.
Verification: The purity and identity of the mutant protein are confirmed by SDS-PAGE and mass spectrometry.
Electrophysiology Assay for Functional Analysis
The activity of the mutant Anthopleurin-A proteins is assessed by measuring their effects on voltage-gated sodium channels expressed in a heterologous system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells).
Cell Preparation: Cells are transiently or stably transfected with the cDNA encoding the desired sodium channel subtype (e.g., Nav1.5 for cardiac channels).
Whole-Cell Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the sodium currents from single cells.
Application of Toxin: After establishing a stable baseline recording, the mutant Anthopleurin-A is applied to the cell via the extracellular solution at various concentrations.
Data Acquisition and Analysis: The sodium currents are recorded before and after the application of the toxin. The effects on various parameters, such as the peak current amplitude, the rate of inactivation, and the voltage-dependence of activation and inactivation, are measured and compared to the effects of the wild-type toxin.
Visualizing the Process and Mechanism
Caption: Experimental workflow for site-directed mutagenesis of Anthopleurin-A.
Caption: Mechanism of action of Anthopleurin-A on voltage-gated sodium channels.
Comparative Analysis of Synthetic Anthopleurin-A's Inotropic Activity
For researchers and drug development professionals exploring novel positive inotropic agents, synthetic Anthopleurin-A (AP-A) presents a compelling profile with a distinct mechanism of action compared to conventional the...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and drug development professionals exploring novel positive inotropic agents, synthetic Anthopleurin-A (AP-A) presents a compelling profile with a distinct mechanism of action compared to conventional therapies. This guide provides a comparative analysis of synthetic AP-A against established inotropic drugs—digoxin, dobutamine, and milrinone—supported by experimental data to inform preclinical and clinical research decisions.
Overview of Inotropic Agents
Positive inotropic agents are critical in the management of heart failure and cardiogenic shock, as they enhance myocardial contractility. While traditional agents have proven efficacy, they are often associated with limitations such as arrhythmogenic potential and increased myocardial oxygen demand. Synthetic AP-A, a polypeptide originally isolated from sea anemones, offers a novel approach by targeting voltage-gated sodium channels.[1]
Comparison of Inotropic Performance
The positive inotropic effect of synthetic AP-A has been demonstrated to be potent, showing significant increases in myocardial contractile force. Experimental data highlights its superiority in certain aspects when compared to digoxin, a long-standing cardiac glycoside.
Table 1: In Vitro and In Vivo Potency Comparison of Anthopleurin-A and Digoxin
While direct comparative quantitative data between AP-A, dobutamine, and milrinone is limited in the reviewed literature, their established dose-response relationships provide a basis for indirect comparison.
Table 2: Dose-Response Characteristics of Dobutamine and Milrinone
Loading dose: 25-50 mcg/kg over 10 min, followed by infusion of 0.375-0.75 mcg/kg/min[5]
Increased cardiac output and decreased pulmonary capillary wedge pressure.
Mechanisms of Action and Signaling Pathways
The inotropic effects of AP-A, digoxin, dobutamine, and milrinone are mediated by distinct molecular mechanisms, which are crucial for understanding their efficacy and potential side effects.
Anthopleurin-A
Anthopleurin-A binds to the extracellular side of voltage-gated sodium channels (Nav) in cardiomyocytes.[6] This interaction slows the inactivation of the sodium channels, leading to a prolonged inward sodium current during the action potential. The increased intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and a subsequent increase in intracellular calcium concentration. This elevation in cytosolic calcium enhances the contractility of the cardiac muscle.
A Comparative Analysis of Anthopleurin-A's Therapeutic Index for Cardiotonic Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the therapeutic index of Anthopleurin-A (AP-A) with other prominent cardiotonic agents. The data presented...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Anthopleurin-A (AP-A) with other prominent cardiotonic agents. The data presented is supported by experimental findings to offer an objective evaluation of its potential as a therapeutic agent for conditions requiring positive inotropic support.
Executive Summary
Anthopleurin-A, a polypeptide derived from the sea anemone Anthopleura xanthogrammica, has demonstrated a significantly wider therapeutic window in preclinical studies compared to the traditional cardiac glycoside, digoxin. This suggests a potentially safer pharmacological profile. This guide will delve into the quantitative data supporting this claim, compare its mechanism of action with other inotropes like dobutamine and milrinone, and provide detailed experimental protocols for validating these findings.
Comparative Analysis of Therapeutic Indices
Drug
Therapeutic Index (TI) (in dogs)
Effective Dose (ED) for 25% Increase in Contractile Force (in dogs)
The distinct mechanisms of action of these cardiotonic agents are crucial for understanding their efficacy and potential side effects.
Anthopleurin-A: AP-A selectively binds to site 3 of the cardiac voltage-gated sodium channel (Nav1.5). This binding slows the inactivation of the channel, leading to a prolonged influx of sodium ions during the action potential. The increased intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), resulting in a greater influx of calcium ions into the cardiomyocyte. This elevation in intracellular calcium enhances the force of myocardial contraction.
Anthopleurin-A Signaling Pathway
Digoxin: This cardiac glycoside inhibits the sodium-potassium ATPase pump (Na+/K+ pump) on the cardiomyocyte membrane. This inhibition leads to an increase in intracellular sodium, which, similar to AP-A, promotes calcium influx via the NCX, thereby increasing contractility.
Dobutamine: As a primary β1-adrenergic receptor agonist, dobutamine mimics the effect of adrenaline on the heart. Activation of β1 receptors leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), leading to the phosphorylation of calcium channels and other proteins, resulting in increased calcium influx and enhanced contractility.
Milrinone: Milrinone is a phosphodiesterase 3 (PDE3) inhibitor. PDE3 is an enzyme that breaks down cAMP. By inhibiting PDE3, milrinone increases intracellular cAMP levels, leading to a similar downstream signaling cascade as dobutamine, resulting in a positive inotropic effect.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the therapeutic index of cardiotonic agents.
In Vivo Determination of Therapeutic Index in a Canine Model
This protocol is designed to determine the therapeutic and lethal doses of a novel cardiotonic agent like Anthopleurin-A and compare it to a standard drug such as digoxin.
1. Animal Model and Preparation:
Species: Beagle dogs (n=8-10 per group).
Anesthesia: Anesthetize with an appropriate agent (e.g., sodium pentobarbital).
Instrumentation:
Insert a catheter into the femoral vein for drug administration.
Place a catheter in the femoral artery to monitor blood pressure.
Insert a left ventricular catheter to measure left ventricular pressure (LVP) and its first derivative (dP/dt), an indicator of myocardial contractility.
Attach ECG leads to monitor heart rate and rhythm.
2. Experimental Workflow:
In Vivo Therapeutic Index Determination Workflow
3. Data Collection and Analysis:
Record baseline hemodynamic parameters for at least 30 minutes.
Administer the test compound (e.g., Anthopleurin-A) or the reference compound (e.g., digoxin) via continuous intravenous infusion at a progressively increasing dose rate.
Continuously record all hemodynamic parameters.
The effective dose (ED) is defined as the dose that produces a predetermined increase in myocardial contractility (e.g., a 25% increase in dP/dt max).
The lethal dose (LD) is determined as the dose at which irreversible cardiac events, such as ventricular fibrillation, occur.
The therapeutic index is calculated as the ratio of the mean lethal dose to the mean effective dose.
In Vitro Assessment of Positive Inotropic Effects using the Langendorff Isolated Heart Preparation
This ex vivo method allows for the study of a drug's direct effect on the heart, independent of systemic physiological responses.
1. Heart Preparation:
Animal Model: Rabbit or guinea pig.
Anesthesia and Heparinization: Anesthetize the animal and administer heparin to prevent blood clotting.
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
Cannulation: Cannulate the aorta on the Langendorff apparatus for retrograde perfusion.
2. Experimental Setup and Perfusion:
Perfusion Buffer: Perfuse the heart with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
Instrumentation:
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
Place electrodes on the epicardium to record an electrocardiogram (ECG).
3. Experimental Protocol:
Allow the heart to stabilize for a 20-30 minute equilibration period.
Record baseline measurements of left ventricular developed pressure (LVDP), heart rate, and coronary flow.
Introduce the test compound into the perfusion buffer at increasing concentrations.
Record the changes in LVDP, heart rate, and coronary flow at each concentration to generate a dose-response curve.
From the dose-response curve, determine the EC50 (the concentration that produces 50% of the maximal response), which is a measure of the drug's potency.
Anthopleurin-A: A Comparative Analysis of its Effects on Mammalian versus Insect Sodium Channels
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the effects of Anthopleurin-A (ApA), a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Anthopleurin-A (ApA), a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica, on voltage-gated sodium channels (Nav) in mammals and insects. ApA is a potent modulator of Nav channels, primarily targeting the process of fast inactivation. Understanding its differential effects is crucial for its application as a pharmacological tool and for the development of selective therapeutic agents or insecticides.
Mechanism of Action
Anthopleurin-A, like other sea anemone and scorpion α-toxins, binds to the neurotoxin receptor site 3 on the extracellular loop connecting segments S3 and S4 of domain IV of the sodium channel α-subunit.[1][2] This binding traps the voltage sensor of domain IV in its outward, activated position, thereby inhibiting the conformational changes required for fast inactivation.[1] This leads to a prolonged influx of sodium ions during membrane depolarization, resulting in a significant prolongation of the action potential.[3][4]
While the fundamental mechanism of inhibiting fast inactivation is conserved between mammals and insects, the affinity and specific electrophysiological consequences of ApA binding can differ, suggesting opportunities for selective targeting.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative effects of Anthopleurin-A on various parameters of mammalian and insect sodium channel gating. Data for mammalian channels, particularly cardiac isoforms, is well-documented. Direct quantitative data for ApA on specific insect sodium channel isoforms is less available; therefore, some data points are inferred from studies on closely related sea anemone toxins and qualitative descriptions.
Table 1: Effects of Anthopleurin-A on Sodium Channel Inactivation
The primary mechanism of action is consistent across phyla.
Time Constant of Inactivation (τh)
Increased from ~1.5 ms to ~21 ms at -30 mV in neonatal rat ventricular myocytes[3]
Significant increase, leading to a near-complete removal of fast inactivation with some sea anemone toxins[3]
ApA potently prolongs the open state of the channel. The effect on insect channels is profound, though specific time constants for ApA are not well-documented.
Persistent Sodium Current
Induces a significant persistent inward current[3]
This sustained current is responsible for the dramatic prolongation of the action potential.
Steady-State Inactivation (h∞)
Small depolarizing shift of ~1.9 mV in canine cardiac Purkinje cells[7]
Shift in the voltage-dependence of inactivation is expected, but specific values for ApA are not available.
ApA has a modest effect on the voltage-dependence of steady-state inactivation in mammalian channels.
Table 2: Effects of Anthopleurin-A on Sodium Channel Activation and Conductance
Parameter
Mammalian Sodium Channels (Cardiac, e.g., Nav1.5)
Insect Sodium Channels (e.g., para)
Key Observations
Peak Sodium Conductance (gNa)
Increased by ~38% in guinea pig ventricular myocytes[8][9]
Not quantitatively reported for ApA.
The increase in conductance in mammalian channels is likely due to an increased number of channels open at the peak current.
Voltage-Dependence of Activation (gNa/V)
Minor hyperpolarizing shift of ~2.5 mV in canine cardiac Purkinje cells[7]
Not quantitatively reported for ApA.
ApA has minimal effects on the voltage-dependence of channel opening.
Recovery from Inactivation
Slowed; the slow time constant of recovery increased from ~66 ms to ~189 ms in guinea pig ventricular myocytes[5][8]
Not quantitatively reported for ApA.
This contributes to a use-dependent block at higher stimulation frequencies.
Table 3: Potency and Selectivity of Anthopleurin-A
Parameter
Mammalian Sodium Channels
Insect Sodium Channels
Key Observations
Potency (EC50 / Kd)
High affinity for cardiac isoforms (e.g., Kd of ~2.5 nM for rat cardiac Nav1.5)[10]. Lower affinity for neuronal isoforms (e.g., Kd of ~120 nM)[10].
Generally considered less potent on insect channels compared to some other sea anemone toxins[3][11]. Specific EC50 values for ApA are not well-established.
ApA exhibits significant isoform selectivity within mammals, preferring cardiac over neuronal channels. It is reported to be more active on mammals than on crustaceans[11].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Anthopleurin-A and a typical experimental workflow for its characterization.
Caption: Mechanism of Anthopleurin-A action on a voltage-gated sodium channel.
structural comparison of Anthopleurin-A and other beta-defensin-like toxins
A deep dive into the structural nuances of Anthopleurin-A and other beta-defensin-like toxins reveals a fascinating interplay of conserved motifs and divergent evolution. This guide provides a comparative analysis of the...
Author: BenchChem Technical Support Team. Date: November 2025
A deep dive into the structural nuances of Anthopleurin-A and other beta-defensin-like toxins reveals a fascinating interplay of conserved motifs and divergent evolution. This guide provides a comparative analysis of their structural characteristics, the experimental methods used to elucidate them, and the signaling pathways they modulate, offering valuable insights for researchers in toxinology and drug development.
This report details the structural comparisons of the potent sea anemone toxin, Anthopleurin-A (AP-A), with other toxins exhibiting a beta-defensin-like fold. While sharing a common structural scaffold, these toxins display remarkable diversity in their primary sequences, disulfide connectivity, and ultimately, their biological targets and mechanisms of action. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their key structural features, the methodologies used for their characterization, and the signaling pathways they impact.
Quantitative Structural Comparison
The following table summarizes the key quantitative structural parameters of Anthopleurin-A and selected beta-defensin-like toxins.
The three-dimensional structures of these toxins are primarily determined using two key experimental techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of proteins and peptides in solution, providing insights into their dynamic nature.
Generalized Protocol for Peptide Structure Determination by NMR:
Sample Preparation: The purified peptide is dissolved in a suitable buffer, typically at a concentration of 0.5-5 mM.[7] The buffer system, salt concentration, and pH are optimized to ensure the peptide is stable, properly folded, and does not aggregate.[8][9] Deuterium oxide (D2O) is often added to the solvent for the spectrometer's lock system.[9]
NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Common 2D experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system of an amino acid residue.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), providing crucial distance restraints for structure calculation.[8]
Resonance Assignment: The acquired spectra are analyzed to assign each proton resonance to its specific amino acid in the peptide sequence.
Structural Restraint Collection: NOESY cross-peaks are converted into upper distance limits between protons. Dihedral angle restraints can be derived from coupling constants measured in COSY-type experiments.
Structure Calculation and Refinement: The collected distance and dihedral angle restraints are used as input for computational algorithms to calculate a family of 3D structures consistent with the experimental data. These structures are then refined using energy minimization protocols to produce a final, high-resolution structural ensemble. For example, the structure of Anthopleurin-A was determined using 411 interproton distance restraints from NOEs and 32 dihedral angle restraints.[2]
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of a molecule's three-dimensional structure in its crystalline state.
Generalized Protocol for Protein Structure Determination by X-ray Crystallography:
Crystallization: The purified protein is subjected to a wide range of conditions (e.g., different precipitants, pH, temperature, and protein concentrations) to induce the formation of well-ordered crystals.[10] This is often the most challenging and time-consuming step.[11]
X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[10]
Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.
Phase Determination: The "phase problem" is a central challenge in crystallography. Methods like Molecular Replacement (if a homologous structure is available) or experimental phasing techniques (e.g., MAD - Multi-wavelength Anomalous Dispersion) are used to determine the phases of the diffracted X-rays.[10]
Electron Density Map Calculation and Model Building: The diffraction intensities and phases are used to calculate an electron density map of the molecule. A three-dimensional model of the protein is then built into this map.
Structure Refinement: The initial model is refined against the experimental diffraction data to improve its accuracy and agreement with the observed data, resulting in a final, high-resolution crystal structure.[10]
Signaling Pathways and Mechanisms of Action
The structural similarities and differences between Anthopleurin-A and beta-defensin-like toxins are reflected in their distinct mechanisms of action and the signaling pathways they modulate.
Anthopleurin-A: A Potent Modulator of Voltage-Gated Sodium Channels
Anthopleurin-A exerts its potent cardiotonic and neurotoxic effects by targeting voltage-gated sodium channels (NaV).[1][12] It binds to receptor site 3 on the extracellular side of the channel, which involves the S3-S4 loop in domain IV.[12] This binding event does not block the channel but rather slows down its inactivation process.[1][13][14] The prolonged influx of sodium ions leads to an extended action potential duration and increased intracellular calcium concentration, resulting in enhanced muscle contractility.[15]
Anthopleurin-A's mechanism of action on voltage-gated sodium channels.
Beta-Defensins: Dual-Action Peptides in Immunity
Beta-defensins are key components of the innate immune system, exhibiting both direct antimicrobial activity and immunomodulatory functions.[16]
Antimicrobial Mechanism: Their cationic nature allows them to electrostatically interact with the negatively charged membranes of microbes.[16] This interaction leads to membrane permeabilization, either through the formation of pores or by disrupting the membrane integrity, ultimately causing cell lysis.[16]
Immunomodulatory Signaling: Beta-defensins can also act as signaling molecules, bridging innate and adaptive immunity. For instance, human beta-defensin 2 (hBD-2) can bind to the chemokine receptor CCR6, which is expressed on immature dendritic cells and memory T cells, thereby recruiting these immune cells to the site of infection. Some beta-defensins can also interact with Toll-like receptors (TLRs), such as TLR4, to activate downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the maturation of dendritic cells.[17]
Dual mechanism of action of beta-defensins.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the structural and functional characterization of toxins like Anthopleurin-A and beta-defensins.
A generalized workflow for toxin characterization.
Assessing the Species-Specificity of Anthopleurin-A's Actions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Anthopleurin-A (ApA), a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica, with o...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Anthopleurin-A (ApA), a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica, with other relevant compounds, focusing on its species-specific actions on voltage-gated sodium channels (Nav). The information presented herein is supported by experimental data to aid in the evaluation of ApA as a pharmacological tool and potential therapeutic lead.
Executive Summary
Anthopleurin-A is a potent cardiotonic agent that selectively targets voltage-gated sodium channels. Its primary mechanism of action involves the slowing of channel inactivation, leading to a prolonged influx of sodium ions and an increase in the duration of the action potential. This effect is particularly pronounced in cardiac tissue. Experimental evidence demonstrates a significant species- and isoform-specificity in the actions of ApA, with a notable preference for mammalian cardiac Nav channels over their neuronal counterparts and lower potency in invertebrates such as crustaceans. This guide will delve into the quantitative comparisons, underlying mechanisms, and experimental methodologies that define the unique pharmacological profile of Anthopleurin-A.
Comparative Efficacy of Anthopleurin-A and Related Toxins
The following table summarizes the half-maximal effective concentrations (EC50) of Anthopleurin-A and its close analog, Anthopleurin-B (ApB), on different subtypes of rat voltage-gated sodium channels. This data highlights the significant selectivity of ApA for the cardiac isoform (Nav1.5).
Anthopleurin-A is approximately 48-fold more potent on rat cardiac Nav1.5 channels than on neuronal Nav1.2a channels, demonstrating its significant cardiac selectivity.[1]
Anthopleurin-B, while also potent on cardiac channels, exhibits only a 50-fold selectivity for cardiac over neuronal channels, making it a less selective tool compared to ApA for targeting the heart.[2]
In general, Type I sea anemone toxins like ApA are more active on mammalian sodium channels than on those of crustaceans.[3] In contrast, other sea anemone toxins, such as those from Anemonia viridis (e.g., Av1 and Av3), are highly active in crustaceans but inactive in mice.[3]
In Vivo Species-Specific Effects
Studies in various animal models have confirmed the potent cardiotonic effects of Anthopleurin-A in mammals.
Anthopleurin-A binds to neurotoxin receptor site 3 on the extracellular loop connecting segments S3 and S4 of domain IV of the voltage-gated sodium channel α-subunit.[8] This binding traps the voltage sensor of domain IV in its activated state, thereby inhibiting the fast inactivation of the channel. The prolonged channel opening leads to an increased influx of Na+ ions during the action potential.
A Comparative Analysis of Anthopleurin-A and Veratridine on Sodium Influx
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the effects of two potent neurotoxins, Anthopleurin-A and veratridine, on sodium influx in excitable cells. B...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two potent neurotoxins, Anthopleurin-A and veratridine, on sodium influx in excitable cells. By examining their distinct mechanisms of action on voltage-gated sodium channels (Nav), this document aims to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs. The information presented is supported by experimental data and includes detailed methodologies for key assays.
Executive Summary
Anthopleurin-A, a polypeptide from sea anemones, and veratridine, a steroidal alkaloid from plants, both enhance sodium influx by targeting voltage-gated sodium channels. However, they achieve this through fundamentally different mechanisms. Veratridine binds to neurotoxin receptor site 2 on the channel, causing persistent activation by preventing inactivation and shifting the activation threshold to more negative potentials[1]. In contrast, Anthopleurin-A binds to neurotoxin receptor site 3, which primarily slows the inactivation of the sodium channel, leading to a prolonged sodium current during depolarization[2]. These distinct mechanisms result in different profiles of sodium influx and downstream cellular consequences.
Data Presentation: Quantitative Comparison of Effects
The following tables summarize the quantitative effects of Anthopleurin-A and veratridine on sodium influx and sodium channel kinetics, compiled from various experimental studies.
Table 1: Veratridine - Dose-Response on Sodium Influx in HEK293 Cells Expressing Human Nav Subtypes
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Fluorescent Sodium Influx Assay (using ANG-2)
This protocol is adapted from a high-throughput screening method and is suitable for quantifying sodium influx in cells expressing specific Nav subtypes[3].
Cell Culture: HEK293 cells stably expressing the human Nav subtype of interest are plated at a density of 10,000–15,000 cells per well in black-walled 384-well imaging plates and cultured for 48 hours[3].
Dye Loading: The sodium indicator dye Asante NaTRIUM Green-2 (ANG-2) is diluted to 10 µM in a physiological salt solution (140 mM NaCl, 11.5 mM glucose, 10 mM HEPES, 5.9 mM KCl, 1.4 mM MgCl₂, 1.2 mM NaH₂PO₄, 5 mM NaHCO₃, 1.8 mM CaCl₂, pH 7.4)[3].
Quencher Addition (Optional for No-Wash Assay): For a no-wash protocol, a quencher such as Ponceau 4R can be added to the dye solution to a final concentration of 1 mM to reduce background fluorescence[3].
Incubation: The culture medium is removed from the cells, and the ANG-2 loading solution (with or without quencher) is added to each well. The plate is incubated in the dark at room temperature for a specified period (e.g., 30-60 minutes) to allow for dye loading.
Compound Addition: A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR). Subsequently, varying concentrations of the test compound (Anthopleurin-A or veratridine) are added to the wells.
Data Acquisition: Fluorescence intensity is measured kinetically over time to monitor the increase in intracellular sodium.
Data Analysis: The change in fluorescence is calculated relative to the baseline. Dose-response curves are generated by plotting the fluorescence change against the compound concentration to determine EC50 values[3].
Radioactive Sodium (²²Na⁺) Influx Assay
This method provides a direct measurement of sodium ion entry into cells.
Cell Preparation: Isolate and prepare the desired cells (e.g., adult rat heart cells) in a suitable buffer[8].
Initiation of Influx: To initiate the experiment, add the cell suspension to a reaction mixture containing ²²Na⁺ (as ²²NaCl) and the desired concentration of the test compound (Anthopleurin-A or veratridine).
Incubation: Incubate the cells for a short, defined period (e.g., 1-5 minutes) at a controlled temperature to allow for ²²Na⁺ influx.
Termination of Influx: Rapidly terminate the influx by adding an ice-cold stop solution containing a high concentration of a non-radioactive cation (e.g., MgCl₂) to displace extracellular ²²Na⁺ and washing the cells multiple times with the cold stop solution via centrifugation or filtration.
Lysis and Scintillation Counting: Lyse the washed cells to release the intracellular contents. The amount of intracellular ²²Na⁺ is then quantified using a liquid scintillation counter.
Data Analysis: The rate of sodium influx is calculated based on the amount of ²²Na⁺ accumulated over the incubation time and normalized to the amount of cellular protein or cell number. The stimulatory effect of the compound is expressed as a factor of increase over the basal influx rate[8].
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways initiated by Anthopleurin-A and veratridine.
Caption: Anthopleurin-A signaling pathway.
Caption: Veratridine signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the effects of Anthopleurin-A and veratridine on sodium influx using a fluorescence-based assay.